5-Methylquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLVVBLYTQYCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555653 | |
| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52570-39-5 | |
| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazoline-2,4(1H,3H)-dione core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the most effective synthetic strategies. The methodologies presented are grounded in established, peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline ring system, particularly the quinazoline-2,4(1H,3H)-dione core, is a cornerstone in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a versatile template for the spatial orientation of various functional groups, enabling interactions with a diverse array of biological targets. The inherent drug-like properties of this scaffold have led to the development of several FDA-approved pharmaceuticals. The 5-methyl substitution on this core can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and pharmacological profile. This guide will focus on the practical synthesis of this compound, providing a foundation for further derivatization and exploration of its therapeutic potential.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily differing in the choice of starting materials and the method of ring closure. This guide will detail two of the most reliable and efficient methods:
-
Method 1: One-Pot Synthesis from 2-Amino-6-methylbenzamide. A modern and highly efficient approach utilizing a metal-free catalytic system.
-
Method 2: Classical Cyclization from 2-Amino-6-methylbenzoic Acid and Urea. A traditional and cost-effective method involving a condensation reaction.
The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis.
Method 1: DMAP-Catalyzed One-Pot Synthesis from 2-Amino-6-methylbenzamide
This contemporary method, reported by Li, Y., et al. (2020), offers a streamlined one-pot synthesis with high yields and compatibility with various functional groups.[4] The reaction proceeds via a 4-dimethylaminopyridine (DMAP)-catalyzed cyclization, with di-tert-butyl dicarbonate ((Boc)₂O) acting as the carbonyl source.
Mechanistic Rationale
The proposed mechanism involves the activation of the 2-aminobenzamide derivative by (Boc)₂O in the presence of DMAP. This forms a reactive intermediate that undergoes intramolecular cyclization to yield the desired quinazoline-2,4-dione. The process is efficient and avoids harsh reaction conditions. Two potential pathways are suggested: one involving an unstable carbamic-carbonic anhydride intermediate, and another proceeding through a DMAP-activated intermediate followed by intramolecular attack.[4]
Reaction Pathway Diagram
Caption: One-pot synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-methylbenzamide | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Procedure
-
To a solution of 2-amino-6-methylbenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL), add 4-dimethylaminopyridine (DMAP) (1.2 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Expected Results and Characterization
-
Yield: 86%[4]
-
Appearance: White solid[4]
-
Melting Point: >250 °C[4]
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.06 (brs, 1H), 11.01 (brs, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.02 (d, J = 8.0 Hz, 1H), 6.94 (d, J = 7.2 Hz, 1H), 2.65 (s, 3H).[4]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 163.7, 150.1, 142.2, 141.0, 133.8, 125.2, 113.5, 112.6, 22.2.[4]
-
High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₉H₉N₂O₂ [M+H]⁺ 177.0659, found 177.0662.[4]
Method 2: Classical Cyclization from 2-Amino-6-methylbenzoic Acid and Urea
This traditional approach is a robust and economical method for the synthesis of quinazoline-2,4(1H,3H)-diones. It involves the thermal condensation of an anthranilic acid derivative with urea. 2-Amino-6-methylbenzoic acid is a readily available starting material.[5]
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the amino group of 2-amino-6-methylbenzoic acid on one of the carbonyl carbons of urea, leading to the elimination of ammonia. This is followed by an intramolecular cyclization via the attack of the newly formed amide nitrogen onto the carboxylic acid, with subsequent dehydration to form the quinazoline-2,4(1H,3H)-dione ring system.
Reaction Mechanism Diagram
Caption: Cyclization of 2-Amino-6-methylbenzoic Acid with Urea.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-methylbenzoic acid | ≥99% | Commercially Available |
| Urea | ACS Grade | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated | Commercially Available |
| Water (H₂O) | Deionized | In-house |
| Ethanol | 95% | Commercially Available |
Procedure
-
In a round-bottom flask, thoroughly mix 2-amino-6-methylbenzoic acid (10 mmol) and urea (30 mmol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture in an oil bath at 180-190 °C for 4-6 hours. The mixture will melt and then solidify.
-
Monitor the reaction for the cessation of ammonia evolution.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solid residue with hot water and filter to remove any unreacted urea and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol or a suitable solvent to yield pure this compound.
Expected Results and Characterization
The characterization data for the product obtained via this method are expected to be identical to those listed in section 3.3. The yield for this classical method may be lower than the one-pot synthesis described in Method 1.
Safety and Handling Precautions
-
General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Specific Hazards:
-
Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle with care.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme caution and ensure appropriate measures are in place for accidental spills.
-
Ammonia (evolved in Method 2): Toxic and corrosive gas. Ensure adequate ventilation.
-
Conclusion
This technical guide has detailed two reliable and effective methods for the synthesis of this compound. The DMAP-catalyzed one-pot synthesis from 2-amino-6-methylbenzamide offers a modern, high-yielding, and efficient route. The classical cyclization from 2-amino-6-methylbenzoic acid and urea provides a cost-effective alternative, albeit potentially with lower yields. The choice of synthetic strategy will be dictated by the specific requirements of the research or development project. The protocols and data presented herein provide a solid foundation for the successful synthesis and subsequent investigation of this important heterocyclic compound.
References
-
Al-Obaid, A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6538. [Link]
-
Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9775–9784. [Link]
-
Khan, I., & Ibrar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 524-547. [Link]
-
ResearchGate. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]
-
El-Sayed, N. N. E., et al. (2015). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 7(10), 349-358. [Link]
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A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of 5-Methylquinazoline-2,4(1H,3H)-dione
Abstract
This technical guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] This document moves beyond a simple recitation of spectral data, offering a field-proven framework for structural elucidation grounded in the principles of causality and experimental integrity. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage 1D and 2D NMR techniques for unambiguous molecular characterization. Protocols for sample preparation, data acquisition, and interpretation are detailed, supported by authoritative references and visual aids to ensure clarity and reproducibility.
Introduction: The Quinazolinedione Scaffold
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a wide array of compounds with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][4][5] The introduction of substituents, such as a methyl group at the 5-position, modulates the molecule's electronic properties, solubility, and biological interactions. Accurate and unequivocal structural confirmation is therefore a critical first step in any research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[6] This guide will detail the logical workflow for characterizing this compound, from fundamental 1D proton (¹H) and carbon-13 (¹³C) NMR to advanced 2D correlation experiments.
Molecular Structure and Predicted Spectral Features
A thorough analysis begins with an understanding of the molecule's structure and the expected NMR environment of each nucleus.
Structure and Numbering:
Caption: IUPAC Numbering for this compound.
Key Structural Features Influencing NMR Spectra:
-
Aromatic System: The benzene ring protons (H-6, H-7, H-8) will appear in the characteristic aromatic region (typically δ 7.0-8.5 ppm).[7][8] Their specific shifts and coupling patterns are dictated by their position relative to the electron-withdrawing amide functionalities and the electron-donating methyl group.
-
Methyl Group: The protons of the 5-methyl group are aliphatic and will appear significantly upfield (typically δ 2.0-3.0 ppm).[8]
-
Amide Protons (N-H): The two N-H protons (at positions 1 and 3) are exchangeable. Their chemical shifts are highly dependent on solvent, concentration, and temperature, often appearing as broad singlets.[9][10] In a hydrogen-bonding solvent like DMSO-d₆, they are typically observed downfield (δ 10-12 ppm).[9][11]
-
Carbonyl Carbons (C=O): The two carbonyl carbons (C-2 and C-4) will be the most downfield signals in the ¹³C NMR spectrum (typically δ 150-165 ppm) due to the strong deshielding effect of the double-bonded oxygen.[12]
One-Dimensional (1D) NMR Characterization
The foundational analysis begins with acquiring standard ¹H and ¹³C NMR spectra. For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice due to its ability to solubilize the compound and slow down the exchange rate of N-H protons, making them observable.[13]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Causality |
|---|---|---|---|---|---|
| N1-H / N3-H | ~11.0 | Broad Singlet | - | 2H | Amide protons in a polar, H-bonding solvent are significantly deshielded.[9][14][15] Their signals often merge or appear as two distinct broad peaks. |
| H -7 | ~7.45 | Triplet | ~7.8 | 1H | This proton is coupled to both H-6 and H-8, resulting in a triplet (n+1 rule, where n=2).[14][16] It is in a standard aromatic environment. |
| H -8 | ~7.01 | Doublet | ~8.0 | 1H | Coupled only to H-7, resulting in a doublet. |
| H -6 | ~6.94 | Doublet | ~7.2 | 1H | Coupled only to H-7, resulting in a doublet. Its upfield shift relative to other aromatic protons is influenced by the ortho-methyl group.[17] |
| 5-CH₃ | ~2.65 | Singlet | - | 3H | Aliphatic methyl group attached to an aromatic ring.[14][15] No adjacent protons to couple with, hence it is a singlet.[8] |
Note: The exact chemical shifts and coupling constants are based on published data for this compound.[14][15]
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale & Causality |
|---|---|---|
| C-4 | ~163.7 | Carbonyl carbon, highly deshielded by the adjacent oxygen and nitrogen atoms.[12][14][15] |
| C-2 | ~150.1 | Second carbonyl carbon, also strongly deshielded. |
| C-8a | ~142.2 | Quaternary aromatic carbon fused to the pyrimidine ring. |
| C-5 | ~141.0 | Quaternary aromatic carbon bearing the methyl group. |
| C-7 | ~133.8 | Aromatic CH carbon. Its chemical shift is influenced by the overall ring electronics. |
| C-8 | ~125.2 | Aromatic CH carbon. |
| C-4a | ~113.5 | Quaternary aromatic carbon at the ring junction. |
| C-6 | ~112.6 | Aromatic CH carbon, shielded by the ortho-methyl group. |
| 5-C H₃ | ~22.2 | Aliphatic methyl carbon, appearing in the typical upfield region.[14][15] |
Note: The exact chemical shifts are based on published data for this compound.[14][15]
Advanced 2D NMR for Unambiguous Structural Confirmation
While 1D NMR provides a strong foundation, 2D NMR experiments are essential for creating a self-validating system of assignments, confirming connectivity and removing any ambiguity.[6][18][19]
The Logical Workflow for 2D NMR
Caption: Logical workflow for NMR-based structure elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[20] It is invaluable for tracing out the spin systems within a molecule.
-
Expected Key Correlation: A strong cross-peak will be observed between H-7 (δ ~7.45 ppm) and both H-6 (δ ~6.94 ppm) and H-8 (δ ~7.01 ppm). This definitively confirms the connectivity of the aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6][20] This is the most reliable way to assign protonated carbons.
-
Expected Key Correlations:
-
H-7 (δ ~7.45) will show a cross-peak to C-7 (δ ~133.8).
-
H-8 (δ ~7.01) will show a cross-peak to C-8 (δ ~125.2).
-
H-6 (δ ~6.94) will show a cross-peak to C-6 (δ ~112.6).
-
The methyl protons at δ ~2.65 will correlate to the methyl carbon at δ ~22.2.
-
-
Self-Validation: Quaternary carbons (C-2, C-4, C-4a, C-5, C-8a) and the N-H protons will be absent from the HSQC spectrum, which is a key diagnostic feature.[6]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), making it crucial for assigning quaternary carbons and piecing together the molecular fragments.[20]
-
Expected Key Correlations for Assigning Quaternary Carbons:
-
5-CH₃ protons (δ ~2.65): Will show correlations to C-5 (2-bond), C-4a (2-bond), and C-6 (3-bond). This is critical for confirming the position of the methyl group.
-
H-6 (δ ~6.94): Will show correlations to the quaternary carbons C-4a and C-5 .
-
H-8 (δ ~7.01): Will show a key correlation to the quaternary carbon C-4 .
-
N-H protons (δ ~11.0): May show weak correlations to the carbonyl carbons C-2 and C-4 , confirming their positions.
-
Experimental Protocols
Scientific integrity requires robust and reproducible experimental design.
Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D).
-
Internal Standard: Add 1 µL of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[13][16]
-
Dissolution: Cap the tube and vortex gently until the solid is completely dissolved. Mild heating or sonication may be applied if necessary.
-
Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.[21]
Parameter Acquisition Workflow:
Caption: Standard workflow for NMR spectrometer setup.
Typical 1D Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | ~2.5 s | ~1.1 s |
| Relaxation Delay | 2.0 s | 2.0 s |
Typical 2D Parameters:
| Parameter | COSY | HSQC | HMBC |
|---|---|---|---|
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans | 2-4 | 2-4 | 8-16 |
| F2 (¹H) Width | 12 ppm | 12 ppm | 12 ppm |
| F1 (¹H/¹³C) Width | 12 ppm | 180 ppm | 220 ppm |
| ¹J(CH) (HSQC) | - | 145 Hz | - |
| nJ(CH) (HMBC) | - | - | 8 Hz |
Conclusion
The structural elucidation of this compound is a clear demonstration of a systematic, multi-technique NMR approach. By integrating data from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, a self-validating and unambiguous assignment of every proton and carbon nucleus is achieved. This guide provides not only the expected spectral data but, more importantly, the causal reasoning behind the experimental choices and interpretation. Adherence to these principles and protocols ensures the generation of high-quality, trustworthy data essential for advancing research in drug discovery and development.
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ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]
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ResearchGate. (2022, August 3). (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]
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ACS Publications. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 5-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. As a key scaffold in numerous biologically active molecules, a thorough understanding of its fundamental characteristics is paramount for successful drug discovery and development endeavors. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for in-house determination of these critical parameters.
Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The addition of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets and affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A precise characterization of the physicochemical properties of this compound is therefore a critical first step in harnessing its therapeutic potential.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is the bedrock upon which successful drug development is built. These parameters govern a molecule's behavior from initial formulation to its ultimate interaction with the biological target.
Molecular Structure and Weight
The foundational properties of this compound are its molecular structure and weight, which are definitively established.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | [Calculated] |
| CAS Number | 52570-39-5 | [1] |
Expert Insight: The seemingly simple addition of a methyl group to the quinazoline-2,4(1H,3H)-dione core can have profound effects on its solid-state properties, such as crystal packing and melting point, as well as its lipophilicity, which in turn influences solubility and permeability.
Physical State and Melting Point
The melting point is a crucial indicator of a compound's purity and thermal stability.
| Property | Value | Source |
| Physical State | White solid | [2] |
| Melting Point | > 250 °C | [2] |
Expert Insight: A high melting point, such as that observed for this compound, often suggests a stable crystal lattice with strong intermolecular interactions. This can have implications for its dissolution rate and oral bioavailability.
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Due to its heterocyclic nature and the presence of both hydrogen bond donors and acceptors, the solubility of this compound is expected to be highly dependent on the solvent system.
While experimental data for this compound is limited, data for the isomeric 7-Methylquinazoline-2,4(1H,3H)-dione suggests poor aqueous solubility.[3]
| Solvent | Solubility | Method |
| Water | Predicted to be poorly soluble. The isomer 7-Methylquinazoline-2,4(1H,3H)-dione is reported as "Practically insoluble (0.083 g/L) at 25 ºC".[3] | Calculated |
| Organic Solvents | Expected to have moderate solubility in polar aprotic solvents like DMSO and DMF. | - |
Expert Insight: The poor aqueous solubility is a common challenge for many drug candidates. The provided experimental protocol will enable researchers to quantitatively assess solubility in a range of pharmaceutically relevant solvents, guiding formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions.
Acidity (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. The N-H protons in the quinazoline-2,4(1H,3H)-dione ring are weakly acidic.
| Property | Predicted Value (for parent compound) | Source |
| pKa | 11.12 ± 0.20 | [4] |
Expert Insight: The predicted pKa of the parent compound suggests that this compound will be predominantly in its neutral form at physiological pH. However, even minor shifts in pKa due to the methyl substituent can influence its behavior. The potentiometric titration protocol provided is the gold standard for obtaining an accurate, experimentally determined pKa.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key parameter in the "rule of five" for predicting drug-likeness. It influences a compound's ability to cross biological membranes.
| Property | Predicted Value |
| LogP | No experimental data found. Prediction is recommended. |
Expert Insight: The LogP value is a delicate balance. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The reverse-phase HPLC method is a reliable and high-throughput technique for the experimental determination of LogP.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be robust and provide accurate, reproducible data for the key physicochemical properties of this compound.
Workflow for Comprehensive Physicochemical Profiling
Sources
An In-Depth Technical Guide to 5-Methylquinazoline-2,4(1H,3H)-dione (CAS Number: 52999-73-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinedione Scaffold and the Significance of the 5-Methyl Derivative
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is of particular interest. This scaffold is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of its biological effects.
This technical guide focuses on a specific, yet fundamental, derivative: 5-Methylquinazoline-2,4(1H,3H)-dione. While extensive research has been conducted on various substituted quinazolinediones, the 5-methyl analog represents a foundational structure. Understanding its synthesis, properties, and potential biological activities provides a critical baseline for the development of more complex derivatives. This document serves as a comprehensive resource, consolidating available technical data and providing insights into its synthesis and potential applications in drug discovery, primarily by drawing logical parallels from closely related analogs within the quinazolinedione family.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its application in research and development, influencing factors such as solubility, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 52999-73-4 | N/A |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | White solid | [3] |
| Melting Point | >250 °C | [3] |
| Canonical SMILES | CC1=CC=CC2=C1C(=O)NC(=O)N2 | N/A |
| InChI Key | YWYSXQZDJZJOKF-UHFFFAOYSA-N | N/A |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a one-pot, metal-free catalyzed reaction.[3] This method offers a straightforward approach with a high yield, making it suitable for laboratory-scale production.
One-Pot Synthesis from 2-Amino-6-methylbenzamide
A robust method for the synthesis of this compound involves the reaction of 2-amino-6-methylbenzamide with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This approach utilizes microwave-assisted heating to drive the reaction to completion.
Detailed Experimental Protocol
The following protocol is adapted from the literature for the synthesis of this compound.[3]
Materials:
-
2-Amino-6-methylbenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN)
-
10 mL sealed microwave reaction tube
Procedure:
-
To a 10 mL sealed microwave reaction tube, add 2-amino-6-methylbenzamide (1.0 mmol), di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol), and 4-dimethylaminopyridine (DMAP) (0.1 mmol).
-
Add acetonitrile (3 mL) to the tube.
-
Seal the tube and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 30 minutes under a power of 150 W and a pressure of 10 psi.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the resulting mixture to collect the solid precipitate.
-
Wash the collected solid with 3 mL of acetonitrile.
-
Dry the solid to obtain the final product, this compound.
Yield: 86%.[3]
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The melting point of the product should be greater than 250 °C.[3] Further characterization can be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the compound.
Postulated Pharmacological Profile and Mechanism of Action
While direct biological studies on this compound are not extensively reported in the available literature, the pharmacological profile of the broader quinazoline-2,4(1H,3H)-dione class of compounds is well-documented. It is plausible that the 5-methyl derivative shares some of these activities, serving as a scaffold for further drug design.
Potential as an Anticancer Agent
Numerous derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their antiproliferative activities.[4][5] These compounds have shown cytotoxicity against various cancer cell lines, including colon, breast, and liver cancer cells.[4][6]
Postulated Mechanism of Action: A key mechanism of action for many quinazoline-based anticancer agents is the inhibition of tyrosine kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met.[6][7] By binding to the ATP-binding site of these kinases, they block the signaling pathways responsible for cell proliferation, migration, and angiogenesis. It is hypothesized that this compound could act as a foundational pharmacophore for the design of such inhibitors.
Potential as an Antimicrobial Agent
The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for its antibacterial properties.[2][8] Some derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria.[2]
Postulated Mechanism of Action: It has been suggested that quinazoline-2,4(1H,3H)-diones may act as inhibitors of dihydrofolate reductase (DHFR) and other enzymes involved in purine synthesis in microorganisms.[8] This disruption of essential metabolic pathways would lead to a bactericidal or bacteriostatic effect.
Generic Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, standard in vitro assays can be employed. The following are representative protocols that can be adapted for this purpose.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic effects of the compound on a cancer cell line.
Workflow:
Procedure:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HCT-116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Applications in Drug Discovery
Given the established biological activities of the quinazoline-2,4(1H,3H)-dione scaffold, this compound holds potential as a valuable starting point for drug discovery programs.
-
Scaffold for Library Synthesis: Its straightforward synthesis makes it an ideal core structure for the creation of a diverse library of derivatives. Modifications at the N1 and N3 positions, as well as further substitutions on the benzene ring, could be systematically explored to optimize potency and selectivity for various biological targets.
-
Fragment-Based Drug Design: As a relatively small molecule, it can be used in fragment-based screening to identify initial hits against protein targets of interest. These fragments can then be grown or linked to develop more potent lead compounds.
-
Reference Compound: In studies involving more complex quinazolinedione derivatives, the 5-methyl analog can serve as a crucial reference compound to understand the contribution of various functional groups to the overall biological activity.
References
-
El-Sayed, N. F., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180802. [Link]
-
Gusakova, S. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(1), 136. [Link]
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Hassan, A. A., et al. (2024). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals, 17(1), 107. [Link]
-
Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 123-145. [Link]
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Hassan, A. A., et al. (2024). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]
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Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373–9382. [Link]
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Akgun, H., et al. (2016). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. [Link]
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Singh, S., et al. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
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Xu, Z., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5087. [Link]
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Nguyen, T. T. T., et al. (2019). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]
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discovery and history of quinazoline-2,4-diones
An In-depth Technical Guide to the Discovery and History of Quinazoline-2,4-diones
Abstract
The quinazoline-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This guide traces the historical trajectory of this heterocyclic system, from the initial discovery of the parent quinazoline ring to the development of sophisticated synthetic methodologies for the 2,4-dione derivative. We will explore the evolution of synthetic strategies, from classical condensation reactions to modern catalytic one-pot procedures, providing expert insight into the causality behind these advancements. Furthermore, this document elucidates the pivotal transition from chemical curiosities to potent therapeutic agents, with a special focus on their role as PARP inhibitors in contemporary drug discovery. Detailed protocols, comparative data, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical entity.
The Genesis: From Aniline to a Fused Heterocycle
The story of quinazolines begins not with the dione, but with the fundamental bicyclic scaffold. The first foray into this chemical class was in 1869 by Peter Griess, who, through the reaction of cyanogen with anthranilic acid, unknowingly synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This initial product was referred to as "bicyanoamido benzoyl" for over a decade.[1] It was not until the early 20th century that the parent quinazoline was prepared and systematically named, with Gabriel devising a more effective synthesis in 1903.[1] This early work laid the chemical foundation upon which all subsequent discoveries, including that of the quinazoline-2,4-dione core, were built.
Caption: Key milestones in the discovery of the quinazoline scaffold.
The Emergence and Synthesis of the Quinazoline-2,4-dione Core
The quinazoline-2,4(1H,3H)-dione, also known as benzoyleneurea, represents a higher oxidation state of the quinazoline ring system. Its synthesis marked a significant step forward, creating a stable and versatile scaffold. The earliest and most direct methods were conceptually simple, reflecting the pragmatic chemistry of the era.
Classical Synthetic Approaches
The foundational methods for constructing the quinazoline-2,4-dione ring typically involve the cyclization of an anthranilic acid derivative, which provides the benzene ring and the nitrogen at position 1.
-
Fusion with Urea: The fusion of anthranilic acid with urea at high temperatures provides a direct, albeit often low-yielding, route to the core scaffold.[1] This method's simplicity is its main advantage, but the harsh conditions limit its applicability to substrates with sensitive functional groups.
-
Reaction with Isocyanates: A more controlled approach involves treating anthranilic acid or its esters with isocyanates or potassium cyanate.[2] This reaction proceeds through an intermediate N-carbamoyl anthranilic acid, which then undergoes cyclization. This method offers greater versatility and generally better yields than the urea fusion.
Caption: Workflow of the classical urea fusion synthesis method.
Modern Advancements in Synthesis
The drive for efficiency, milder reaction conditions, and broader substrate scope has led to the development of innovative synthetic protocols. A prime example is the one-pot synthesis utilizing di-tert-butyl dicarbonate ((Boc)₂O).
Insight from the Field: The transition from high-temperature fusions to catalyzed, room-temperature reactions represents a paradigm shift. The use of (Boc)₂O, commonly known as a protecting group reagent, as a carbonyl source is a clever application of reagent chemistry.[3] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) dramatically increases the reaction rate, allowing the synthesis to proceed smoothly at ambient temperatures.[3] This not only conserves energy but, more importantly, preserves thermally sensitive functional groups, vastly expanding the chemical space accessible for creating diverse derivative libraries. This method's high efficiency and compatibility with various substrates make it a preferred choice in modern medicinal chemistry.[3]
| Method | Starting Materials | Conditions | Key Advantages | Typical Yields |
| Urea Fusion | Anthranilic Acid, Urea | High Temp (>180°C) | Simplicity, Low Cost | Low to Moderate |
| Isocyanate Cyclization | Anthranilic Acid, KOCN | Heat in Solution | Better Control | Moderate to Good |
| DMAP/(Boc)₂O Method | 2-Aminobenzamides, (Boc)₂O | DMAP, Room Temp | Mild, High Yield, Broad Scope | Good to Excellent[3] |
Table 1: Comparison of key synthetic methodologies for quinazoline-2,4-diones.
Detailed Protocol: DMAP-Catalyzed One-Pot Synthesis
This protocol describes a self-validating system for the synthesis of 3-substituted quinazoline-2,4-diones from 2-aminobenzamides, showcasing a modern, efficient approach.[3]
Objective: To synthesize a 3-substituted quinazoline-2,4-dione via a metal-free, one-pot reaction at room temperature.
Materials:
-
Substituted 2-aminobenzamide (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv)
-
Acetonitrile (CH₃CN) as solvent
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminobenzamide (1.0 equiv).
-
Solvent Addition: Add acetonitrile to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Reagent Addition: Add DMAP (0.2 equiv) to the solution, followed by the slow addition of (Boc)₂O (2.0 equiv).
-
Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O to form a highly reactive intermediate. This intermediate then serves as an efficient carbonyl source for the cyclization reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify the residue by column chromatography on silica gel or by recrystallization to afford the pure 3-substituted quinazoline-2,4-dione.
-
Self-Validation: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.[4]
-
The Biological Awakening: A Scaffold of Immense Potential
For much of their history, quinazoline-2,4-diones were primarily of academic interest. However, systematic screening and rational design unveiled their profound and diverse pharmacological activities. This scaffold is now recognized as a key pharmacophore, with derivatives exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[4]
The true potential of this scaffold in modern medicine was realized with the discovery of its ability to potently inhibit key enzymes involved in disease pathology. A prominent example is the inhibition of Poly (ADP-ribose) polymerase (PARP).
Case Study: Quinazoline-2,4-diones as PARP-1/2 Inhibitors
PARP-1 is a critical enzyme in the DNA damage repair pathway. In cancers with deficiencies in other repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to a synthetic lethality, selectively killing cancer cells. Several research groups have designed and synthesized novel quinazoline-2,4-dione derivatives as potent PARP-1 and PARP-2 inhibitors.[5][6]
These inhibitors typically feature the quinazoline-2,4-dione core, which anchors the molecule in the enzyme's active site, and a side chain designed to interact with specific sub-pockets, enhancing potency and selectivity.
| Compound ID | Target | IC₅₀ (nM) | Cytotoxicity (MX-1 cells) | Reference |
| Compound 10 | PARP-1 | < 10 nM (approx.) | IC₅₀ < 3.12 µM | [6] |
| Compound 11 | PARP-1 | < 10 nM (approx.) | IC₅₀ = 3.02 µM | [6] |
| Cpd36 | PARP-1 | 0.94 nM | Potent in vivo activity | [7] |
| Cpd36 | PARP-2 | 0.87 nM | Potent in vivo activity | [7] |
Table 2: Biological activity of selected quinazoline-2,4-dione-based PARP inhibitors.
Expert Insight: The development of these PARP inhibitors exemplifies a successful structure-based drug design campaign. Starting with the core scaffold, medicinal chemists systematically modify peripheral substituents to optimize interactions with the target enzyme. For instance, the introduction of moieties like a 3-amino pyrrolidine or a piperizinone can form key hydrogen bonds and van der Waals interactions within the PARP active site, leading to nanomolar inhibitory potency.[6][7][8] The co-crystal structure of compound 11 with PARP-1 confirmed its unique binding mode and provided a structural rationale for its high potency, guiding further optimization efforts.[6]
Caption: Logical workflow for developing quinazoline-2,4-dione drugs.
Conclusion and Future Outlook
The journey of quinazoline-2,4-diones from an obscure 19th-century synthesis to a privileged scaffold in 21st-century drug discovery is a testament to the enduring power of chemical synthesis and medicinal chemistry. The evolution of synthetic methods from harsh, high-temperature reactions to elegant, catalyzed one-pot procedures has been instrumental in unlocking the full potential of this core. The remarkable breadth of biological activities, highlighted by the success of PARP inhibitors, ensures that the quinazoline-2,4-dione scaffold will remain a focal point of research. Future efforts will likely concentrate on developing derivatives with enhanced selectivity for specific enzyme isoforms, exploring novel therapeutic applications, and designing multi-target agents to combat complex diseases like cancer and neurodegeneration.
References
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5-Methylquinazoline-2,4(1H,3H)-dione crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its remarkable versatility as a pharmacophore in medicinal chemistry. Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2] This structural motif serves as the foundation for numerous FDA-approved pharmaceuticals.[1] The introduction of substituents onto the core scaffold, such as the methyl group at the 5-position, allows for the fine-tuning of a compound's physicochemical and pharmacological profile.
A definitive understanding of the three-dimensional atomic arrangement of this compound is paramount. Crystal structure analysis via X-ray diffraction provides invaluable insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the solid-state architecture. This knowledge is not merely academic; it is a critical prerequisite for rational drug design, enabling the prediction of structure-activity relationships (SAR), the optimization of ligand-receptor binding, and the control of crucial pharmaceutical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystallographic analysis of this compound.
Part 1: Synthesis and Generation of Single Crystals
The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
While several synthetic routes exist, a highly efficient and modern one-pot method has been developed that proceeds under metal-free conditions.[3] This approach offers excellent yield and is compatible with a variety of functional groups.
Protocol: DMAP-Catalyzed One-Pot Synthesis [3]
-
Reactant Preparation: To a solution of 2-amino-6-methylbenzamide (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL), add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (typically using a solvent system like Dichloromethane/Methanol) to afford this compound as a pure solid. The expected yield is high, often around 86%.[3]
Causality: The DMAP catalyst activates the (Boc)₂O, facilitating the initial acylation of the amino group. The subsequent intramolecular cyclization is a key step, where the Boc group acts as a precursor for the C2-carbonyl carbon of the quinazoline ring, making this a highly efficient and atom-economical process.[3]
Crystallization: The Art of Patience
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a perfectly ordered, three-dimensional lattice, free from significant defects. The slow evaporation technique is a robust and widely used method.[4]
Protocol: Crystallization by Slow Evaporation [4]
-
Solvent Selection: Choose a solvent in which this compound is moderately soluble. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an Ethanol/Water mixture are common starting points for this class of compounds.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This step is critical as dust particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[4]
-
Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations. Patience is key; do not disturb the growing crystals.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a spatula or loop.
Part 2: X-Ray Diffraction Analysis Workflow
X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material.[5] For a novel compound like this, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard, as it provides a complete and unambiguous 3D structural model.[6]
Principles of X-ray Diffraction
When a beam of X-rays, with a wavelength similar to the spacing between atoms, is directed at a single crystal, the electrons of the atoms scatter the X-rays.[5] Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively and destructively. Constructive interference occurs only at specific angles, producing a unique diffraction pattern of spots. The geometric positions and intensities of these spots contain the information required to determine the arrangement of atoms within the crystal.
Experimental Workflow
The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated below.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined, and then a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction spots on a detector.
-
Data Reduction: The raw diffraction images are processed. The intensities of the reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and a final reflection data file is generated.
-
Structure Solution: The "phase problem" is solved using computational methods (such as direct methods or Patterson functions) to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: A model of the molecule is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using software like CHECKCIF. The results are then prepared for publication in a standard format, the Crystallographic Information File (CIF).
Part 3: Structural Insights and Discussion
The crystallographic analysis of this compound reveals its precise molecular architecture and the non-covalent interactions that dictate its supramolecular assembly.
Crystallographic and Spectroscopic Data
The key data defining the compound and its crystal structure are summarized below. Spectroscopic data confirms the molecular identity, while the crystallographic parameters define the solid-state arrangement.
| Parameter | Value | Source/Method |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | - |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.06 (s, 1H), 11.01 (s, 1H), 7.45 (t, 1H), 7.02 (d, 1H), 6.94 (d, 1H), 2.65 (s, 3H) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.7, 150.1, 142.2, 141.0, 133.8, 125.2, 113.5, 112.6, 22.2 | [3] |
| HRMS (ESI) | m/z calcd for [M+H]⁺ 177.0659, found 177.0662 | [3] |
| Crystal System | Monoclinic (Illustrative) | SC-XRD |
| Space Group | P 2₁/c (Illustrative) | SC-XRD |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) (Values are structure-specific) | SC-XRD |
| Volume (V) | (Value is structure-specific) ų | SC-XRD |
| Z (Molecules/unit cell) | 4 (Illustrative) | SC-XRD |
Note: Specific unit cell parameters and space group are determined for each unique crystal structure. The values for the crystal system and space group are illustrative based on common packing for similar quinazoline derivatives.[7]
Molecular Geometry
The quinazoline-2,4(1H,3H)-dione core is expected to be nearly planar, a characteristic feature of fused aromatic ring systems.[7][8] The C5-methyl group will lie in or very close to this plane. Bond lengths and angles within the heterocyclic ring will be consistent with standard values for similar structures, showing partial double-bond character in the urea-like N-C=O fragments. The two carbonyl groups (at C2 and C4) and the two nitrogen atoms (at N1 and N3) are the primary sites for intermolecular interactions.
Supramolecular Assembly: The Hydrogen-Bonding Network
In the solid state, organic molecules rarely exist in isolation. Their arrangement is governed by a hierarchy of intermolecular forces. For quinazolin-2,4(1H,3H)-diones, the most significant of these is hydrogen bonding. The N1-H and N3-H groups are excellent hydrogen bond donors, while the C2=O and C4=O carbonyl oxygens are strong acceptors.
This functionality typically leads to the formation of robust, centrosymmetric dimers through N-H···O hydrogen bonds.[9] These dimeric synthons are often the primary building blocks of the crystal lattice. These dimers can then be further linked into tapes, sheets, or a 3D network through other interactions, such as weaker C-H···O bonds or π–π stacking.[9] The presence of the methyl group at C5 may sterically influence which hydrogen bonding motifs are preferred and can affect the efficiency of π–π stacking between adjacent aromatic rings.
Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.
Part 4: Implications for Drug Discovery and Development
The precise structural data obtained from crystallographic analysis is foundational for advancing this compound as a potential drug candidate.
-
Structure-Activity Relationship (SAR): The 3D structure provides a definitive map of the molecule's shape and the spatial orientation of its functional groups. This allows medicinal chemists to understand how modifications, such as adding or moving substituents, might enhance binding to a biological target (e.g., an enzyme active site or a receptor). For example, knowing the location of hydrogen bond donors and acceptors is critical for designing analogues with improved potency and selectivity.[10]
-
Target-Based Drug Design: If the structure of the biological target is known, the crystal structure of the ligand can be used for in silico docking studies. This computational approach helps predict the binding mode and affinity of the ligand, guiding the design of new derivatives with optimized interactions.
-
Polymorphism and Formulation: Many organic molecules can crystallize in multiple different forms, known as polymorphs. Each polymorph is a distinct crystalline solid with the same chemical composition but different molecular packing. This can lead to significant differences in physical properties like melting point, solubility, and dissolution rate, which are critical for drug formulation and bioavailability. Powder X-ray Diffraction (PXRD) is a key technique used to screen for and characterize different polymorphic forms during drug development.[11][12]
-
Context of Biological Activity: The quinazoline-2,4(1H,3H)-dione scaffold has been successfully exploited to develop potent antibacterial agents, inhibitors of HCV NS5B polymerase, and anticancer agents.[10][13][14] A detailed structural understanding of derivatives like the 5-methyl compound provides a crucial piece of the puzzle in the ongoing effort to develop next-generation therapeutics based on this privileged scaffold.
Conclusion
The crystal structure analysis of this compound provides a fundamental understanding of its molecular and supramolecular properties. Through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, we can elucidate the precise three-dimensional architecture, including the dominant hydrogen-bonding networks and crystal packing motifs. This detailed structural knowledge is not an end in itself but a critical tool that empowers researchers in drug discovery and development. It forms the basis for rational molecular design, facilitates the interpretation of structure-activity relationships, and is indispensable for the control of solid-state properties essential for successful pharmaceutical formulation.
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solubility of 5-Methylquinazoline-2,4(1H,3H)-dione in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 5-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound belonging to the quinazolinedione class, a scaffold of significant interest in medicinal chemistry due to a wide range of biological activities.[1][2] Understanding its solubility in organic solvents is a critical prerequisite for its synthesis, purification, formulation, and screening in drug discovery workflows. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, synthesizes available qualitative data, and presents a detailed, field-proven protocol for its quantitative determination. By integrating theoretical principles with practical methodologies, this document serves as a foundational resource for researchers working with this molecule.
Introduction: The Significance of Quinazolinediones
The quinazoline-2,4(1H,3H)-dione core is a privileged structure in pharmaceutical sciences, forming the backbone of compounds investigated for antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The specific analogue, this compound, while less characterized in public literature than some of its counterparts, holds potential as a synthetic intermediate or a bioactive agent in its own right. Effective laboratory handling—from reaction setup and product isolation to the preparation of stock solutions for biological assays—hinges on a precise understanding of its solubility profile. This guide addresses the current information gap by providing a predictive framework and the empirical tools necessary to quantify the solubility of this important compound.
Physicochemical Properties & Molecular Structure Analysis
While extensive experimental data for this compound is not publicly available, we can infer its properties from its structure and data from its close structural isomer, 6-methylquinazoline-2,4(1H,3H)-dione.[3] These properties are paramount in predicting its interaction with various organic solvents.
Molecular Structure
The structure features a bicyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione ring, with a methyl group at position 5.
Caption: Molecular structure of this compound.
Key Structural Features Influencing Solubility:
-
Hydrogen Bond Donors: The two amide protons (N-H at positions 1 and 3) are potent hydrogen bond donors.
-
Hydrogen Bond Acceptors: The two carbonyl oxygens (C=O at positions 2 and 4) are strong hydrogen bond acceptors.
-
Aromatic System: The benzene ring provides a nonpolar, hydrophobic surface area capable of pi-pi stacking interactions.
-
Methyl Group: The methyl group at C5 adds to the nonpolar character of the molecule.
Predicted Physicochemical Properties
The following properties, calculated for the isomeric 6-methylquinazoline-2,4(1H,3H)-dione, serve as a reliable estimate for the 5-methyl analogue.[3]
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 176.17 g/mol | Low molecular weight generally favors solubility. |
| XLogP3 | 0.6 | Indicates a relatively balanced hydrophilic-lipophilic character. Suggests modest solubility in both polar and nonpolar solvents, but likely poor solubility in highly nonpolar alkanes. |
| Hydrogen Bond Donors | 2 | Strong capability to interact with protic solvents (e.g., alcohols) and polar aprotic solvents that are H-bond acceptors (e.g., DMSO, acetone). |
| Hydrogen Bond Acceptors | 2 | Strong capability to interact with protic solvents (e.g., alcohols, water). |
| Polar Surface Area | 58.2 Ų | A moderate polar surface area suggests that energy is required to break the crystal lattice, pointing towards the necessity of polar solvents for effective dissolution. |
Qualitative Solubility & Theoretical Framework
While quantitative data is scarce, synthesis reports for the target molecule and its derivatives provide qualitative evidence of solubility. Reactions are often performed in solvents like dimethylformamide (DMF) , ethanol , and methanol , indicating at least partial solubility is achievable.[1][4] Furthermore, NMR spectra are commonly recorded in DMSO-d6 , which implies good solubility in this polar aprotic solvent.[4][5][6]
The fundamental principle of "like dissolves like" governs solubility. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice (lattice energy) and the solvent molecules together.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent candidates. Their hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with both the N-H and C=O groups of the quinazolinedione core.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are strong hydrogen bond acceptors and can interact effectively with the molecule's N-H groups. DMSO is particularly effective at dissolving compounds with multiple hydrogen bond donors.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. While the aromatic ring and methyl group offer some nonpolar character, the strong intermolecular hydrogen bonding in the solid-state (crystal lattice) mediated by the dual amide groups would be difficult for nonpolar solvents to disrupt.
Standardized Protocol for Experimental Solubility Determination
Given the absence of published quantitative data, researchers must determine solubility empirically. The Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility, providing a reliable measure of a saturated solution at equilibrium.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
This protocol is adapted from standard guidelines for thermodynamic solubility measurement.
-
Preparation of Stock Standards:
-
Accurately prepare a high-concentration stock solution of this compound in a solvent of known high solubility (e.g., DMSO).
-
From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the analytical mobile phase.
-
-
Sample Preparation & Equilibration:
-
Add an excess amount of the solid compound (enough to ensure undissolved solid remains, typically 5-10 mg) into a glass vial.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. Causality: A period of 24 to 48 hours is typically required to ensure the dissolution process has reached a true thermodynamic equilibrium. Insufficient time may lead to an underestimation of solubility.
-
-
Sampling and Processing:
-
After equilibration, let the vials stand undisturbed for at least 1 hour to allow excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles. Trustworthiness: This filtration step is critical. Failure to remove all particulates will lead to a gross overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable solvent (typically the analytical mobile phase) to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Conclusion and Practical Recommendations
This compound is a molecule with a balanced polarity, featuring strong hydrogen bonding capabilities. Based on its structure and qualitative reports, it is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF , followed by polar protic solvents such as ethanol and methanol . Its solubility in nonpolar solvents is expected to be poor.
For any research or development application, it is imperative to move beyond these predictions. The definitive shake-flask protocol provided in this guide offers a robust and reliable system for generating the precise, quantitative solubility data required for reproducible and accurate scientific outcomes. This empirical data will empower researchers to optimize reaction conditions, formulate stable stock solutions, and ensure data integrity in biological screening campaigns.
References
-
Al-Ostath, A., Abosheqer, A., Aouad, M. R., & Al-Majid, A. M. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 25(23), 5752. Available at: [Link]
-
Kaźmierczak-Barańska, J., Ciesielska, A., Błaszczyk, A., & Nawrot, B. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(5), 773-780. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64048, Quinazolinedione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 334024, 6-methylquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
-
Wang, L., Fu, W., Zhao, W., Wang, Y., & Liu, H. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9362–9369. Available at: [Link]
-
Al-Ostath, A., Abosheqer, A., Aouad, M. R., & Al-Majid, A. M. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8196. Available at: [Link]
- This reference is a duplicate of reference 4 and has been consolid
- This reference is a duplicate of reference 1 and has been consolid
- This reference is a duplicate of reference 7 and has been consolid
- This reference is a duplicate of reference 8 and has been consolid
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Spectroscopic Scrutiny of 5-Methylquinazoline-2,4(1H,3H)-dione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed technical analysis of the spectroscopic data for 5-Methylquinazoline-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry and drug development. Understanding the spectral characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and elucidation of its structural features, which are critical aspects in the rigorous process of drug discovery and development. This document will delve into the intricacies of its Infrared (IR) and Mass Spectrometry (MS) data, offering not just the data itself, but a comprehensive interpretation grounded in established spectroscopic principles.
Introduction to this compound
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially modulating its pharmacological activity. Accurate and thorough spectroscopic characterization is therefore the bedrock upon which all further biological and medicinal chemistry studies are built.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. The resulting spectrum provides a unique "fingerprint" of the compound, revealing the presence of specific functional groups.
Experimental Protocol: KBr Pellet Method for Solid-State IR Analysis
The acquisition of a high-quality solid-state IR spectrum for this compound is paramount. The Potassium Bromide (KBr) pellet method is a widely accepted and reliable technique for this purpose.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound (approximately 1-2 mg) is finely ground with spectroscopic grade KBr (approximately 100-200 mg) in an agate mortar and pestle. The objective is to achieve a homogenous mixture with a fine particle size to minimize light scattering.
-
Pellet Formation: The mixture is then transferred to a pellet-forming die. A hydraulic press is used to apply a pressure of 8-10 tons for several minutes. This process creates a thin, transparent KBr pellet in which the sample is uniformly dispersed.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The infrared spectrum of this compound exhibits a series of characteristic absorption bands. The experimentally observed vibrational frequencies are presented in the table below.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3190 | Strong, Broad | N-H Stretching (Amide) |
| 3063 | Medium | C-H Stretching (Aromatic) |
| 2835 | Weak | C-H Stretching (Methyl) |
| 1731 | Very Strong | C=O Stretching (Asymmetric, C4-carbonyl) |
| 1703 | Very Strong | C=O Stretching (Symmetric, C2-carbonyl) |
| 1673 | Strong | C=C Stretching (Aromatic) |
| 1614 | Medium | N-H Bending (Amide) |
| 1515 | Medium | C=C Stretching (Aromatic) |
| 1444 | Medium | C-H Bending (Methyl) |
| 1288 | Medium | C-N Stretching |
| 1090 | Medium | In-plane C-H Bending (Aromatic) |
| 798 | Strong | Out-of-plane C-H Bending (Aromatic) |
| 470 | Weak | Ring Deformation |
Causality Behind Spectral Features:
-
N-H Stretching: The broad and strong absorption at 3190 cm⁻¹ is a hallmark of the N-H stretching vibrations of the two amide groups within the quinazolinedione ring.[1] The broadness is a direct consequence of intermolecular hydrogen bonding in the solid state, a crucial insight into the compound's crystal packing.
-
C=O Stretching: The two intense peaks at 1731 cm⁻¹ and 1703 cm⁻¹ are characteristic of the two carbonyl (C=O) groups.[1] The presence of two distinct peaks is due to the asymmetric and symmetric stretching vibrations of these coupled oscillators. The electron-withdrawing nature of the adjacent nitrogen atoms increases the double bond character of the C=O bonds, leading to their high vibrational frequencies.
-
Aromatic and Aliphatic C-H Stretching: The medium intensity band at 3063 cm⁻¹ is attributed to the C-H stretching vibrations of the aromatic ring, while the weaker band at 2835 cm⁻¹ corresponds to the C-H stretching of the methyl group.[1]
-
Fingerprint Region: The region below 1600 cm⁻¹ is known as the fingerprint region and contains a wealth of information about the molecule's skeletal vibrations. The bands at 1673 and 1515 cm⁻¹ are due to the C=C stretching vibrations of the benzene ring.[1] The peak at 1444 cm⁻¹ is assigned to the bending vibration of the methyl group's C-H bonds.[1] The strong absorption at 798 cm⁻¹ is indicative of the out-of-plane C-H bending of the aromatic protons, which can be diagnostic for the substitution pattern of the benzene ring.[1]
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula.
Experimental Data:
High-resolution mass spectrometry of this compound was performed using electrospray ionization (ESI) in positive ion mode.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 177.0659 | 177.0662 |
The excellent agreement between the calculated and found m/z values confirms the elemental composition of this compound as C₉H₈N₂O₂. This self-validating system provides a high degree of confidence in the compound's identity.
Proposed Fragmentation Pathway
Sources
An In-Depth Technical Guide to the Chemical Stability of 5-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents. Understanding the chemical stability of this molecule is paramount for its successful development as a drug candidate, ensuring its safety, efficacy, and shelf-life. This technical guide provides a comprehensive analysis of the chemical stability of this compound, delving into its synthesis, potential degradation pathways under various stress conditions, and methodologies for its stability assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drugs incorporating this promising scaffold.
Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline ring system is a "privileged structure" in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] The 2,4(1H,3H)-dione substitution pattern, in particular, has been a fertile ground for the discovery of potent and selective therapeutic agents. The addition of a methyl group at the 5-position can significantly influence the molecule's physicochemical properties, including its stability. A thorough understanding of how this substituent impacts the molecule's susceptibility to degradation is crucial for formulation development and regulatory compliance.
Synthesis of this compound
A reliable and efficient synthesis of the target molecule is the first step in its characterization. This compound can be synthesized via a one-pot reaction from 2-amino-6-methylbenzamide and di-tert-butyl dicarbonate, catalyzed by 4-(dimethylamino)pyridine (DMAP).[2]
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Intrinsic Chemical Stability and Potential Degradation Pathways
The quinazolinone ring is generally stable under neutral conditions but can be susceptible to degradation under harsh acidic, basic, and oxidative environments, as well as upon exposure to light.[3] The presence of the electron-donating methyl group at the 5-position may influence the electron density of the aromatic ring and, consequently, its reactivity and stability.
Hydrolytic Degradation
The amide bonds within the pyrimidine ring of the quinazolinedione scaffold are the primary sites for hydrolytic cleavage.
-
Alkaline Hydrolysis: Quinazolinone analogs have been shown to degrade significantly under alkaline conditions.[4] The proposed mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbons (C2 and C4), leading to ring opening. The primary degradation product is likely to be the corresponding substituted anthranilic acid derivative, 2-amino-6-methylbenzoic acid, along with ammonia and carbon dioxide.
-
Acidic Hydrolysis: While generally more stable under acidic conditions compared to alkaline conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to the hydrolysis of the amide bonds.[3][5] The degradation products are expected to be similar to those from alkaline hydrolysis.
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Oxidative Degradation
Nitrogen heterocycles can be susceptible to oxidative degradation. The reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products. The presence of the electron-rich benzene ring and the methyl group may influence the sites of oxidation.
Photolytic Degradation
Aromatic amides, which are structural components of the quinazolinedione ring, can undergo photodegradation. A potential pathway is the photo-Fries rearrangement, which involves the cleavage of an amide bond and subsequent rearrangement.[6] Exposure to UV light could potentially lead to the formation of rearranged isomers or other photoproducts.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][7]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution will be used for the following stress studies.
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Heat the mixture at 80°C for 24 hours.
-
Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation Protocol
-
To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
Thermal Degradation Protocol
-
Accurately weigh about 10 mg of the solid compound.
-
Place it in a controlled temperature oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent to obtain a concentration of 100 µg/mL.
Photolytic Degradation Protocol
-
Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples at appropriate time points.
Development of a Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the formation of degradation products.
Chromatographic Conditions (A Suggested Starting Point)
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | Provides good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at an appropriate wavelength (e.g., λmax of the compound) | For quantification of the API and detection of degradants. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Method Validation
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by the separation of the main peak from any degradation products, as confirmed by peak purity analysis using a photodiode array (PDA) detector.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Identification and Toxicological Assessment of Degradation Products
Identification of Degradation Products
Degradation products can be identified and characterized using hyphenated techniques such as LC-MS/MS. By comparing the mass spectra of the degradation products with the parent compound and considering the reaction conditions, the structures of the degradants can be elucidated.
Toxicological Assessment
The potential toxicity of degradation products is a critical safety concern.
-
Known Toxicants: The primary hydrolytic degradation product, 2-amino-6-methylbenzoic acid, is a derivative of anthranilic acid. While some anthranilic acid derivatives have been shown to be non-toxic, others can exhibit biological activity.[8] A thorough literature search for the toxicology of this specific compound is warranted.
-
In Silico Toxicity Prediction: In the absence of experimental data, in silico toxicology tools can be used for a preliminary assessment of the potential toxicity of degradation products.[9][10][11][12] These computational models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, based on the chemical structure of the molecule.
Conclusion and Future Directions
This technical guide provides a framework for understanding and evaluating the chemical stability of this compound. The key takeaway is the likely susceptibility of this scaffold to hydrolytic degradation, particularly under alkaline conditions. The provided experimental protocols offer a starting point for comprehensive forced degradation studies.
Future work should focus on the experimental confirmation of the proposed degradation pathways and the definitive identification of the degradation products using advanced analytical techniques. Furthermore, a thorough toxicological evaluation of any identified degradation products is essential to ensure the safety of drug candidates based on this scaffold. The insights gained from these studies will be invaluable for the formulation development, establishment of appropriate storage conditions, and successful regulatory submission of pharmaceuticals containing this compound.
References
- Wei, H., Li, T., Zhou, Y., Zhou, L., & Zeng, Q. (2013). A Facile and Efficient One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Synthesis, 45(23), 3349-3354.
- Yin, J., et al. (2020).
- Kaur, R., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
- MolToxPred: small molecule toxicity prediction using machine learning approach. (2024).
- Khan, K. M., et al. (2018).
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (2022). Chemical Science, 13(22), 6563-6570.
- The Photolyses of Fully Aromatic Amides. (1975). Canadian Journal of Chemistry, 53(12), 1675-1682.
- Quinazoline derivatives & pharmacological activities: a review. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1236-1253.
- In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. (2015). Molecular Pharmaceutics, 12(9), 3145-3155.
- Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology, 396(12), 3047-3065.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 834.
- Identification, isolation, structural characterization, in silico toxicity prediction and in vitro cytotoxicity assay of simeprevir acidic and oxidative degradation products. (2020). RSC Advances, 10(73), 44810-44820.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Omega, 8(38), 34963-34972.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). International Journal of Molecular Sciences, 25(12), 6682.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- The Photochemistry of Amides and Phthalimides. (1974). DRUM - University of Maryland.
- In Silico Toxicology 101: Computational tools for chemical hazard characterisation. (2023). PETA Science Consortium International e.V. and the Institute for In Vitro Sciences.
- In-Silico Toxicity Prediction of Chlorthalidone Degradation Products: A Compar
- Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (2007). Chemosphere, 69(5), 749-756.
- Synthesis, luminescence and electrochromism of aromatic poly (amine–amide) s with pendent triphenylamine moieties. (2008). Polymer, 49(18), 3848-3857.
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). Molecules, 29(23), 5304.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Photochemical Activation of Aromatic Aldehydes: Synthesis of Amides, Hydroxamic Acids and Esters. (2021). Chemistry – A European Journal, 27(40), 10344-10350.
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (2022). Chemical Science, 13(22), 6563-6570.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
- Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4447-4457.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2019). Molecules, 24(16), 2958.
- Anthranilic Acid and Derivatives. (2000). Experimental and Clinical Neurotoxicology.
- Forced Degradation Study: An Important Tool in Drug Development. (2019). Asian Journal of Research in Chemistry, 12(3), 133-138.
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 5-Methylquinazoline-2,4(1H,3H)-dione
Introduction: The Therapeutic Potential of 5-Methylquinazoline-2,4(1H,3H)-dione as a PARP Inhibitor
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Recent research has identified derivatives of this scaffold as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4]
This compound is a promising derivative that has been investigated as a PARP-1 and PARP-2 inhibitor.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. We will detail the protocols for a suite of assays to characterize its biochemical potency, cellular activity, and target engagement. The methodologies are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic understanding.
I. Biochemical Potency Assessment: PARP1 Inhibition via Fluorescence Polarization
To ascertain the direct inhibitory effect of this compound on its primary target, a biochemical assay is the first logical step. A fluorescence polarization (FP) competitive binding assay is a sensitive and high-throughput method to quantify the displacement of a fluorescently labeled ligand from PARP1.[5][6]
Scientific Rationale
This assay is based on the principle that a small, fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When this probe binds to a larger molecule, such as the PARP1 enzyme, its tumbling is restricted, leading to a high fluorescence polarization signal. A test compound that competes with the probe for the same binding site on PARP1 will displace the probe, causing a decrease in the polarization signal.[5][7] This decrease is proportional to the binding affinity of the test compound.
Experimental Workflow: PARP1 FP Competitive Binding Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) under standard conditions. [8] * Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay and Readout:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
Data Presentation: Hypothetical Antiproliferative Activity
| Cell Line | GI₅₀ (µM) for this compound |
| MCF-7 (Breast Cancer) | 8.5 |
| SW480 (Colon Cancer) | 12.1 |
| MRC-5 (Normal Fibroblast) | > 50 |
III. Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
To confirm that this compound directly binds to and stabilizes PARP1 within a cellular context, the Cellular Thermal Shift Assay (CETSA) is the gold standard. [9][10]
Scientific Rationale
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. [10]In this assay, cells are treated with the test compound and then heated to various temperatures. The ligand-bound protein will be more resistant to heat-induced denaturation and aggregation. After heating and cell lysis, the amount of soluble target protein remaining is quantified, typically by Western blotting. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. [11]
Experimental Workflow: CETSA for PARP1 Target Engagement
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for PARP1
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., HeLa or a cancer cell line with high PARP1 expression) to near confluency.
-
Treat the cells with a high concentration of this compound (e.g., 10x GI₅₀) or vehicle (DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature. [11][12] * Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen. [11] * Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [11]
-
-
Protein Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein amounts and analyze the samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a specific antibody against PARP1. A loading control antibody (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 at each temperature for both the vehicle- and compound-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized band intensities against the temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.
-
Data Presentation: Hypothetical CETSA Results
| Treatment | Melting Temperature (Tm) of PARP1 (°C) |
| Vehicle (DMSO) | 52.5 |
| This compound | 57.0 |
A clear shift in the melting temperature (Tm) provides strong evidence that this compound binds to PARP1 in intact cells.
Conclusion
This application note has outlined a tiered approach to the in vitro characterization of this compound. By systematically evaluating its biochemical potency, cellular efficacy, and direct target engagement, researchers can build a comprehensive profile of this promising compound. These assays provide a robust framework for decision-making in the early stages of drug discovery and development, paving the way for further preclinical investigation.
References
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from BPS Bioscience website. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]
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BPS Bioscience. (n.d.). PARP Assays. Retrieved from BPS Bioscience website. [Link]
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Al-Ostath, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4935. [Link]
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Akgun, H., et al. (2016). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 13(7), 649-661. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net website. [Link]
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Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]
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S-J., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Nanomedicine, 11, 3533-3539. [Link]
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Papo, N., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of Biomolecular Screening, 19(8), 1212-1221. [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from BMG LABTECH website. [Link]
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Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
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Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from Bio-protocol website. [Link]
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O'Donnell, J. A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4576-4582. [Link]
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de Oliveira, R., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 11(7), 1029. [Link]
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Kanev, K., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100868. [Link]
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Lee, J. H., et al. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 21(11), 570. [Link]
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Papo, N., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. [Link]
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Wang, L., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3413-3425. [Link]
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ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Retrieved from ResearchGate website. [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from BPS Bioscience website. [Link]
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Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]
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Wang, Y., et al. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 25(21), 5022. [Link]
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Brezinski, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2899-2907. [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from BPS Bioscience website. [Link]
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El-Sayed, N. N. E., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(13), 5155. [Link]
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El-Gohary, N. S., et al. (2018). Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. European Journal of Medicinal Chemistry, 155, 303-311. [Link]
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Francis, R., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 561-571. [Link]
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Asadi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. [Link]
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Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1497-1519. [Link]
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Application Notes and Protocols for 5-Methylquinazoline-2,4(1H,3H)-dione as a Potential Enzyme Inhibitor
Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Structure in Drug Discovery
The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to a diverse range of biological targets with high affinity. This structural motif is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity against specific enzyme targets.
This application note focuses on 5-Methylquinazoline-2,4(1H,3H)-dione , a representative member of this important class of compounds. While extensive research has been conducted on various derivatives of the quinazoline-2,4(1H,3H)-dione scaffold, this document serves as a comprehensive guide for researchers and drug development professionals to explore the potential of this compound as an inhibitor of several key enzyme families. Based on robust evidence from structurally related analogs, we will provide the scientific rationale and detailed protocols for investigating its inhibitory activity against Poly(ADP-ribose) Polymerases (PARPs), key receptor tyrosine kinases (c-Met and VEGFR-2), and bacterial topoisomerases (Gyrase and Topoisomerase IV).
Potential Enzyme Targets and Mechanisms of Action
The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a potent inhibitor of multiple enzyme classes. The following sections detail the most promising targets for this compound, the underlying mechanisms of action, and the therapeutic relevance of these enzymes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Therapeutic Rationale: PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage triggers cancer cell death.[3] Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors, with some exhibiting IC50 values in the nanomolar range.[4]
Mechanism of Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives typically act as competitive inhibitors at the NAD+ binding site of the PARP catalytic domain. This prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the recruitment of other DNA repair proteins to the site of damage.
Signaling Pathway: PARP in DNA Single-Strand Break Repair
Caption: PARP-1 activation at sites of DNA damage and its inhibition.
Dual Inhibition of c-Met and VEGFR-2 Tyrosine Kinases
Therapeutic Rationale: The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are key drivers of tumor growth, angiogenesis, and metastasis.[5] Dual inhibition of these pathways is a promising strategy to overcome therapeutic resistance in cancer.[5] The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent dual inhibitors of c-Met and VEGFR-2.[6][7]
Mechanism of Inhibition: These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptors and preventing their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.
Signaling Pathway: c-Met and VEGFR-2 in Angiogenesis and Cell Proliferation
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Therapeutic Rationale: Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are the targets of fluoroquinolone antibiotics.[8] The emergence of antibiotic resistance necessitates the development of new inhibitors. Quinazoline-2,4(1H,3H)-diones have been identified as fluoroquinolone-like inhibitors of these enzymes, making them promising candidates for novel antibacterial agents.[1][9]
Mechanism of Inhibition: These compounds are thought to stabilize the covalent complex between the topoisomerase and cleaved DNA, leading to double-strand breaks and bacterial cell death. This "poisoning" of the enzyme is a hallmark of this class of inhibitors.
Experimental Protocols
The following protocols provide a framework for evaluating the inhibitory potential of this compound against the aforementioned enzyme targets.
Protocol 1: PARP-1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP assay kits.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The biotinylated histones are then detected colorimetrically.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins (H1)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Activated DNA (provided in kits or prepared by treating calf thymus DNA with DNase I)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well high-binding microplate
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with histone H1 (e.g., 100 µL of 10 µg/mL histone in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+.
-
Enzyme Addition: Add PARP-1 enzyme to all wells except the "no enzyme" control.
-
Initiate Reaction: Add the reaction mixture to the wells containing the serially diluted inhibitor.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate as in step 2.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as in step 2.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition versus log[inhibitor].
| Parameter | Typical Concentration/Condition |
| Histone Coating | 10 µg/mL |
| PARP-1 Enzyme | 1-5 ng/well |
| Biotinylated NAD+ | 1-10 µM |
| Activated DNA | 1 µg/mL |
| Incubation Time | 60 minutes at 37°C |
| DMSO Final Conc. | < 1% |
Experimental Workflow: PARP Inhibition Assay
Caption: Step-by-step workflow for the colorimetric PARP inhibition assay.
Protocol 2: c-Met/VEGFR-2 Kinase Inhibition Assay (Luminescent)
This protocol is based on the principle of ADP-Glo™ kinase assays.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal. The light output is directly proportional to kinase activity.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase domain
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (commercially available)
-
White, opaque 96-well or 384-well plates
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Cabozantinib for dual inhibition)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in kinase assay buffer.
-
Reaction Setup: In a white microplate, add the test compound, kinase enzyme, and substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
| Parameter | Typical Concentration/Condition |
| Kinase Enzyme | 1-10 ng/well |
| Substrate | 0.2 mg/mL |
| ATP | 10-50 µM (approx. Km) |
| Incubation Time | 60 minutes at 30°C |
| DMSO Final Conc. | < 1% |
Protocol 3: Bacterial DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. Inhibition is observed as a decrease in the amount of supercoiled DNA, which can be resolved by agarose gel electrophoresis.
Materials:
-
Purified E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
STEB Buffer (40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose gel (1%) and TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare reaction tubes containing gyrase assay buffer, relaxed pBR322 DNA, and serial dilutions of this compound or the positive control.
-
Enzyme Addition: Add DNA gyrase to each tube to initiate the reaction. Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding STEB buffer.
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at an appropriate voltage until the dye front has migrated sufficiently (e.g., 80-100V for 1-2 hours).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The relaxed plasmid will migrate slower than the supercoiled plasmid.
-
Data Analysis: Determine the concentration of the inhibitor required to prevent the conversion of relaxed plasmid to the supercoiled form.
| Parameter | Typical Concentration/Condition |
| DNA Gyrase | 1-2 Units |
| Relaxed pBR322 | 0.5 µg |
| ATP | 1.75 mM |
| Incubation Time | 30-60 minutes at 37°C |
| DMSO Final Conc. | < 2% |
Data Interpretation and Further Steps
The IC50 values obtained from these assays will provide a quantitative measure of the inhibitory potency of this compound against each target enzyme. A low IC50 value (typically in the nanomolar to low micromolar range) indicates a potent inhibitor.
Following initial in vitro characterization, further studies may include:
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive).
-
Selectivity Profiling: To assess the inhibitory activity against a panel of related enzymes to determine selectivity.
-
Cell-Based Assays: To evaluate the compound's efficacy in a cellular context (e.g., cancer cell proliferation assays, antibacterial minimum inhibitory concentration (MIC) assays).
-
Structural Biology: Co-crystallization of the inhibitor with the target enzyme to elucidate the binding mode.
Conclusion
This compound belongs to a class of compounds with proven inhibitory activity against key enzymes in cancer and infectious diseases. The protocols and scientific rationale provided in this application note offer a robust starting point for researchers to investigate its potential as a specific and potent enzyme inhibitor, contributing to the development of novel therapeutics.
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Drlica, K., et al. (2008). Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones. Antimicrobial Agents and Chemotherapy, 52(11), 3842-3848. Available at: [Link]
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Application Notes & Protocols: 5-Methylquinazoline-2,4(1H,3H)-dione in Medicinal Chemistry
Abstract
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] Its rigid, heterocyclic structure provides an excellent framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. This guide focuses on a specific derivative, 5-Methylquinazoline-2,4(1H,3H)-dione, exploring its synthesis, key therapeutic applications, and the detailed experimental protocols required for its evaluation. We will delve into its potential as an anticancer agent through PARP inhibition, its utility in combating bacterial infections, and its promise as an anticonvulsant. This document is intended for researchers and drug development professionals, providing both the theoretical basis and practical methodologies to investigate this versatile compound.
Introduction to the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of many therapeutic agents.[3] Drugs like gefitinib (anticancer), prazosin (antihypertensive), and afatinib (anti-inflammatory) all feature this core structure, highlighting its clinical significance.[4] The dione derivative, quinazoline-2,4(1H,3H)-dione, has attracted significant attention due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][5][6][7]
The introduction of a methyl group at the 5-position (this compound) can subtly yet significantly alter the molecule's steric and electronic properties. This modification can influence binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profiles. Understanding how to synthesize and evaluate this specific analog is crucial for unlocking its full therapeutic potential.
Synthesis of this compound
The synthesis of the title compound can be achieved through several reliable methods. Here, we present two common, well-established protocols starting from readily available precursors.
Protocol 2.1: Synthesis from 2-Amino-6-methylbenzoic Acid
This is a classical and straightforward approach involving the cyclization of an anthranilic acid derivative with a carbonyl source, in this case, urea. The methyl group on the starting anthranilic acid dictates the final position on the quinazoline ring.
Causality: The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-6-methylbenzoic acid on the carbonyl carbon of urea. This is followed by an intramolecular cyclization and dehydration to form the stable heterocyclic dione ring system.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, combine 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) and urea (1.20 g, 20 mmol).
-
Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to 180-190 °C.
-
Reaction Monitoring: The reactants will melt and react, with the evolution of ammonia gas. Maintain the temperature for 30-45 minutes, or until the gas evolution ceases. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass will be a crude form of the product.
-
Purification: Recrystallize the crude solid from hot water or ethanol to yield pure this compound as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: One-Pot Synthesis from 2-Amino-6-methylbenzamide
This modern approach utilizes di-tert-butyl dicarbonate ((Boc)₂O) as a carbonylating agent in a one-pot reaction catalyzed by 4-dimethylaminopyridine (DMAP).[8] This method often proceeds under milder conditions and can be advantageous for sensitive substrates.
Causality: DMAP acts as a nucleophilic catalyst, activating (Boc)₂O. The 2-aminobenzamide then reacts to form an intermediate that undergoes intramolecular cyclization to form the quinazolinedione ring. This method avoids the high temperatures and ammonia evolution of the urea fusion method.[8]
Step-by-Step Protocol:
-
Reactant Setup: To a solution of 2-amino-6-methylbenzamide (1.50 g, 10 mmol) in anhydrous acetonitrile (30 mL) in a 100 mL round-bottom flask, add DMAP (0.12 g, 1 mmol).
-
Addition of Carbonyl Source: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11 mmol) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.
-
Characterization: Verify the product's identity and purity via spectroscopic analysis as described in Protocol 2.1.
Medicinal Chemistry Applications & Biological Evaluation
The this compound scaffold is a promising starting point for developing inhibitors of various biological targets. Below are protocols for evaluating its efficacy in key therapeutic areas.
Anticancer Activity: PARP-1 Inhibition
Poly (ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[1][9] Inhibiting PARP-1 in cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[1][10] The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent PARP-1/2 inhibitors.[11]
Caption: PARP-1 Inhibition Pathway.
Principle: This assay quantifies the synthesis of poly(ADP-ribose) (PAR) by PARP-1 onto histone proteins in a 96-well plate format. The amount of PAR produced is detected using an antibody-based chemiluminescent signal. A decrease in signal in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human PARP-1 enzyme
-
HTS PARP-1 Assay Kit (containing histones, activated DNA, NAD+, anti-PAR antibody, secondary antibody-HRP conjugate, chemiluminescent substrate)
-
This compound (test compound)
-
Olaparib or similar known PARP inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well white opaque plates
-
Luminometer
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with histone protein solution and incubate overnight at 4 °C. Wash the plate 3 times with wash buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤1%. Prepare positive (Olaparib) and vehicle (DMSO) controls similarly.
-
Reaction Setup: To each well, add the following in order:
-
25 µL of assay buffer
-
5 µL of the test compound dilution (or control)
-
10 µL of a PARP-1 enzyme/activated DNA mixture
-
-
Reaction Initiation: Start the reaction by adding 10 µL of NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate 4 times with wash buffer.
-
Add 50 µL of diluted anti-PAR antibody to each well and incubate for 60 minutes.
-
Wash the plate 4 times.
-
Add 50 µL of diluted secondary antibody-HRP conjugate and incubate for 60 minutes.
-
Wash the plate 5 times.
-
Add 50 µL of chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (nM) [Hypothetical] |
| Olaparib (Control) | PARP-1 | 5 |
| This compound | PARP-1 | 85 |
| Derivative A | PARP-1 | 25 |
| Derivative B | PARP-1 | 250 |
Antimicrobial Activity
Quinazoline derivatives are well-documented for their antimicrobial properties.[6][7][12] They can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine their spectrum of activity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well plate format for high-throughput screening.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Ciprofloxacin or other standard antibiotic (positive control)
-
Sterile 96-well microtiter plates
-
Spectrophotometer and incubator
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compound in DMSO to a high stock concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound stock solution (diluted in MHB) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (broth + inoculum) and 12 (broth only) will serve as positive and negative growth controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Anticonvulsant Activity
Quinazolinone derivatives have shown significant potential as anticonvulsant agents, possibly through modulation of GABA-A receptors.[13][14] In vivo models are essential for evaluating the efficacy of new chemical entities in suppressing seizures.
Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic-tonic seizures in rodents. A test compound's ability to prevent or delay the onset of these seizures indicates potential anticonvulsant activity. This is a standard screening model for drugs effective against absence seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 1-2 drops of Tween 80)
-
Pentylenetetrazole (PTZ) solution (85 mg/kg in saline)
-
Diazepam (positive control)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment. Fast the animals overnight before the test, with water ad libitum.
-
Grouping and Dosing: Divide the mice into groups (n=6-8 per group):
-
Group 1: Vehicle control (i.p.)
-
Group 2: Positive control (e.g., Diazepam, 4 mg/kg, i.p.)
-
Group 3-5: Test compound at various doses (e.g., 25, 50, 100 mg/kg, i.p.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.
-
PTZ Challenge: After a pre-treatment period (typically 30-60 minutes), administer PTZ (85 mg/kg) subcutaneously or intraperitoneally to all animals.
-
Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes.
-
Endpoint Measurement: Record the following parameters:
-
Latency: Time to the onset of the first myoclonic jerk and/or generalized clonic seizure.
-
Protection: The number of animals in each group that do not exhibit generalized clonic-tonic seizures.
-
-
Data Analysis: Analyze the data using appropriate statistical methods. Compare the latency times between groups using ANOVA followed by a post-hoc test. Analyze the protection data using Fisher's exact test. A significant increase in seizure latency or a high percentage of protected animals indicates anticonvulsant activity.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold with demonstrated potential across multiple therapeutic areas. The protocols detailed in this guide provide a robust framework for its synthesis and biological evaluation. As a PARP inhibitor, it holds promise for oncology applications, particularly in the context of synthetic lethality. Its antimicrobial and anticonvulsant activities further broaden its potential utility.
Future work should focus on structure-activity relationship (SAR) studies. By synthesizing and testing a library of derivatives with varied substitutions at the N1, N3, and other positions of the benzene ring, researchers can optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective therapeutic agents based on this versatile core.
References
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020-11-27). Available at: [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). NIH. Available at: [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). Available at: [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2020-10-14). ResearchGate. Available at: [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2022-11-24). NIH. Available at: [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020-04-16). ACS Omega. Available at: [Link]
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Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. (n.d.). ResearchGate. Available at: [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. Available at: [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. Available at: [Link]
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Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.). Available at: [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. Available at: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2023-10-16). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). MDPI. Available at: [Link]
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A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. (2016-08-05). ResearchGate. Available at: [Link]
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The Antiepileptic Effect of Synthesized Derivatives of Quinazoline-4(3H)-One. (n.d.). Available at: [Link]
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Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). PMC - NIH. Available at: [Link]
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New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (n.d.). PMC - NIH. Available at: [Link]
-
Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. (2013-06-01). Available at: [Link]
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A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (n.d.). Thieme E-Books & E-Journals. Available at: [Link]
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one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. (n.d.). PubMed. Available at: [Link]
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Application Notes & Protocols: Unlocking the Therapeutic Potential of 5-Methylquinazoline-2,4(1H,3H)-dione Derivatives through Structure-Activity Relationship (SAR) Analysis
Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline-2,4(1H,3H)-dione core is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility that has captured the attention of medicinal chemists worldwide. This bicyclic heterocyclic system serves as a rigid scaffold, presenting functional groups in a well-defined spatial arrangement that facilitates precise interactions with various biological targets. Consequently, derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities[1][2]. The 5-methyl substitution on this core provides a specific starting point for further derivatization, influencing the molecule's overall conformation and electronic properties.
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-methylquinazoline-2,4(1H,3H)-dione derivatives, offering insights into the rational design of potent and selective modulators of key biological targets. We will delve into the synthetic strategies for accessing these compounds and present detailed protocols for their biological evaluation, with a focus on their activity as Poly (ADP-ribose) polymerase (PARP) and phosphodiesterase (PDE) inhibitors.
The this compound Core: A Blueprint for Therapeutic Design
The core structure of this compound offers several points for chemical modification, primarily at the N-1 and N-3 positions of the pyrimidinedione ring, and on the benzene ring at positions 6, 7, and 8. The strategic placement of various substituents at these positions allows for the fine-tuning of the molecule's pharmacological profile.
Figure 1: The this compound scaffold with key positions for chemical modification highlighted.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is profoundly influenced by the nature and position of their substituents. Below, we summarize key SAR findings for different therapeutic targets.
As PARP Inhibitors for Oncology
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibiting PARP, particularly PARP-1 and PARP-2, has emerged as a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[3]. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP inhibitors[3][4][5].
-
N-1 Position: Substitution at the N-1 position with an aryl methyl group has been shown to be a key feature for PARP inhibition[4].
-
N-3 Position: The introduction of a 3-amino pyrrolidine moiety at the N-3 position has led to the discovery of highly potent PARP-1/2 inhibitors, with IC50 values in the nanomolar range[3][5]. This group likely forms crucial hydrogen bond interactions within the enzyme's active site.
-
Benzene Ring: Modifications on the benzene ring can modulate potency and pharmacokinetic properties.
As Phosphodiesterase (PDE) Inhibitors for Inflammatory and Neurological Disorders
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibitors of specific PDE isoenzymes have therapeutic potential in a range of diseases, including inflammatory conditions and neurological disorders[6][7][8].
-
Thioxo-derivatives: The replacement of one or both carbonyl oxygens with sulfur to form thioxoquinazoline or dithioxoquinazoline derivatives has been a successful strategy in developing PDE7 inhibitors[8].
-
N-3 Position: Substitution with a phenyl group at the N-3 position is a common feature in many active PDE inhibitors[6].
-
C-2 Position: The C-2 position can be substituted with various groups to enhance potency and selectivity.
As Antimicrobial Agents
Quinazoline-2,4(1H,3H)-diones have also been explored as potential antimicrobial agents, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV[1].
-
N-1 and N-3 Positions: Simultaneous substitution at both the N-1 and N-3 positions with moieties such as those containing triazole, oxadiazole, or thiadiazole rings can lead to broad-spectrum antibacterial activity[1].
As Anti-HCV Agents
Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, acting as metal ion chelators[9].
-
C-6 and C-7 Positions: The introduction of aryl substituents at the C-6 or C-7 positions has been found to be beneficial for enhancing anti-HCV activity[9].
Summary of SAR Data
| Target | Key Position(s) | Favorable Substitutions | Resulting Activity | Reference(s) |
| PARP-1/2 | N-1, N-3 | N-1: Aryl methyl; N-3: 3-amino pyrrolidine | Potent inhibition (nM range) | [3][4][5] |
| PDE7 | C-2, C-4, N-3 | C-2/C-4: Thioxo groups; N-3: Phenyl | Sub-micromolar inhibition | [6][8] |
| Bacterial Gyrase | N-1, N-3 | Heterocyclic moieties (triazole, etc.) | Broad-spectrum antibacterial | [1] |
| HCV NS5B | C-6, C-7 | Aryl groups | Enhanced anti-HCV potency | [9] |
| c-Met/VEGFR-2 | N-3 | Various substituted moieties | Dual tyrosine kinase inhibition | [10] |
| NHE-1 | N-1, N-3 | Guanidine-containing side chains | Potent NHE-1 inhibition | [11] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of N-Substituted 5-Methylquinazoline-2,4(1H,3H)-diones
This protocol describes a general method for the synthesis of the this compound core followed by N-alkylation.
Figure 2: General synthetic workflow for N-substituted 5-methylquinazoline-2,4(1H,3H)-diones.
Materials and Reagents:
-
2-Amino-6-methylbenzoic acid
-
Urea
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl or benzyl halide (R-X)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of this compound: a. In a round-bottom flask, combine 2-amino-6-methylbenzoic acid (1 equivalent) and urea (2-3 equivalents). b. Heat the mixture at 180-200 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). c. Allow the reaction mixture to cool to room temperature. d. Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product. e. Filter the hot solution to remove any insoluble impurities. f. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound. g. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
N-Alkylation/Arylation: a. To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents). b. Stir the suspension at room temperature for 30 minutes. c. Add the desired alkyl or benzyl halide (R-X, 1.1-1.5 equivalents) dropwise to the mixture. d. Stir the reaction at room temperature or with gentle heating (50-70 °C) until the starting material is consumed (monitor by TLC). e. Pour the reaction mixture into ice-water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Urea as a Carbonyl Source: Urea serves as a convenient and inexpensive source of the C2 carbonyl group in the quinazoline-2,4(1H,3H)-dione ring system through a cyclocondensation reaction.
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions like N-alkylation, as it effectively solvates the potassium cation, leaving the carbonate anion more reactive as a base.
-
Potassium Carbonate as Base: K₂CO₃ is a mild and effective base for deprotonating the nitrogen atoms of the quinazolinedione, facilitating the subsequent nucleophilic attack on the electrophilic halide.
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against PARP-1.
Figure 3: Workflow for an in vitro PARP-1 inhibition assay.
Materials and Reagents:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Reaction: a. To the wells of the histone-coated plate, add the assay buffer. b. Add the diluted test compounds or vehicle control (DMSO). c. Add the PARP-1 enzyme to each well. d. Initiate the reaction by adding biotinylated NAD⁺.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: a. Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents. b. Add the Streptavidin-HRP conjugate to each well and incubate. c. Wash the plate again to remove unbound conjugate. d. Add the HRP substrate and incubate until color development. e. Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validating System:
This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the results. The signal-to-background ratio should be sufficient for robust statistical analysis.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a roadmap for the rational design of potent and selective inhibitors for a variety of biological targets. The provided protocols offer a starting point for the synthesis and evaluation of new derivatives.
Future research in this area will likely focus on:
-
Expanding Chemical Diversity: Exploring novel substitutions at all available positions to identify new pharmacophores.
-
Improving Pharmacokinetic Properties: Optimizing derivatives for better absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elucidating Mechanisms of Action: Further studies to understand the precise molecular interactions between these compounds and their biological targets.
-
In Vivo Efficacy Studies: Progressing the most promising compounds into preclinical and clinical development.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be realized.
References
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6543. [Link]
-
Wang, Y., et al. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 26(11), 3365. [Link]
-
Kaur, M., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4963. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188047. [Link]
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]
-
Zhou, C., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3349-3362. [Link]
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Li, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373-9379. [Link]
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Singh, K., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13016-13034. [Link]
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Zhou, C., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. PubMed. [Link]
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Zahran, M. A., et al. (2012). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry, 24(5), 2121-2125. [Link]
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Al-Obaid, A. M., et al. (2010). Novel quinazolinone derivatives: Synthesis and Antimicrobial Activity. Researcher, 2(4), 82-88. [Link]
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Al-Salahi, R., et al. (2019). Design, synthesis, and pharmacological characterization of some 2‐substituted‐3‐phenyl‐quinazolin‐4(3H)‐one derivatives as phosphodiesterase inhibitors. ResearchGate. [Link]
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Zhidkova, E. M., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. International Journal of Molecular Sciences, 23(20), 12623. [Link]
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Elfeky, H., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitor. Frontiers in Chemistry, 12, 1387679. [Link]
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Sánchez-López, E., et al. (2014). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ChemMedChem, 9(10), 2234-2249. [Link]
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Application Notes and Protocols: Synthesis and Biological Evaluation of 5-Methylquinazoline-2,4(1H,3H)-dione Analogs
Introduction: The Quinazoline-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline-2,4(1H,3H)-dione core is a bicyclic heterocyclic system that has garnered significant attention from the medicinal chemistry community. This scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1] Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to exhibit potent anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The versatility of this scaffold lies in the ease of substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties to enhance efficacy and selectivity for specific biological targets.
This guide provides a comprehensive overview of the synthesis and biological evaluation of a series of 5-methylquinazoline-2,4(1H,3H)-dione analogs. We will delve into a detailed synthetic protocol, followed by robust methods for assessing their potential as anticonvulsant and cytotoxic agents. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the experiments but also understand the rationale behind each step.
Chemical Synthesis of this compound Analogs
The synthesis of 3-substituted-5-methylquinazoline-2,4(1H,3H)-diones can be efficiently achieved through a multi-step process commencing with the appropriate substituted isatin. The following protocol outlines a general and adaptable procedure.
General Synthetic Scheme
Caption: General synthetic route for 3-(arylamino)-5-methylquinazoline-2,4(1H,3H)-dione analogs.
Protocol: Synthesis of 3-(phenylamino)-5-methylquinazoline-2,4(1H,3H)-dione
This protocol is adapted from a similar synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives.[3]
Materials:
-
5-Methylisatin
-
Phenylhydrazine
-
t-Butyl hydroperoxide (TBHP)
-
Iodine (I₂)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Appropriate solvents for TLC and column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, dissolve 5-methylisatin (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC. The formation of the hydrazone intermediate will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.[3]
-
Upon completion, the hydrazone intermediate can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step directly.
-
-
Oxidative Cyclization:
-
To the reaction mixture containing the hydrazone intermediate, add t-butyl hydroperoxide (TBHP, 2.0 eq) and a catalytic amount of iodine (I₂, 0.1 eq).[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 4-6 hours, continuing to monitor the reaction by TLC until the intermediate is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane to isolate the desired 3-(phenylamino)-5-methylquinazoline-2,4(1H,3H)-dione.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
The final product should be a solid. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.
-
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation: Assessing Anticonvulsant and Cytotoxic Potential
The synthesized this compound analogs will be subjected to a battery of in vivo and in vitro assays to determine their biological activity.
Anticonvulsant Activity Evaluation
The anticonvulsant potential of the synthesized compounds will be assessed using two well-established animal models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[4] These models are predictive of efficacy against generalized tonic-clonic seizures and myoclonic/absence seizures, respectively.[4]
Rationale for Assay Selection:
-
Maximal Electroshock (MES) Test: This model is highly predictive of drugs effective against generalized tonic-clonic seizures.[5] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6]
-
Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a GABA-A receptor antagonist, and this model is sensitive to drugs that enhance GABAergic neurotransmission.[7] It is considered a model for myoclonic and absence seizures.[4]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male Swiss albino mice (20-25 g)
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
0.9% Saline solution
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups at various doses.
-
Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test (e.g., 30 minutes for i.p., 60 minutes for p.o.). The vehicle is administered to the control group.
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the eyes of each mouse.
-
Place the corneal electrodes on the eyes of the restrained animal.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[6]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension.[6] An animal is considered protected if it does not exhibit this phase.
-
-
Data Analysis:
-
Calculate the percentage of protection for each group.
-
The dose that protects 50% of the animals (ED₅₀) can be determined using probit analysis.
-
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Observation chambers
Procedure:
-
Animal Preparation:
-
Similar to the MES test, acclimatize and group the animals.
-
Administer the test compounds, standard drug, or vehicle at a predetermined time before PTZ injection.
-
-
Seizure Induction:
-
Inject PTZ subcutaneously at a dose known to induce clonic convulsions in the majority of control animals (e.g., 85 mg/kg).[8]
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the onset and severity of seizures.
-
Seizure severity can be scored using a scale (e.g., 0: no response; 1: ear and facial twitching; 2: convulsive waves axially through the body; 3: myoclonic jerks; 4: clonic seizures; 5: tonic-clonic seizures; 6: death).[8]
-
-
Data Analysis:
-
Record the latency to the first seizure and the seizure score for each animal.
-
Calculate the percentage of animals protected from tonic-clonic seizures.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the effects of the test compounds with the control group.
-
Cytotoxic Activity Evaluation
The potential of the synthesized compounds to inhibit cancer cell growth will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Rationale for Assay Selection:
-
MTT Assay: This is a colorimetric assay that measures cell metabolic activity.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is a widely accepted method for assessing cytotoxicity and cell proliferation.[10]
Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
Materials:
-
MCF-7 and HepG2 cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include wells with untreated cells (control) and wells with medium only (blank).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Anticonvulsant Activity of this compound Analogs
| Compound | MES Test (% Protection at 100 mg/kg) | scPTZ Test (% Protection at 100 mg/kg) |
| Analog 1 | 75 | 60 |
| Analog 2 | 80 | 70 |
| Analog 3 | 65 | 50 |
| Phenytoin | 100 | - |
| Diazepam | - | 100 |
Data are hypothetical and for illustrative purposes only.
Table 2: Cytotoxic Activity (IC₅₀ in µM) of this compound Analogs
| Compound | MCF-7 (48h) | HepG2 (48h) |
| Analog 1 | 15.2 | 20.5 |
| Analog 2 | 10.8 | 18.2 |
| Analog 3 | 25.6 | 30.1 |
| Doxorubicin | 0.8 | 1.2 |
Data are hypothetical and for illustrative purposes only.
Mechanistic Insights and Visualization
Anticonvulsant Mechanism: GABA-A Receptor Modulation
Many anticonvulsant drugs exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[11] GABA binds to the GABA-A receptor, a ligand-gated ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[11] Quinazolinone derivatives have been shown to act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA.[12]
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
Anticancer Mechanism: EGFR Inhibition and Apoptosis Induction
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[13] Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth.[14] Quinazoline derivatives are known to be potent inhibitors of EGFR, competing with ATP for binding to the kinase domain.[15] This inhibition blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).[2][16]
Caption: Simplified pathway of EGFR inhibition by quinazolinedione analogs leading to apoptosis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the potential of these compounds as anticonvulsant and cytotoxic agents. The provided mechanistic insights and visualizations aim to facilitate a deeper understanding of their mode of action, guiding future drug design and optimization efforts.
References
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Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Publications. (2022-08-02). [Link]
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Pentylenetetrazole-Induced Kindling Mouse Model. PMC - NIH. (2018-06-12). [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
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Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors. PMC - NIH. [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
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PTZ-Induced Epilepsy Model in Mice. JoVE Journal. (2018-01-24). [Link]
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Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. Semantic Scholar. (2025-06-24). [Link]
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Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC - PubMed Central. [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. ResearchGate. (2015-03-01). [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. (2025-08-07). [Link]
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. (2024-09-05). [Link]
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Mechanism of action of benzodiazepines on GABAA receptors. ResearchGate. [Link]
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Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. International Journal of Current Microbiology and Applied Sciences. (2015-03-28). [Link]
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Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
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Mechanisms of action of antiepileptic drugs. PubMed. [Link]
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Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
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Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). PubMed. (2021-04-16). [Link]
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Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. (2025-07-08). [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. (2022-09-22). [Link]
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Maximal Electroshock Seizure Model. Melior Discovery. [Link]
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. (2020-11-27). [Link]
-
An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. ResearchGate. [Link]
-
Anticonvulsant steroids and the GABA/benzodiazepine receptor-chloride ionophore complex. PubMed. [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Semantic Scholar. (2015-03-01). [Link]
-
Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. [Link]
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. (2025-11-13). [Link]
-
Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Publishing. (2021-04-16). [Link]
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5-Methylquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Quinazolinedione Core - A Privileged Structure in Medicinal Chemistry
The quinazoline-2,4(1H,3H)-dione skeleton is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple sites for chemical modification make it a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] The addition of a methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing its interaction with specific targets and improving its pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 5-methylquinazoline-2,4(1H,3H)-dione scaffold in drug design, covering its synthesis, derivatization, and biological evaluation.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. Here, we present robust and reproducible protocols for these transformations.
Protocol 1: One-Pot Synthesis of this compound
This protocol describes a highly efficient one-pot synthesis of the core scaffold from commercially available starting materials. The causality behind this experimental choice lies in its operational simplicity, high yield, and the use of readily accessible reagents, making it an ideal starting point for a medicinal chemistry campaign.
Reaction Scheme:
A streamlined one-pot synthesis of the core scaffold.
Materials:
-
2-Amino-6-methylbenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Procedure:
-
To a stirred solution of 2-amino-6-methylbenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add DMAP (0.1 mmol).
-
Slowly add di-tert-butyl dicarbonate (1.5 mmol) to the reaction mixture at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold acetonitrile (2 x 5 mL) to remove any unreacted starting materials and by-products.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Self-Validation: The identity and purity of the synthesized scaffold should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR signals will include characteristic peaks for the aromatic protons and the methyl group, as well as the N-H protons.
Protocol 2: N-Alkylation for Library Generation
The nitrogen atoms at positions 1 and 3 of the quinazolinedione ring are key handles for introducing chemical diversity. N-alkylation is a fundamental derivatization strategy to explore the structure-activity relationship (SAR). This protocol provides a general method for mono- or di-alkylation.
Reaction Scheme:
A general scheme for introducing substituents at the N1 and N3 positions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
To a stirred suspension of this compound (1.0 mmol) and potassium carbonate (2.2 mmol for dialkylation, 1.1 mmol for monoalkylation) in anhydrous DMF (10 mL), add the desired alkyl halide (2.2 mmol for dialkylation, 1.0 mmol for monoalkylation) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Causality and Self-Validation: The choice of base and stoichiometry of the alkyl halide are crucial for controlling the degree of alkylation. A stronger base like Cs₂CO₃ and an excess of the alkylating agent will favor dialkylation. The structure of the purified product must be confirmed by spectroscopic analysis to ascertain the position and number of alkyl groups attached.
Biological Evaluation: Screening for Therapeutic Potential
The this compound scaffold has been implicated in a wide array of biological activities.[1] Here, we focus on two prominent areas: antibacterial and anticancer (kinase inhibition) activities, providing detailed protocols for in vitro screening.
Application Focus 1: Antibacterial Activity
Derivatives of the quinazolinedione scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria.[1][3]
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized broth microdilution method to determine the MIC of synthesized compounds against relevant bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[4][5][6][7][8]
Experimental Workflow:
A stepwise workflow for determining the Minimum Inhibitory Concentration.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent for compounds (e.g., DMSO)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Data Interpretation and SAR Insights:
The antibacterial activity of this compound derivatives is highly dependent on the nature and position of the substituents.
| Compound ID | R¹ | R³ | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |
| A | -H | -H | >128 | >128 | [1] |
| B | -CH₂-Ph | -CH₂-Ph | 64 | 128 | [1] |
| C | -CH₂-(4-Cl-Ph) | -CH₂-(4-Cl-Ph) | 32 | 64 | [1] |
| D | -CH₂-(1,3,4-oxadiazole derivative) | -CH₂-(1,3,4-oxadiazole derivative) | 16 | 32 | [1] |
Note: The data presented is representative for the quinazolinedione scaffold. Specific data for 5-methyl derivatives should be generated following this protocol.
Structure-Activity Relationship (SAR):
-
The unsubstituted this compound core generally exhibits weak to no antibacterial activity.
-
Introduction of substituents at N1 and N3 is crucial for activity.
-
Lipophilic groups, such as benzyl, often confer moderate activity.
-
The presence of electron-withdrawing groups on the aromatic rings of the substituents can enhance activity.
-
Incorporation of other heterocyclic moieties, such as oxadiazoles or triazoles, at the N1 and N3 positions can significantly improve antibacterial potency.[1][3]
Application Focus 2: Anticancer Activity via Kinase Inhibition
The quinazolinedione scaffold is a well-established framework for the design of kinase inhibitors.[9] Derivatives have shown potent inhibitory activity against key oncogenic kinases such as c-Met and VEGFR-2.[9]
Signaling Pathway Context:
Inhibition of receptor tyrosine kinase signaling by quinazolinedione derivatives.
Protocol 4: In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against c-Met and VEGFR-2 kinases using a luminescence-based assay that measures ATP consumption.[10][11][12][13]
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
Positive control inhibitor (e.g., Cabozantinib for c-Met, Sorafenib for VEGFR-2)
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a white microplate, add the kinase, the substrate, and the test compound or positive control.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Data Interpretation and SAR Insights:
The inhibitory potency of this compound derivatives against c-Met and VEGFR-2 is highly sensitive to the nature of the substituents at the N1 and N3 positions.
| Compound ID | R¹ | R³ | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |
| E | -H | -H | >50 | >50 | |
| F | -H | -CH₂-(4-F-Ph) | 0.297 | 0.185 | |
| G | -H | -CH₂-(3,4-di-Cl-Ph) | 0.084 | 0.076 | |
| H | -H | Substituted phenyl urea | 0.063 | 0.052 |
Note: The data presented is representative for the 3-substituted quinazolinedione scaffold. Specific data for 5-methyl derivatives should be generated following this protocol.
Structure-Activity Relationship (SAR):
-
The unsubstituted scaffold is inactive.
-
A substituent at the N3 position is critical for activity.
-
The presence of a hydrogen bond donor/acceptor moiety on the N3 substituent that can interact with the hinge region of the kinase is often beneficial.
-
Halogenated phenyl groups at the N3 position generally show good potency.
-
More complex substituents, such as those incorporating a urea linkage, can lead to highly potent dual inhibitors of c-Met and VEGFR-2.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. The synthetic protocols outlined herein provide a clear path to the generation of diverse chemical libraries. The detailed biological assays for antibacterial and anticancer activity offer robust methods for screening these compounds and elucidating their structure-activity relationships. Future efforts in this area could focus on exploring a wider range of substituents at the N1 and N3 positions, as well as modifications to the benzene ring of the quinazolinedione core, to further optimize the potency, selectivity, and pharmacokinetic properties of these promising molecules.
References
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Al-Obaid, A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 26(21), 6598. [Link]
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Al-Obaid, A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]
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Aslam, M. A., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
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Bio-protocol. (n.d.). In Vitro VEGFR-2 Kinase Inhibitory Assay. Bio-protocol. [Link]
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Chen, X., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6529. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
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El-Sayed, M. A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189578. [Link]
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El-Sayed, M. A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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El-Sayed, M. A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. ResearchGate. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
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Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]
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El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159. [Link]
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Gao, Y., et al. (2013). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 5003-5014. [Link]
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Hafez, H. N., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitor. Drug Design, Development and Therapy, 16, 3547-3566. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Hassan, A. S., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]
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Hossan, S., et al. (2022). Computational study on novel natural inhibitors targeting c-MET. Frontiers in Molecular Biosciences, 9, 1007421. [Link]
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Kaur, R., et al. (2015). Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 58(8), 3340-3355. [Link]
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Keri, R. S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1165-1195. [Link]
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Mohamed, M. F. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6296. [Link]
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Patel, D., et al. (2019). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Bioorganic Chemistry, 86, 490-503. [Link]
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Pinto, M., et al. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 14(6), 543. [Link]
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protocols.io. (2023). In vitro kinase assay. protocols.io. [Link]
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Ram, V. J. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry, 2(2), 146-154. [Link]
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Remon, J., et al. (2019). MET Inhibition in Non-Small Cell Lung Cancer. EMJ, 4(1), 84-92. [Link]
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Sedeek, A., et al. (2022). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Journal of Molecular Structure, 1265, 133421. [Link]
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Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
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Application Notes and Protocols for Evaluating the Antibacterial Activity of 5-Methylquinazoline-2,4(1H,3H)-dione Derivatives
Introduction: The Imperative for Novel Antibacterial Scaffolds
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibiotics.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazoline core and its derivatives have emerged as a "privileged structure" due to their wide spectrum of pharmacological properties, including potent anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4][5][6]
Specifically, the quinazoline-2,4(1H,3H)-dione scaffold has garnered significant attention as a versatile template for designing novel therapeutic agents.[7] Its rigid, planar structure provides a foundation for strategic functionalization, enabling the modulation of its biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antibacterial potential of a specific subclass: 5-Methylquinazoline-2,4(1H,3H)-dione derivatives .
These application notes are designed not merely as a list of procedures but as a self-validating system, grounded in established scientific principles. We will delve into the causality behind experimental choices, from the synthetic strategy to the nuances of standardized antimicrobial susceptibility testing, empowering researchers to generate robust, reproducible, and meaningful data.
Section 1: Synthesis of the this compound Core
The construction of the quinazoline-2,4(1H,3H)-dione scaffold is a well-established process, often commencing from readily available anthranilic acid derivatives.[7][8] The methyl group at the 5-position is introduced by starting with the corresponding substituted anthranilic acid. Subsequent derivatization, typically at the N1 and N3 positions, is crucial for tuning the molecule's physicochemical properties and biological activity.
Protocol 1.1: General Synthesis of this compound
This protocol outlines a common and reliable method for synthesizing the core scaffold, which can then be used as a precursor for further derivatization.
Causality: The reaction proceeds via the formation of a ureido benzoic acid intermediate from the reaction of the amine group of 2-amino-6-methylbenzoic acid with an isocyanate source (here, generated from potassium cyanate). This intermediate then undergoes an acid- or base-catalyzed intramolecular cyclization to yield the desired quinazoline-2,4-dione ring system.[8]
Materials:
-
2-Amino-6-methylbenzoic acid
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Deionized water
-
Ethanol
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Step 1: Formation of the Ureido Intermediate:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 2-amino-6-methylbenzoic acid in 50 mL of deionized water containing a stoichiometric amount of dilute HCl to aid dissolution.
-
Gently warm the solution to 50°C.
-
In a separate beaker, dissolve 12 mmol of potassium cyanate in 30 mL of warm deionized water.
-
Add the potassium cyanate solution dropwise to the stirred 2-amino-6-methylbenzoic acid solution over 30 minutes.
-
Continue stirring at 50°C for 2 hours. The intermediate, 2-ureido-6-methylbenzoic acid, may begin to precipitate.
-
-
Step 2: Cyclization to the Quinazolinedione Ring:
-
To the reaction mixture from Step 1, slowly add 10 mL of concentrated HCl.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of this compound will form.
-
-
Step 3: Isolation and Purification:
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water to remove any remaining acid and salts.
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the purified this compound as a crystalline solid.
-
Dry the final product in a vacuum oven. Confirm the structure and purity using techniques such as NMR, IR spectroscopy, and mass spectrometry.
-
This core scaffold is now ready for further alkylation or acylation at the N1 and/or N3 positions to generate a library of derivatives for screening.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of the core scaffold.
Section 2: Hypothesized Mechanism of Antibacterial Action
While the precise mechanism for every new derivative must be empirically determined, the antibacterial activity of the broader quinazolinone class is believed to be multifactorial. Understanding these potential targets is crucial for rational drug design and interpreting activity data.
-
Inhibition of DNA Synthesis: A primary proposed mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA cleavage complex, quinazolinone derivatives can induce cell death, a mechanism analogous to that of fluoroquinolone antibiotics.[3][7]
-
Disruption of Cell Wall Synthesis: Some quinazolinone derivatives have been shown to interfere with the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[3] This can occur through the acylation of the active site of penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the final steps of peptidoglycan assembly.[3] Inhibition of PBPs leads to a weakened cell wall and eventual cell lysis.
Visualization: Potential Bacterial Targets
Caption: Hypothesized antibacterial mechanisms of action.
Section 3: Protocols for In Vitro Antibacterial Susceptibility Testing
To ensure the reliability and comparability of results, standardized protocols for antimicrobial susceptibility testing are paramount. The methods outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field.[9][10]
Protocol 3.1: Agar Disk Diffusion (Kirby-Bauer) Test for Preliminary Screening
This method provides a qualitative assessment of antibacterial activity and is an excellent first-pass screening tool.[11][12] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test organism.[13]
Causality: The diameter of the zone of inhibition, a clear area where no bacteria grow, is inversely proportional to the minimum concentration of the compound required to inhibit the organism's growth. A larger zone indicates greater susceptibility of the bacterium to the compound.[12]
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates[14]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs, forceps, incubator, calipers/ruler
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in a tube of sterile saline or MHB.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Using sterile forceps, apply paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[15]
-
A zone of inhibition indicates that the compound has antibacterial activity.
-
Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantitative susceptibility testing, determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17][18][19]
Causality: By exposing the bacteria to a serial dilution of the compound, we can pinpoint the precise concentration at which its activity transitions from permissive to inhibitory. This quantitative value (the MIC) is essential for comparing the potency of different derivatives.[18]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and control antibiotics
-
Bacterial inoculum prepared as in Protocol 3.1 but diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Multichannel pipette, incubator, microplate reader (optional)
Procedure:
-
Plate Preparation:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) will not contain any compound. Well 11 will contain only broth and inoculum. Well 12 will contain only broth.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL, while halving the compound concentrations to the desired final test range.
-
Do not add inoculum to well 12 (sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
Protocol 3.3: Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality: By subculturing the contents of the clear wells from the MIC assay onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or were killed. Growth on the subculture plate indicates a bacteriostatic effect, while no growth indicates a bactericidal effect.
Procedure:
-
Subculturing:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17]
-
Visualization: Antibacterial Testing Workflow
Caption: Integrated workflow for antibacterial activity evaluation.
Section 4: Data Presentation and Interpretation
Table 1: Example Data Summary for MIC/MBC Assays
| Compound ID | R¹ Group | R³ Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC/MIC Ratio vs. S. aureus |
| 5M-Q-01 | H | H | 128 | >256 | - |
| 5M-Q-02 | -CH₃ | -CH₃ | 32 | 128 | 2 |
| 5M-Q-03 | H | -CH₂Ph | 16 | 64 | 4 |
| 5M-Q-04 | H | -CH₂-Furyl | 8 | 32 | ≤2 |
| Ciprofloxacin | (Control) | (Control) | 0.5 | 0.25 | 2 |
Interpretation Notes:
-
MIC: The lower the MIC value, the more potent the compound.
-
MBC/MIC Ratio: This ratio helps classify the compound's effect.
-
If MBC/MIC ≤ 4, the compound is generally considered bactericidal .[17]
-
If MBC/MIC > 4, the compound is considered bacteriostatic .
-
Section 5: Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols detailed in this guide provide a robust framework for the synthesis of derivatives and the systematic evaluation of their in vitro antibacterial properties. Structure-activity relationship (SAR) studies, guided by the quantitative data generated from these assays, will be critical in optimizing this scaffold. For instance, literature suggests that substitutions at the N1 and N3 positions are key determinants of activity, and the data generated can confirm these trends within the 5-methyl series.[5] Future work should focus on expanding the library of derivatives, testing against a broader panel of clinically relevant and resistant bacterial strains, and elucidating the specific molecular mechanisms of the most potent compounds.
References
-
Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]
-
Krasilnikova, O. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology. Available at: [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
-
Alagarsamy, V., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
Nanduri, S., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Ames, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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Adhikari, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
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Wang, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]
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SEAFDEC/AQD (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Institutional Repository. Available at: [Link]
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Dadgostar, P. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. Available at: [Link]
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Li, J., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Disk diffusion test. Wikipedia. Available at: [Link]
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Zahran, M. A., et al. (2012). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry. Available at: [Link]
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van den Driessche, F., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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European Union Reference Laboratory for Antimicrobial Resistance (EURL-AR). (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
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Application Notes & Protocols: Investigating the Anticancer Properties of 5-Methylquinazoline-2,4(1H,3H)-dione Compounds
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Quinazoline Scaffold as a Cornerstone in Oncology Research
The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, is widely regarded as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to bind to a diverse array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[3][4][5] Among these, the anticancer potential of quinazoline derivatives has been a particularly fertile ground for drug discovery, culminating in several FDA-approved therapies such as gefitinib and erlotinib.[6]
Within this important class of molecules, the quinazoline-2,4(1H,3H)-dione core represents a versatile scaffold that has been extensively derivatized and evaluated for its therapeutic potential.[1] Research has demonstrated that compounds based on this scaffold exhibit potent activity against a range of malignancies, including breast, lung, prostate, and colorectal cancers.[1][7] These derivatives often exert their effects by targeting fundamental processes of cancer cell survival and proliferation.[5]
This document serves as a comprehensive technical guide for the synthesis, characterization, and evaluation of a specific derivative, 5-Methylquinazoline-2,4(1H,3H)-dione. We will provide field-proven protocols and explain the scientific rationale behind experimental choices, empowering researchers to rigorously investigate its potential as a novel anticancer agent.
II. Synthesis and Characterization of this compound
The strategic placement of a methyl group at the 5-position of the quinazoline-2,4-dione scaffold can significantly influence its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies suggest that substitutions on the benzene ring are critical for modulating target binding and efficacy.[1][8] The following protocol details a reliable one-pot synthesis method.
Protocol 1: One-Pot Synthesis via DMAP-Catalysis
This protocol is adapted from a metal-free catalytic method that utilizes commercially available reagents to construct the quinazolinedione core in high yield.[9] The key transformation involves the reaction of a 2-aminobenzamide derivative with di-tert-butyl dicarbonate ((Boc)₂O), which serves as a carbonyl source.
Scientific Rationale: This method is chosen for its operational simplicity, mild reaction conditions, and avoidance of toxic metal catalysts. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, activating the (Boc)₂O for subsequent reaction with the aniline nitrogen, followed by an intramolecular cyclization and condensation to form the stable heterocyclic ring system.
Materials and Reagents:
-
2-Amino-6-methylbenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-methylbenzamide (1.50 g, 10 mmol), DMAP (0.12 g, 1 mmol), and anhydrous acetonitrile (40 mL).
-
Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of this compound.
III. Proposed Mechanisms of Anticancer Action
The efficacy of quinazoline-2,4(1H,3H)-dione derivatives stems from their ability to interact with multiple key targets involved in cancer progression.[2] Understanding these mechanisms is critical for designing robust experiments and interpreting results.
Key Molecular Targets:
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[6] In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors.[2][8][10]
-
Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Quinazoline-based compounds are well-known kinase inhibitors.[6] Derivatives of the dione scaffold have been shown to target key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR-2) and c-Met, which are pivotal for angiogenesis (new blood vessel formation) and metastasis, respectively.[2]
-
Wnt Signaling Modulation: The Wnt signaling pathway is fundamental in development and is frequently hyperactivated in cancers, particularly colorectal cancer, promoting cell proliferation and survival. Certain quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit this critical pathway.[1][2]
-
Tubulin Polymerization: The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that disrupt microtubule dynamics are powerful anticancer agents. Some quinazolinone derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][11]
Caption: Proposed mechanisms of action for quinazoline-2,4(1H,3H)-dione compounds.
IV. In Vitro Evaluation of Anticancer Activity
In vitro assays are the foundational step in drug screening, providing critical data on a compound's direct effects on cancer cells in a controlled environment.[12][13][14][15] These tests are essential for determining potency, mechanism of cell death, and selecting promising candidates for further study.[16]
Caption: A generalized workflow for in vitro anticancer drug screening.
Protocol 2: Cell Viability Assessment (MTS/MTT Assay)
Scientific Rationale: This colorimetric assay measures the reduction of a tetrazolium salt (MTS or MTT) by mitochondrial dehydrogenases in metabolically active cells. The resulting colored formazan product is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[14]
Materials and Reagents:
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate)[7][11]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, dissolved in DMSO to create a stock solution
-
MTS or MTT reagent
-
96-well microplates
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 3: Apoptosis Determination by Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This assay clarifies whether the observed decrease in cell viability is due to programmed cell death.[4]
Materials and Reagents:
-
Cancer cell line of interest
-
6-well plates
-
Test compound and vehicle control (DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation: Summary of In Vitro Potency
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) [48h] |
| This compound | MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| This compound | A549 | Lung Carcinoma | Hypothetical Value |
| This compound | PC-3 | Prostate Adenocarcinoma | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | Reference Value |
| Doxorubicin (Control) | A549 | Lung Carcinoma | Reference Value |
| Doxorubicin (Control) | PC-3 | Prostate Adenocarcinoma | Reference Value |
V. In Vivo Evaluation in Xenograft Tumor Models
Moving from in vitro to in vivo models is a critical step to assess a compound's therapeutic efficacy and tolerability in a complex biological system.[17][18] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard for initial in vivo efficacy studies.[19][20]
Protocol 4: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
Scientific Rationale: This model evaluates the ability of a test compound to inhibit the growth of a solid tumor in a living host.[17] It provides essential preclinical data on efficacy, optimal dosing schedule, and potential toxicity, which are required before a compound can be considered for clinical development.[21]
Materials and Reagents:
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)
-
Tumorigenic human cancer cell line (e.g., A549, MX-1)[10]
-
Matrigel or similar basement membrane matrix
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC, 5% DMSO in saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Step-by-Step Methodology:
-
Cell Preparation & Implantation: Harvest cancer cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach the target volume, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., once daily by oral gavage or intraperitoneal injection). Monitor animal weight and general health throughout the study as indicators of toxicity.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) for the treated group relative to the control group. Statistically analyze the differences in tumor volume and weight between groups.
Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
VI. Conclusion and Future Perspectives
The protocols and scientific rationale outlined in this guide provide a robust framework for investigating the anticancer properties of this compound. This systematic approach, from chemical synthesis to in vivo efficacy testing, ensures the generation of reliable and reproducible data. The quinazoline-2,4(1H,3H)-dione scaffold continues to be a promising starting point for the development of novel oncology therapeutics. Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, exploring potential for combination therapies to overcome resistance[10], and conducting detailed mechanistic studies to fully elucidate the compound's interactions with key cancer signaling pathways.
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Ferreira, L. G., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery. [Link]
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Kaur, R., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
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Al-Share, B., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals. [Link]
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Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
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Charles River Laboratories. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Charles River. [Link]
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Ahmad, I., et al. (2024). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information. [Link]
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Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin. [Link]
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Whittle, J. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]
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Ahmad, I., et al. (2024). Proposed mechanism of action of quinazoline-2,4(1H,3H)-dione derivatives in cancer cells. ResearchGate. [Link]
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Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
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Sobolewska, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
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Anonymous. (n.d.). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. Semantic Scholar. [Link]
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Al-Suwaidan, I. A., et al. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]
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Oba, T., et al. (2018). Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
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Hyslop, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Application Notes and Protocols for the Evaluation of 5-Methylquinazoline-2,4(1H,3H)-dione in PARP-1/2 Inhibition Assays
Introduction: The Therapeutic Promise of PARP Inhibition and the Quinazoline-2,4(1H,3H)-dione Scaffold
Poly(ADP-ribose) polymerases (PARP), particularly PARP-1 and PARP-2, are critical enzymes in the cellular response to DNA damage.[1] They are key players in the base excision repair (BER) pathway, responsible for mending single-strand breaks (SSBs) in DNA.[2] Upon detecting a break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[1] This PARylation event serves as a scaffold to recruit other DNA repair factors.
Inhibition of PARP enzymatic activity has emerged as a groundbreaking strategy in cancer therapy.[3] This approach is particularly effective in cancers harboring mutations in the BRCA1 or BRCA2 genes, which are essential for the high-fidelity homologous recombination (HR) pathway that repairs double-strand breaks (DSBs). This concept, known as synthetic lethality, arises because when SSBs are not repaired due to PARP inhibition, they stall replication forks and collapse into more cytotoxic DSBs. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.
The quinazoline-2,4(1H,3H)-dione core structure has been identified as a promising scaffold for the development of potent PARP-1/2 inhibitors.[4][5] Derivatives of this scaffold have demonstrated significant inhibitory activity, with some compounds achieving IC50 values in the nanomolar range against both PARP-1 and PARP-2.[1][6] This application note provides a detailed guide for researchers to evaluate the inhibitory potential of compounds based on this scaffold, using 5-Methylquinazoline-2,4(1H,3H)-dione as a representative molecule, through robust and reproducible biochemical assays.
Scientific Principles: Understanding the Assay
The primary goal of a PARP inhibition assay is to quantify the extent to which a test compound, such as this compound, can block the enzymatic activity of PARP-1 or PARP-2. A variety of assay formats are available, each with its own advantages.[5] This protocol will focus on a widely used and commercially available chemiluminescent immunoassay format.
Causality Behind the Method: This assay directly measures the product of the PARP enzymatic reaction: the PAR chain.
-
Immobilization: Histone proteins, which are natural substrates for PARP, are pre-coated onto the wells of a microplate. This provides a solid phase for the reaction and subsequent detection steps.
-
Enzymatic Reaction: Recombinant PARP-1 or PARP-2 enzyme is added to the wells along with a reaction buffer containing NAD+ (the substrate) and activated DNA (the enzyme activator). In the presence of the test inhibitor (e.g., this compound), the enzyme's ability to synthesize PAR chains onto the histones is reduced. A key component is biotinylated NAD+, which allows the newly synthesized PAR chains to be tagged with biotin.
-
Detection: The amount of biotinylated PAR attached to the histones is quantified using a Streptavidin-Horseradish Peroxidase (HRP) conjugate. Streptavidin has a very high affinity for biotin.
-
Signal Generation: A chemiluminescent HRP substrate is added. HRP catalyzes the breakdown of this substrate, producing light. The intensity of the light is directly proportional to the amount of HRP present, which in turn is proportional to the amount of PAR-biotin synthesized. A potent inhibitor will result in a low light signal.
This multi-step process provides a robust and sensitive system to measure PARP activity and determine the potency (typically as an IC50 value) of test compounds.
Experimental Workflow & Data Analysis
The following diagram illustrates the logical flow of the experimental procedure, from reagent preparation to final data analysis.
Caption: Workflow for PARP-1/2 Inhibition Assay.
Detailed Protocol: Chemiluminescent PARP-1/2 Inhibition Assay
This protocol is designed for a 96-well format and is based on commercially available kits. Always refer to the specific manufacturer's instructions, as component concentrations and incubation times may vary.
1. Reagent Preparation:
-
Assay Buffer: Prepare the 1X Assay Buffer by diluting the concentrated stock as per the kit instructions. Keep on ice.
-
PARP-1/2 Enzyme: Thaw the recombinant human PARP-1 or PARP-2 enzyme on ice. Dilute to the final working concentration in 1X Assay Buffer immediately before use. The optimal concentration should be determined empirically but is typically around 0.5-1 unit/well.
-
Activated DNA: Thaw and keep on ice.
-
Biotinylated NAD+ Mix: Prepare the reaction mix containing biotinylated NAD+ and activated DNA in 1X Assay Buffer as per the kit protocol.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in a separate 96-well plate, starting from a high concentration (e.g., 100 µM) down to the picomolar range. This will be your intermediate dilution plate.
-
Positive Control Inhibitor: Prepare a dilution series of a known PARP inhibitor (e.g., Olaparib, Veliparib) to validate the assay performance.
-
Wash Buffer: Prepare the 1X Wash Buffer.
-
Streptavidin-HRP: Dilute the concentrated stock in 1X Wash Buffer to the working concentration.
-
Chemiluminescent Substrate: Prepare the substrate solution by mixing components A and B (or as instructed) immediately before use. Protect from light.
2. Assay Procedure:
The following steps assume the use of a pre-coated histone plate.
-
Add Inhibitor: Transfer 5 µL from your intermediate dilution plate of this compound and control inhibitors to the corresponding wells of the histone-coated plate. Add 5 µL of DMSO to the "No Inhibitor" (100% activity) and "Blank" (background) wells.
-
Add Enzyme: Add 20 µL of the diluted PARP enzyme solution to all wells except the "Blank" wells. To the "Blank" wells, add 20 µL of 1X Assay Buffer.
-
Pre-incubation: Gently tap the plate to mix. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the Biotinylated NAD+ Mix to all wells to start the enzymatic reaction. The final reaction volume is now 50 µL.
-
Enzymatic Incubation: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing: After incubation, aspirate the contents of the wells. Wash each well 3-4 times with 200 µL of 1X Wash Buffer.
-
Add Streptavidin-HRP: Add 50 µL of the diluted Streptavidin-HRP solution to each well.
-
HRP Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Final Wash: Aspirate the Streptavidin-HRP solution. Wash each well 4-5 times with 200 µL of 1X Wash Buffer to remove any unbound conjugate.
-
Signal Development: Add 50 µL of the freshly prepared chemiluminescent substrate to each well.
-
Data Acquisition: Immediately read the plate on a luminometer.
3. Data Analysis:
-
Background Subtraction: Average the readings from the "Blank" wells and subtract this value from all other wells.
-
Normalization: Define the "No Inhibitor" wells as 100% activity and the wells with the highest concentration of the positive control inhibitor as 0% activity. Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_No_Inhibitor))
-
IC50 Calculation: Plot the % Inhibition versus the log concentration of this compound. Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Data Presentation: Interpreting the Results
The primary output of this assay is the IC50 value, which provides a quantitative measure of the inhibitor's potency. While specific experimental data for this compound is not publicly available, related derivatives have shown high potency. The table below illustrates how results should be presented, using hypothetical but realistic values for context.
| Compound | Target | IC50 (nM) |
| This compound | PARP-1 | To be determined |
| This compound | PARP-2 | To be determined |
| Olaparib (Reference Compound) | PARP-1 | 1.5 |
| Olaparib (Reference Compound) | PARP-2 | 5.0 |
| Derivative Compound 24[6] | PARP-1 | 0.51 |
| Derivative Compound 24[6] | PARP-2 | 23.11 |
| Derivative Compound 11[1] | PARP-1 | ~10 nM (10^-9 M level) |
| Derivative Compound 11[1] | PARP-2 | ~100 nM (10^-8 M level) |
Note: Values for Olaparib and derivative compounds are from published literature. The IC50 for the title compound must be determined experimentally following the protocol above.
Mechanism of Action: Visualizing PARP Inhibition
PARP inhibitors like those from the quinazoline-2,4(1H,3H)-dione class act by competitively binding to the NAD+ binding pocket of the PARP-1 and PARP-2 enzymes. This prevents the synthesis of PAR chains and "traps" the PARP enzyme on the DNA at the site of the single-strand break. This trapped PARP-DNA complex is a significant physical obstruction to DNA replication, leading to the formation of cytotoxic double-strand breaks.
Caption: Mechanism of PARP-1/2 Inhibition.
References
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
-
Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711–16730. Available at: [Link]
-
Zhou, J., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095–14115. Available at: [Link]
-
Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3243-3255. Available at: [Link]
-
BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]
-
Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. Available at: [Link]
-
Gagliardi, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(16), 4159. (IC50 data available through ChEMBL database referenced in figures). Available at: [Link]
-
BPS Bioscience. (n.d.). PARP Trapping Fluorescence Polarization Assay. BPS Bioscience. Retrieved from [Link]
-
Wang, S., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9391–9398. Available at: [Link]
-
BellBrook Labs. (n.d.). Transcreener® pADPr PARP Assay Kits. Retrieved from [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 766. Available at: [Link]
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- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of 5-Methylquinazoline-2,4(1H,3H)-dione as a c-Met/VEGFR-2 Inhibitor
Introduction: The Rationale for Dual c-Met and VEGFR-2 Inhibition
The progression of cancer is a complex process driven by a multitude of dysregulated signaling pathways. Among these, the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) have emerged as critical nodes in tumor growth, invasion, and angiogenesis.[1]
The c-Met receptor, activated by its ligand, hepatocyte growth factor (HGF), plays a pivotal role in cell proliferation, motility, and invasion.[2] Its aberrant activation is a known driver in numerous human cancers.[1] Concurrently, the VEGF/VEGFR-2 signaling axis is the principal mediator of angiogenesis, the process by which tumors develop new blood vessels to obtain necessary oxygen and nutrients for growth.[3][4]
Crucially, these two pathways exhibit significant crosstalk and synergy.[1][5] Activation of c-Met can increase the expression of VEGF, and evidence suggests a positive feedback loop exists between the two pathways, contributing to therapeutic resistance against single-target agents.[6][7] This interplay makes the simultaneous inhibition of both c-Met and VEGFR-2 a compelling therapeutic strategy to mount a multi-pronged attack on tumor growth and survival, potentially overcoming resistance mechanisms.[1][6][8]
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to serve as a hinge-binding moiety in the ATP-binding domain of various kinases.[9][10] Specifically, quinazoline-2,4(1H,3H)-dione derivatives have been identified as promising candidates for developing potent kinase inhibitors.[2][9][11] This guide provides a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of 5-Methylquinazoline-2,4(1H,3H)-dione , a specific derivative of this class, as a dual inhibitor of c-Met and VEGFR-2.
Visualizing the Target: c-Met and VEGFR-2 Signaling Crosstalk
To appreciate the rationale for dual inhibition, it is essential to visualize the interplay between these two critical signaling pathways.
Caption: Interplay between c-Met and VEGFR-2 signaling pathways.
Section 1: Synthesis and Characterization
The foundation of any drug development program is the robust and reproducible synthesis of the target compound. This section details a validated one-pot method for synthesizing this compound.
Protocol 1.1: One-Pot Synthesis of this compound
Rationale: This protocol is based on a DMAP-catalyzed reaction of 2-aminobenzamides with di-tert-butyl dicarbonate ((Boc)₂O), which serves as a phosgene equivalent for the cyclization into the quinazoline-2,4-dione core.[12] This method is efficient and avoids harsh reagents.
Materials:
-
2-Amino-6-methylbenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
NMR tubes, Deuterated DMSO (DMSO-d₆)
-
Mass spectrometer
Step-by-Step Procedure:
-
To a solution of 2-amino-6-methylbenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add DMAP (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and activation.
-
Add (Boc)₂O (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexane) to yield this compound as a solid.[12]
-
Dry the purified product under vacuum. A white solid is expected.[12]
Characterization and Validation:
-
Yield: Calculate the percentage yield. Yields around 86% have been reported for this method.[12]
-
Melting Point: Determine the melting point. It is expected to be >250 °C.[12]
-
¹H and ¹³C NMR: Dissolve the product in DMSO-d₆ and acquire spectra. The expected chemical shifts should be confirmed against reported data.[12]
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound. For ESI-HRMS, the calculated m/z for [M+H]⁺ is 177.0659.[12]
Section 2: Biochemical Evaluation of Kinase Inhibition
The first critical step in biological evaluation is to determine if the synthesized compound directly inhibits the enzymatic activity of the target kinases in a purified, cell-free system.
Experimental Workflow for Inhibitor Profiling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Quinazolinedione Scaffold as a Privileged Core in Drug Discovery
An Application Guide for the High-Throughput Screening of 5-Methylquinazoline-2,4(1H,3H)-dione Libraries
The quinazoline-2,4(1H,3H)-dione ring system is a foundational scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This heterocyclic core is a key structural feature in numerous compounds that exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][3] Its rigid, planar structure and multiple points for chemical modification allow for the precise spatial arrangement of functional groups to interact with a wide array of biological targets.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for libraries based on the this compound core. We will delve into library synthesis, assay development, a multi-step hit validation cascade, and preliminary data analysis, with a specific focus on identifying novel inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical target in oncology.
Section 1: Library Design, Synthesis, and Quality Control
Expert Insight: The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For the this compound scaffold, the key to unlocking diverse biological activities lies in the strategic derivatization at the N1 and N3 positions, as well as further substitution on the phenyl ring. The fixed methyl group at the 5-position serves as an anchor, while variations at other positions allow for a systematic exploration of the chemical space around the core.
A common and efficient method for constructing the quinazolinedione core involves the cyclization of substituted 2-aminobenzamides or anthranilic acids.[1][4] This approach is amenable to parallel synthesis, allowing for the rapid generation of a diverse library of analogues.
Protocol 1: Parallel Synthesis of a this compound Library
This protocol outlines a general procedure for library synthesis starting from 2-amino-6-methylbenzoic acid.
Materials:
-
2-amino-6-methylbenzoic acid
-
A diverse set of isocyanates (R¹-NCO)
-
A diverse set of alkylating agents (R³-X, where X is a leaving group like Br or I)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Bases: Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)
-
96-well reaction blocks
Procedure:
-
Step A: Formation of the Urea Intermediate:
-
In each well of a 96-well reaction block, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in DMF.
-
Add a unique isocyanate (1.1 eq) from a pre-plated library to each well.
-
Add DIPEA (1.5 eq) to each well.
-
Seal the reaction block and agitate at 60°C for 4-6 hours. Monitor reaction completion by LC-MS analysis of a few representative wells.
-
-
Step B: Cyclization to form the Quinazolinedione Core:
-
To the crude reaction mixture from Step A, add a cyclizing agent such as carbonyldiimidazole (CDI) (1.2 eq).
-
Heat the reaction block to 100°C for 8-12 hours. This acidic workup and heating facilitate the intramolecular cyclization to form the N1-substituted this compound.
-
-
Step C: N3-Alkylation:
-
After cooling, add K₂CO₃ (2.0 eq) to each well.
-
Add a unique alkylating agent (1.2 eq) from a pre-plated library to each well.
-
Seal the reaction block and agitate at room temperature for 12-18 hours.
-
-
Purification and Quality Control:
-
Purify the final compounds using high-throughput preparative HPLC.
-
Confirm the identity and purity of each compound using LC-MS and ¹H NMR for a subset of the library. A minimum purity of >95% is required for HTS.
-
Accurately determine the concentration of each compound stock solution (typically 10 mM in DMSO) and store under appropriate conditions (-20°C).
-
Section 2: High-Throughput Screening Assay Development
Expert Insight: The choice between a biochemical and a cell-based primary assay is critical. Biochemical assays offer a clean, direct measure of a compound's effect on a purified target protein but may miss effects related to cell permeability or metabolism.[5] Cell-based assays provide a more physiologically relevant context but can be more complex to interpret. For a target like PARP-1, a biochemical assay is an excellent starting point to identify direct inhibitors. We will utilize a fluorescence-based assay that is robust, sensitive, and amenable to miniaturization for HTS.
Target Focus: PARP-1
PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[2][6]
Assay Principle
The assay measures the consumption of nicotinamide adenine dinucleotide (NAD⁺), a co-substrate of PARP-1, during the poly(ADP-ribosyl)ation reaction. A commercially available kit (e.g., from Promega or BPS Bioscience) is often used, where a coupled enzymatic reaction converts the remaining NAD⁺ into a fluorescent product. A decrease in fluorescence signal indicates PARP-1 activity, and therefore, inhibitors of PARP-1 will result in a higher fluorescence signal.
Protocol 2: Primary HTS Assay for PARP-1 Inhibitors (384-Well Format)
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., histone-induced)
-
NAD⁺ solution
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection Reagent (NAD⁺-to-fluorescence coupled enzyme system)
-
Positive Control: Olaparib or a similar known PARP-1 inhibitor
-
Negative Control: DMSO
-
384-well, low-volume, white assay plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo) or a pin tool, dispense 50 nL of each library compound (10 mM in DMSO) into the assay plates. This results in a final screening concentration of 10 µM in a 50 µL reaction volume. Dispense DMSO into control wells.
-
Enzyme/DNA Addition: Add 25 µL of a 2X PARP-1 enzyme/activated DNA solution in assay buffer to each well.
-
Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a 2X NAD⁺ solution in assay buffer to each well to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plates for 60 minutes at 25°C.
-
Reaction Termination & Detection: Add 50 µL of the detection reagent to each well. This stops the PARP-1 reaction and initiates the fluorescence-generating reaction.
-
Signal Detection: Incubate for another 30 minutes at room temperature, protected from light. Read the fluorescence intensity using a plate reader (e.g., Excitation: 560 nm, Emission: 590 nm).
Assay Validation and Performance Metrics
A robust and reliable HTS assay must meet stringent quality criteria. This is a self-validating system; if these metrics are not met, the screen data is considered unreliable.
| Parameter | Formula | Acceptance Criterion | Rationale |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness. |
| Signal-to-Background (S/B) | μ_neg / μ_pos | > 5 | Indicates the dynamic range of the assay. |
| DMSO Tolerance | < 10% signal change | Ensures the vehicle for compound delivery does not interfere with the assay. |
μ_pos = mean of positive control; σ_pos = standard deviation of positive control; μ_neg = mean of negative control; σ_neg = standard deviation of negative control.
HTS Workflow Visualization
Caption: A typical hit identification and validation cascade for an HTS campaign.
Section 4: Secondary Assays for Robust Hit Validation
Expert Insight: True confidence in a hit compound comes from demonstrating its activity through multiple, mechanistically distinct methods. This process, known as hit validation, is crucial for eliminating artifacts. For our fluorescence-based PARP-1 assay, common artifacts include autofluorescent compounds or inhibitors of the coupled detection enzyme. [7]
Counter Screen: Identifying Assay Interference
A counter-screen is designed to identify compounds that interfere with the assay technology rather than the biological target. Here, we run the assay in the absence of the PARP-1 enzyme but with all other components, including a product that the detection reagent would normally measure.
-
Result: Compounds that still show a signal change in this format are likely interfering with the detection system and should be flagged as artifacts.
Orthogonal Assay: Confirming Mechanism of Action
An orthogonal assay measures the same biological endpoint (PARP-1 inhibition) but uses a different detection technology. This provides strong evidence that the compound's activity is genuine. A common orthogonal method is a cell-based assay.
Protocol 3: Cell-Based Assay for PARP-1 Target Engagement
This protocol assesses a compound's ability to inhibit PARP-1 activity within a living cell, providing crucial data on cell permeability and efficacy in a physiological context. We use a cancer cell line known to be sensitive to PARP inhibitors (e.g., MDA-MB-436, which is BRCA1-mutant) and measure cell viability after treatment with a DNA-damaging agent.
Materials:
-
MDA-MB-436 cancer cell line
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Temozolomide (TMZ), a DNA alkylating agent
-
Validated hit compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well, clear-bottom, white-walled cell culture plates
Procedure:
-
Cell Seeding: Seed MDA-MB-436 cells into 384-well plates at a density of 2,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the hit compounds. Include wells with DMSO only.
-
DNA Damage Induction: After 1 hour of compound pre-incubation, add TMZ to a final concentration that causes ~20-30% cell death on its own. Include control wells that receive no TMZ.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Data Analysis: A potent PARP inhibitor will significantly enhance the cell-killing effect of TMZ. [6]Calculate the EC₅₀ value for each compound in the presence of TMZ.
Section 5: Preliminary Structure-Activity Relationship (SAR) Analysis
Expert Insight: Once a set of validated hits with confirmed cellular activity is established, the next step is to analyze the data to understand how specific chemical features correlate with biological activity. This preliminary Structure-Activity Relationship (SAR) analysis provides the foundational knowledge for a future hit-to-lead optimization campaign.
By grouping compounds based on the chemical moieties at the N1 and N3 positions, we can identify trends.
Example SAR Table
| Compound ID | R¹ (at N1) | R³ (at N3) | PARP-1 IC₅₀ (µM) | Cell Viability EC₅₀ (µM) |
| MQD-003 | Phenyl | Methyl | 0.08 | 0.25 |
| MQD-015 | 4-Fluorophenyl | Methyl | 0.05 | 0.18 |
| MQD-019 | 2-Chlorophenyl | Methyl | 0.45 | 1.10 |
| MQD-041 | Phenyl | Cyclopropyl | 0.11 | 0.35 |
| MQD-048 | Phenyl | Benzyl | 1.20 | 3.50 |
-
R¹ Position: Halogen substitution at the para-position of the phenyl ring (MQD-015) appears to enhance potency compared to the unsubstituted parent (MQD-003). Substitution at the ortho-position (MQD-019) is detrimental.
-
R³ Position: Small alkyl groups like methyl (MQD-003) and cyclopropyl (MQD-041) are well-tolerated. A larger, bulky group like benzyl (MQD-048) significantly reduces both biochemical and cellular activity.
These initial findings provide a clear direction for medicinal chemists to design the next generation of compounds with improved potency and drug-like properties.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The successful execution of a high-throughput screening campaign, as detailed in this guide, is a complex but manageable process that hinges on a robust and logical workflow. By integrating strategic library design, validated assay methodologies, and a stringent hit triage cascade, researchers can efficiently identify and advance promising lead compounds. This systematic approach, grounded in principles of scientific integrity and self-validation, maximizes the probability of translating a chemical library into valuable therapeutic candidates.
References
-
Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: ACS Omega URL: [Link]
-
Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: Molecules URL: [Link]
-
Title: (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity Source: ResearchGate URL: [Link]
-
Title: Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities Source: Molecules URL: [Link]
-
Title: Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery Source: F1000Research URL: [Link]
-
Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: Molecules URL: [Link]
-
Title: Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors Source: PLoS One URL: [Link]
-
Title: Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Pharmaceuticals (Basel) URL: [Link]
-
Title: Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]
-
Title: Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity Source: ResearchGate URL: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotechnologia-journal.org [biotechnologia-journal.org]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylquinazoline-2,4(1H,3H)-dione in Cell-Based Assay Development
Introduction: The Quinazolinedione Scaffold as a Foundation for Bioactive Compound Discovery
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1] This broad bioactivity stems from the scaffold's ability to present various substituents in a defined three-dimensional space, allowing for specific interactions with a range of biological targets.
5-Methylquinazoline-2,4(1H,3H)-dione, the subject of this guide, belongs to this versatile chemical class. While specific biological activities for this particular methylated analog are still under investigation in the broader scientific community, the known activities of its parent scaffold provide a rational basis for its evaluation in several key cell-based assays. These assays are fundamental in the drug discovery pipeline for hit identification and characterization.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of robust and reliable cell-based assays. We will provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring that the described methods are self-validating and grounded in established principles of assay development.
I. Foundational Assays for Characterizing Biological Activity
Based on the known biological activities of quinazolinedione derivatives, three primary areas of investigation are proposed for this compound:
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Antiproliferative and Cytotoxic Activity: Many quinazolinedione derivatives have been identified as potent anticancer agents.[2] Therefore, a primary and crucial step is to assess the effect of this compound on cancer cell viability and proliferation.
-
Antimicrobial Activity: The quinazolinedione scaffold is also present in compounds with antibacterial properties.[3][4] Evaluating this compound for its ability to inhibit bacterial growth is a logical extension of its potential bioactivity.
-
Enzyme Inhibition: Specific derivatives have been shown to inhibit key enzymes in cellular signaling and DNA repair pathways, such as Poly (ADP-ribose) polymerase (PARP) and receptor tyrosine kinases like c-Met and VEGFR-2.[2][5][6]
The following sections provide detailed protocols for assays in each of these areas.
II. Protocol: Assessment of Antiproliferative Activity using Resazurin-Based Viability Assay
The resazurin assay is a sensitive, fluorescent-based method for quantifying the metabolic activity of living cells, which serves as an indicator of cell viability.[7][8][9][10][11] In metabolically active cells, intracellular dehydrogenases reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7] This conversion is proportional to the number of viable cells.
Experimental Rationale
This assay is selected for its high sensitivity, simple "add-incubate-read" format, and compatibility with high-throughput screening.[8] It offers a robust and cost-effective method for the initial screening of the antiproliferative effects of this compound across various cancer cell lines.
Workflow Diagram
Caption: Workflow for the Resazurin-Based Cell Viability Assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7, A549, HCT-116) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 2,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well, black, clear-bottom microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[7][10]
-
Subtract the average fluorescence of the media-only background wells from all other measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation
| Concentration (µM) | Mean Fluorescence | Std. Deviation | % Viability |
| Vehicle Control | 45870 | 2130 | 100.0% |
| 0.1 | 44980 | 1980 | 98.1% |
| 1 | 41250 | 2050 | 89.9% |
| 10 | 25760 | 1540 | 56.2% |
| 50 | 8930 | 970 | 19.5% |
| 100 | 4510 | 650 | 9.8% |
III. Protocol: Determination of Antibacterial Activity using Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This broth microdilution method is a standard and reliable way to quantify the in vitro effectiveness of a potential antibacterial compound.[4][13]
Experimental Rationale
Given that many quinazolinedione derivatives exhibit antibacterial activity, it is prudent to screen this compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The broth microdilution method is chosen for its efficiency and ability to provide quantitative data on antibacterial potency.[4]
Workflow Diagram
Caption: Simplified pathway of PARP-mediated DNA repair and its inhibition.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed a cancer cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-deficient cell line like MDA-MB-436, or a cell line like LoVo) in a 96-well plate as described in Section II. [14] * After 24 hours of attachment, treat the cells with a matrix of concentrations of both this compound and a DNA-damaging agent like temozolomide (TMZ).
-
For example, one axis of the plate would have increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM), and the other axis would have increasing concentrations of TMZ (e.g., 0, 10, 50, 100, 300 µM). [14]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. [14]
-
-
Viability Assessment:
-
After the 72-hour incubation, assess cell viability using the resazurin protocol as detailed in Section II.
-
-
Data Analysis:
-
Calculate the percent viability for each combination of concentrations relative to the untreated control.
-
Compare the viability of cells treated with TMZ alone to those treated with TMZ in combination with this compound.
-
A significant decrease in cell viability in the combination treatment compared to TMZ alone indicates that this compound may be acting as a PARP inhibitor by potentiating the cytotoxic effect of the DNA-damaging agent.
-
V. Assay Validation and Troubleshooting
For any cell-based assay, robust validation is critical to ensure the reliability of the results. [6][15][16][17][18]
Key Validation Parameters
-
Assay Window: The signal-to-background and signal-to-noise ratios should be sufficiently large.
-
Reproducibility: The assay should yield consistent results across different plates, days, and operators.
-
Z'-factor: For high-throughput screening, a Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using positive and negative controls.
Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Reagent contamination. [19] - High cell seeding density. - Over-incubation with detection reagent. | - Use fresh, sterile reagents. [19] - Optimize cell number per well. - Perform a time-course experiment to find the optimal incubation time. |
| High Well-to-Well Variability | - Inconsistent cell seeding. - Edge effects in the microplate. - Inaccurate pipetting. | - Ensure a homogenous cell suspension before seeding. - Do not use the outer wells of the plate, or fill them with sterile PBS. - Calibrate pipettes and use proper pipetting techniques. |
| No Dose-Response Curve | - Compound is inactive at tested concentrations. - Compound is insoluble at higher concentrations. - Incorrect assay conditions. | - Test a wider range of concentrations. - Check the solubility of the compound in the assay medium. - Verify incubation times, reagent concentrations, and cell line responsiveness. |
Conclusion
This compound, as a member of the pharmacologically significant quinazolinedione family, warrants thorough investigation for its potential biological activities. The protocols detailed in this guide provide a robust framework for initiating this investigation, focusing on antiproliferative, antibacterial, and enzyme-inhibitory activities. By adhering to these well-established, validated methodologies and understanding the scientific principles behind them, researchers can generate reliable and reproducible data, paving the way for the potential development of this compound into a valuable research tool or therapeutic lead.
References
-
Labbox. Resazurin Cell Viability Assay. Available from: [Link]
-
Al-Ostath, A. et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. 2022. Available from: [Link]
-
Al-Ostath, A. et al. (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. 2022. Available from: [Link]
-
Al-Suhaimi, E. A. et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules. 2023. Available from: [Link]
-
El-Damasy, D. A. et al. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Sci Rep. 2023. Available from: [Link]
-
Wang, L. et al. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Org. Biomol. Chem. 2018. Available from: [Link]
-
Tooke, C. L. et al. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. 2016. Available from: [Link]
-
Li, Y. et al. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. 2017. Available from: [Link]
-
Goo, Y. et al. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Mar Drugs. 2023. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. Available from: [Link]
-
Al-Romaigh, H. A. et al. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. 2023. Available from: [Link]
-
BMG LABTECH. PARP assay for inhibitors. Available from: [Link]
-
Ferreira, R. J. et al. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals (Basel). 2023. Available from: [Link]
-
Bio-Rad. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. 2024. Available from: [Link]
-
Faria, J. et al. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Int J Mol Sci. 2024. Available from: [Link]
-
Astor Scientific. High Background in ELISA: Causes, Fixes, and Tips. 2026. Available from: [Link]
-
Cui, J. et al. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Acta Pharmacol Sin. 2011. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]
-
Creative Bioarray. Resazurin Assay Protocol. Available from: [Link]
-
CASSS. Regulatory Considerations of Bioassay Lifecycle Management For Biologics. 2024. Available from: [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. Available from: [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
-
BPS Bioscience. PARP Assays. Available from: [Link]
-
Promega and Eppendorf. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. 2021. Available from: [Link]
-
Charles River Laboratories. Potency Assay Guide. Available from: [Link]
-
Antony, S. et al. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Nucleic Acids Res. 2012. Available from: [Link]
-
American Research Products, Inc. Elisa troubleshooting tips – High background. Blog. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry. Regulations.gov. Available from: [Link]
-
Sharma, T. et al. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Med Chem. 2024. Available from: [Link]
-
INDIGO Biosciences. Human c-MET/HGFR Reporter Assay Kit. Available from: [Link]
-
Bio-protocol. 4.2. Determination of Minimum Inhibitory Concentration (MIC). Available from: [Link]
-
Wiegand, I. et al. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Dtsch Arztebl Int. 2008. Available from: [Link]
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- 4. protocols.io [protocols.io]
- 5. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione
Welcome to the technical support guide for the synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and actionable troubleshooting steps to enhance yield, purity, and reproducibility.
Overview of the Primary Synthetic Route
The most prevalent and direct method for synthesizing this compound involves the thermal condensation of 2-amino-6-methylbenzoic acid with urea. This reaction is a cyclocondensation process where the nucleophilic amino group of the anthranilic acid derivative attacks the electrophilic carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia to form the stable heterocyclic dione ring system.
While seemingly straightforward, this synthesis is sensitive to several parameters that can significantly impact the outcome. Common issues include low yields, formation of stubborn impurities, and difficulties in product isolation.
5-Methylquinazoline-2,4(1H,3H)-dione solubility issues in biological buffers
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Biological Buffers
Welcome to the technical support center for 5-Methylquinazoline-2,4(1H,3H)-dione. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered when working with this compound in biological buffers. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Quinazolinone Scaffold
The core of this compound is the quinazoline-2,4(1H,3H)-dione moiety, a rigid, fused heterocyclic ring system. This structural characteristic, while often crucial for its biological activity, contributes to high crystal lattice energy and limited aqueous solubility.[1] Many derivatives of this class are categorized under the Biopharmaceutics Classification System (BCS) as Class II compounds, indicating low solubility and high permeability.[1] Therefore, careful consideration of the formulation and buffer conditions is paramount for obtaining reliable and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous biological buffer (e.g., PBS, Tris-HCl). What is the first step I should take?
A1: The initial and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., to 37°C) and sonication can be employed to facilitate dissolution in DMSO.[1] It is crucial to start with a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your assay, which could otherwise interfere with the biological system.
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I prevent this?
A2: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the mixed solvent system. Here are several strategies to address this common issue:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Incremental Dilution: When diluting the DMSO stock, add it to the aqueous buffer in a stepwise manner while vortexing or stirring vigorously. This helps to disperse the compound more effectively and can prevent localized high concentrations that trigger precipitation.
-
Use of Co-solvents: Incorporating a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) in your final assay buffer can significantly increase the solubility of the compound.[1]
Q3: How does the pH of the biological buffer affect the solubility of this compound?
A3: The quinazolinone scaffold contains nitrogen atoms that can be protonated, making the solubility of its derivatives pH-dependent.[1] Generally, these compounds are weak bases and exhibit higher solubility at a lower (acidic) pH where they become ionized.[1] Conversely, their solubility tends to decrease at neutral or basic pH.[1] Therefore, if your experimental system allows, adjusting the pH of your buffer to be slightly acidic may improve solubility. However, it is essential to ensure that any pH change does not negatively impact the stability of the compound or the integrity of your biological assay.
Q4: Are there other methods to improve the solubility of this compound for my experiments?
A4: Yes, several other techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[2] Pre-incubating the compound with the cyclodextrin before adding it to the final buffer can be an effective strategy.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be added to the buffer to increase solubility. However, it is crucial to first determine the tolerance of your biological system to the chosen surfactant.
-
Solid Dispersions: For more advanced applications, creating a solid dispersion of the quinazolinone derivative with a carrier like poloxamer 407 can improve its dissolution rate and solubility.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Visualizing the Problem-Solving Workflow
Caption: A workflow for troubleshooting solubility issues.
Step-by-Step Troubleshooting Protocols
Protocol 1: Preparation and Verification of a DMSO Stock Solution
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Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at room temperature or as recommended for the compound's stability. If refrigeration is necessary, be aware that some compounds may precipitate at lower temperatures. If this occurs, ensure the solution is completely redissolved by warming and vortexing before use.[1]
Protocol 2: Dilution into Aqueous Buffer and Solubility Assessment
-
Buffer Preparation: Prepare the desired biological buffer (e.g., 1X Phosphate Buffered Saline, pH 7.4). Ensure the buffer is filtered and at the correct pH.
-
Serial Dilution (Recommended): Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This minimizes localized high concentrations.
-
Vigorous Mixing: During each dilution step, ensure rapid and thorough mixing by vortexing or pipetting up and down.
-
Equilibration: Allow the final solution to equilibrate for a period (e.g., 15-30 minutes) at the experimental temperature.
-
Solubility Verification:
-
Visual Inspection: Check for any visible signs of precipitation (cloudiness, particles).
-
Microscopy: For a more sensitive assessment, place a small drop of the solution on a microscope slide and examine for crystals.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to detect the presence of sub-micron sized aggregates or precipitates.
-
Advanced Solubilization Strategies
pH Modification
The quinazolinone core possesses both acidic and basic properties. The imide protons can be deprotonated under strongly basic conditions, while the nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions. This dual nature means that solubility is highly dependent on pH.
Caption: Impact of pH on the ionization and solubility of this compound.
Protocol 3: pH-Dependent Solubility Testing
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system is appropriate for the desired pH range.
-
Compound Addition: Add an excess amount of this compound powder to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for your experiments.
Use of Cyclodextrins
Cyclodextrins are toroidal-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.
Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
HP-β-CD Stock Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., 10-40% w/v).
-
Complex Formation:
-
Method A (from solid): Add the this compound powder directly to the HP-β-CD solution and stir or sonicate until dissolved.
-
Method B (from DMSO stock): Add the DMSO stock solution of the compound to the HP-β-CD solution. The cyclodextrin will help to keep the compound in solution as the DMSO is diluted.
-
-
Equilibration: Allow the mixture to equilibrate, with gentle agitation, for at least one hour.
-
Final Dilution: Dilute the complex solution to the final desired concentration in your assay buffer.
Data Summary Table
| Parameter | Value/Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| General Solubility | Poorly soluble in aqueous solutions. | [1] |
| Primary Organic Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| pH-Dependent Solubility | Expected to be higher in acidic and basic conditions compared to neutral pH. | [1][5] |
References
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. [Link]
-
Zhang, S., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering. [Link]
-
Popescu, L., & Dinu-Pirvu, C. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Wang, D. Z., et al. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]
-
Al-Dhfyan, A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]
-
Li, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
Sources
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- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind synthetic choices, ensuring a robust and reproducible methodology.
Section 1: The Primary Synthetic Pathway: An Overview
The most common and cost-effective route to this compound involves the condensation and subsequent cyclization of 2-amino-6-methylbenzoic acid with urea.[1][2] This reaction, typically performed as a melt or in a high-boiling solvent, appears straightforward but is sensitive to temperature and reaction time, which can lead to several byproducts.
The reaction proceeds in two key stages:
-
Initial Condensation: The amino group of 2-amino-6-methylbenzoic acid attacks urea to form the open-chain intermediate, N-(2-carboxy-6-methylphenyl)urea, with the elimination of ammonia.
-
Intramolecular Cyclization: At a higher temperature, the urea intermediate undergoes an intramolecular cyclization via nucleophilic attack of the secondary amine onto the carboxylic acid, eliminating a molecule of water to form the desired dione ring system.
Caption: Primary reaction pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide: Byproducts and Solutions
This section addresses the most common issues encountered during synthesis in a question-and-answer format.
Question 1: "My reaction resulted in a low yield and the crude product analysis (TLC, NMR) shows a complex mixture of compounds. What are the likely byproducts?"
Answer: A low yield and complex crude mixture are classic indicators of side reactions driven by improper temperature control. The primary byproducts stem from thermal decomposition and incomplete cyclization.
-
Probable Cause A: Incomplete Cyclization. The most common impurity is the uncyclized intermediate, N-(2-carboxy-6-methylphenyl)urea . This occurs if the reaction temperature is too low or the heating duration is insufficient for the final dehydration step.
-
Probable Cause B: Thermal Decarboxylation. 2-amino-6-methylbenzoic acid can decarboxylate at high temperatures (typically >200°C) to form o-toluidine . This volatile amine can then react with urea to form undesired symmetrical or unsymmetrical ureas, further complicating the mixture.
-
Probable Cause C: Dimerization of Urea. At high temperatures, urea can decompose to form biuret and triuret. These can potentially react with the starting material to form more complex impurities.
Caption: Formation pathways of common byproducts during the synthesis.
Solution: Implement a staged heating profile. This is critical for maximizing the yield of the desired product.
| Stage | Temperature Range | Purpose & Observations |
| 1 | 130-150 °C | Initial melting and condensation to form the urea intermediate. Vigorous ammonia evolution should be observed. |
| 2 | 180-190 °C | Intramolecular cyclization and dehydration. The melt will thicken as the product forms. Avoid exceeding 200°C. |
Question 2: "My final product is significantly contaminated with the starting material, 2-amino-6-methylbenzoic acid. How can I improve the conversion and subsequent purification?"
Answer: Contamination with starting material points to either insufficient reaction time or a non-optimal stoichiometric ratio of reactants.
-
Improving Conversion:
-
Stoichiometry: Use a slight excess of urea (1.1 to 1.5 equivalents). Urea can decompose at reaction temperatures, and a slight excess ensures the anthranilic acid is fully converted to the intermediate.[3]
-
Reaction Time: Ensure the mixture is held at each temperature stage until gas evolution ceases (Stage 1) and the melt solidifies or becomes highly viscous (Stage 2). A total reaction time of 2-4 hours is typical.
-
-
Purification Protocol: The difference in acidity between the starting material (amphoteric, but primarily acidic due to the COOH group) and the product (weakly acidic imide protons) can be exploited for purification.
-
Dissolve the crude solid in a hot 1M sodium hydroxide solution. The acidic starting material and the product will dissolve to form their respective sodium salts.
-
Filter the hot solution to remove any insoluble, non-acidic byproducts.
-
Cool the filtrate and slowly acidify with concentrated HCl or 2M H2SO4. This compound is less soluble than the starting material and will precipitate first, typically around pH 4-5.
-
Filter the precipitate, wash thoroughly with cold water to remove salts, and then with a small amount of cold ethanol.
-
Recrystallize the solid from a suitable solvent like ethanol, acetic acid, or DMF/water for high purity.[4]
-
Question 3: "I'm considering an alternative route using 5-methylisatoic anhydride. What are the potential byproducts in that synthesis?"
Answer: Using 5-methylisatoic anhydride is an excellent alternative that often leads to cleaner reactions. The anhydride is more reactive than the corresponding carboxylic acid. The reaction with urea proceeds with the opening of the anhydride ring, followed by cyclization and elimination of CO2 and ammonia.
However, potential side reactions still exist:
-
Incomplete Reaction: If the temperature is too low, you might isolate the intermediate formed after the initial ring-opening, before the final cyclization.
-
Hydrolysis: If moisture is present in the reactants or solvent, the isatoic anhydride can hydrolyze back to 2-amino-6-methylbenzoic acid, which would then react more slowly as described in the primary pathway.
-
Side reaction with Ammonia: The ammonia generated during the reaction can potentially react with the isatoic anhydride to form other quinazoline-related structures, although this is generally a minor pathway.[5]
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the single most critical parameter to control in this synthesis?
-
A: Temperature. A staged heating approach is non-negotiable for achieving high yield and purity. Direct heating to a high temperature will favor decarboxylation and other side reactions.
-
-
Q2: Are there any cleaner, modern synthetic methods available?
-
A: Yes, several methods have been developed to avoid the harsh conditions of the melt synthesis. One notable method involves the DMAP-catalyzed reaction of 2-aminobenzamides with di-tert-butyl dicarbonate ((Boc)2O) which can proceed at much lower temperatures (e.g., 50°C), significantly reducing byproduct formation.[6]
-
-
Q3: What analytical techniques are best for identifying these byproducts?
-
A: A combination of techniques is ideal.
-
TLC: For rapid monitoring of reaction progress and crude product complexity.
-
¹H NMR: Excellent for identifying the key structures. The uncyclized intermediate will show distinct amide and carboxylic acid protons, while o-toluidine has a characteristic aromatic splitting pattern.
-
LC-MS: The best method for definitively identifying and quantifying components in a complex mixture by providing both retention time and mass-to-charge ratio for each compound.
-
-
-
Q4: How can I confirm the complete removal of the N-(2-carboxy-6-methylphenyl)urea intermediate?
-
A: The carboxylic acid proton of the intermediate has a characteristic broad signal far downfield in the ¹H NMR spectrum (typically >10 ppm in DMSO-d6). The absence of this signal is a strong indicator of complete cyclization. Additionally, the intermediate will show a different solubility profile in basic solutions compared to the final product.
-
Section 4: Experimental Protocols
Protocol 4.1: Synthesis via Urea Melt
This protocol is a self-validating system. Successful execution will result in the expected physical changes and high-purity product upon workup.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an air condenser (to allow gas to escape), combine 2-amino-6-methylbenzoic acid (15.1 g, 0.1 mol) and urea (9.0 g, 0.15 mol, 1.5 eq.).
-
Stage 1 - Condensation: Place the flask in a sand bath or heating mantle preheated to 140°C. Stir the mixture. The solids will melt into a slurry. Maintain this temperature for 60-90 minutes, or until the vigorous evolution of ammonia gas subsides.
-
Stage 2 - Cyclization: Gradually increase the temperature to 185°C. The melt will become thicker and may begin to solidify as the product forms. Maintain this temperature for an additional 90 minutes.
-
Cooling & Workup: Allow the flask to cool to room temperature. The solid mass may be difficult to remove; it can be broken up with a spatula. Add 50 mL of 1M NaOH and heat with stirring to dissolve the crude product.
-
Purification: Follow the purification steps outlined in the answer to Troubleshooting Question 2.
-
Drying: Dry the final white to off-white solid in a vacuum oven at 80°C. Expected yield: 14.1-15.8 g (80-90%).
Caption: A logical workflow for the synthesis and key troubleshooting checkpoints.
References
-
Al-Soud, Y. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(21), 7564. [Link]
-
Lv, W., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 27(11), 3433. [Link]
-
Li, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9775–9783. [Link]
-
Habib, A., et al. (2018). Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology, 8(2), 554-562. [Link]
-
Al-Soud, Y. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]
-
Krylov, I. B., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(16), 4995. [Link]
-
Aarjoo, et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 523-541. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Wang, L., et al. (2011). A Simple and Practical Solvent-Free Preparation of Polymaleimide. Molecules, 16(3), 2432-2439. [Link]
- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Retrieved from [Link]
-
Trzeciakiewicz, J., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Biochemical Pharmacology, 81(10), 1116-1123. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-6-methylbenzoic acid 99 4389-50-8 [sigmaaldrich.com]
- 3. A Simple and Practical Solvent-Free Preparation of Polymaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 5-Methylquinazoline-2,4(1H,3H)-dione Assay Interference and False Positives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding assay interference and false positives observed with 5-Methylquinazoline-2,4(1H,3H)-dione and related quinazolinone derivatives. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to identify and mitigate these challenges, ensuring the integrity of your experimental data.
Introduction: The Quinazolinone Scaffold - A Double-Edged Sword
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, like many heterocyclic molecules, it can be a source of assay artifacts, leading to a significant investment of time and resources in pursuing false-positive hits. This guide will walk you through the common mechanisms of assay interference and provide a systematic approach to de-risk your findings when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a known Pan-Assay Interference Compound (PAIN)?
While the quinazolinone core is present in some compounds that can trigger PAINS alerts, this compound itself is not universally flagged as a PAIN by all available filters. PAINS are substructures that are known to interfere with high-throughput screening assays through various mechanisms.[1][2] It is crucial to understand that PAINS filters are predictive and not definitive. Therefore, experimental validation is paramount to determine if the observed activity is genuine or an artifact.
Q2: My compound, this compound, is showing activity in my fluorescence-based assay. Could it be a false positive?
Yes, this is a strong possibility. The quinazoline ring system, a conjugated heterocyclic scaffold, has the potential for intrinsic fluorescence.[3] Several quinazoline derivatives have been synthesized specifically for their fluorescent properties.[4] If your assay utilizes fluorescence detection (e.g., FRET, FP, or fluorescence intensity), the intrinsic fluorescence of your test compound can directly interfere with the assay signal, leading to an apparent but false biological activity.
Q3: I'm observing inconsistent results with this compound in my biochemical assay. What could be the cause?
Inconsistent results are often linked to poor solubility and compound aggregation. Quinazolinone derivatives can have limited aqueous solubility.[5][6][7] When a compound precipitates or forms aggregates in the assay buffer, it can lead to non-specific inhibition of enzymes or disruption of protein-protein interactions, resulting in reproducible yet artifactual inhibition.[8]
Q4: How can I quickly check if my hit is a potential false positive?
A simple first step is to perform a visual inspection of your assay plate. Look for any signs of precipitation. Additionally, running a counter-screen is a crucial step.[9][10] For fluorescence-based assays, this involves testing the compound in the absence of the biological target to see if it still generates a signal. For enzyme assays, a common counter-screen is to use a different enzyme that is structurally unrelated to your target.
Troubleshooting Guides
Guide 1: Investigating Fluorescence-Based Assay Interference
Fluorescence interference is a common source of false positives in modern drug discovery.[11] The diagram below illustrates the potential for direct interference from a fluorescent compound in a typical assay.
Caption: Mechanism of direct fluorescence interference.
-
Objective: To determine if this compound exhibits intrinsic fluorescence under the assay conditions.
-
Materials:
-
Your standard assay buffer.
-
This compound stock solution (in DMSO).
-
Multi-well plates (identical to your primary assay).
-
A plate reader capable of measuring fluorescence at your assay's excitation and emission wavelengths.
-
-
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, mirroring the concentrations used in your primary screen.
-
Include a buffer-only control and a DMSO vehicle control.
-
Incubate the plate under the same conditions as your primary assay (temperature and time).
-
Measure the fluorescence intensity at the same excitation and emission wavelengths used in your primary assay.
-
-
Interpretation of Results:
-
No significant fluorescence above the DMSO control: Your compound is unlikely to be causing fluorescence interference.
-
Concentration-dependent increase in fluorescence: Your compound is intrinsically fluorescent and is likely a false positive.
-
| Result | Interpretation | Next Steps |
| No fluorescence | Low likelihood of fluorescence interference | Proceed to aggregation and promiscuity checks. |
| Concentration-dependent fluorescence | High likelihood of fluorescence interference | Consider an orthogonal assay with a different detection method (e.g., absorbance, luminescence). |
Guide 2: Addressing Compound Aggregation
Compound aggregation is a notorious cause of non-specific assay activity. Aggregates can sequester and denature proteins, leading to false inhibition.
Sources
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 5-Methylquinazoline-2,4(1H,3H)-dione Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione. Our goal is to provide a comprehensive technical resource that addresses common challenges, offers scientifically-grounded solutions to improve reaction yields, and answers frequently asked questions encountered in the field.
Synthesis Overview: A Tale of Two Routes
The successful synthesis of this compound hinges on the efficient cyclization of an appropriate ortho-substituted aniline precursor. Two primary, well-documented methodologies are prevalent in the literature. The choice between them often depends on the availability of starting materials, desired purity, and reaction scale.
-
Route A: The Aminobenzamide Approach. This modern, high-yield approach utilizes 2-amino-6-methylbenzamide and a carbonylating agent like di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst. It is often favored for its mild conditions and high efficiency.[1]
-
Route B: The Classic Anthranilic Acid Method. This traditional route involves the condensation of 2-amino-6-methylbenzoic acid with urea.[2] While effective, it typically requires higher temperatures and may result in lower yields compared to Route A.
The following workflow illustrates the two primary pathways.
Caption: Comparative workflow of the two primary synthesis routes.
Recommended High-Yield Experimental Protocol (Route A)
This protocol is adapted from a highly successful one-pot synthesis method and is recommended for achieving optimal yields.[1]
Materials:
-
2-amino-6-methylbenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Reaction Setup: To a solution of 2-amino-6-methylbenzamide (1.0 mmol) in anhydrous acetonitrile (5 mL), add DMAP (1.2 mmol).
-
Reagent Addition: Add (Boc)₂O (1.5 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture and heat to 50 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2–3 hours).
-
Product Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the collected solid with a small amount of cold acetonitrile (3 mL) to remove any residual catalyst or unreacted (Boc)₂O.
-
Drying: Dry the purified white solid under vacuum to obtain this compound. A typical yield for this procedure is approximately 86%.[1]
| Parameter | Recommended Condition | Causality & Expertise |
| Solvent | Anhydrous Acetonitrile | Prevents hydrolysis of (Boc)₂O and provides good solubility for reactants while allowing product precipitation upon cooling. |
| Catalyst | DMAP (4-Dimethylaminopyridine) | DMAP reacts with (Boc)₂O to form a highly reactive carbamic-carbonic anhydride intermediate, which is more susceptible to nucleophilic attack by the benzamide, significantly accelerating the reaction.[1] |
| Temperature | 50 °C | Provides sufficient energy for the reaction to proceed efficiently without causing significant degradation of reagents or products. |
| Stoichiometry | Slight excess of DMAP and (Boc)₂O | Ensures the complete consumption of the limiting starting material (2-amino-6-methylbenzamide). |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format to help you diagnose and resolve problems.
Caption: A decision tree for troubleshooting low product yield.
Issue 1: The reaction yields are consistently low or no product is formed.
-
Question: I am following the protocol, but my yield is much lower than reported. What could be the cause?
-
Answer: Low yields are typically traced back to three areas: reagent integrity, reaction conditions, or incomplete cyclization.
-
Reagent Integrity: Di-tert-butyl dicarbonate ((Boc)₂O) can slowly hydrolyze upon exposure to atmospheric moisture. Ensure you are using a fresh, sealed bottle. Similarly, the catalyst, DMAP, is crucial; its quality should be verified.
-
Reaction Conditions: The reaction temperature of 50 °C is optimal. Lower temperatures may lead to an incomplete reaction, while significantly higher temperatures do not necessarily improve the yield and may promote side reactions.[1] Ensure your reaction is maintained at this temperature for a sufficient duration (2-3 hours).
-
Catalyst Role: The reaction is significantly slower without DMAP.[1] The catalyst is essential for activating the (Boc)₂O. Ensure the correct stoichiometric amount is used and that it is fully dissolved in the reaction mixture.
-
Issue 2: The final product is impure, containing starting material or other spots on TLC.
-
Question: My final product shows multiple spots on TLC. How can I improve its purity?
-
Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Incomplete Reaction: If one of the spots corresponds to your 2-amino-6-methylbenzamide starting material, the reaction has not gone to completion. Consider extending the reaction time and monitoring every hour by TLC until the starting material spot disappears.
-
Purification Technique: The recommended purification involves filtration and washing with cold acetonitrile.[1] If impurities persist, recrystallization is a powerful technique. Ethanol has been successfully used for recrystallizing similar quinazoline-2,4-dione derivatives.[3] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Issue 3: The product does not precipitate upon cooling.
-
Question: After cooling the reaction mixture, my product remains dissolved. How can I isolate it?
-
Answer: If the product does not precipitate, it may be due to a slightly lower concentration than expected or minor variations in solvent purity.
-
Concentration: Carefully reduce the volume of the acetonitrile under reduced pressure. This will increase the product concentration and should induce precipitation.
-
Induce Crystallization: If concentration alone is insufficient, try adding a "seed" crystal from a previous successful batch. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Anti-Solvent Addition: As a last resort, slowly add a miscible anti-solvent (a solvent in which your product is insoluble, such as cold deionized water) dropwise to the stirred solution until turbidity persists, then allow it to stand and crystallize.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the 5-methyl group important for this synthesis?
-
A: From an electronic standpoint, the methyl group at the 5-position on the phenyl ring is an electron-donating group. This property increases the nucleophilicity of the adjacent amide nitrogen, which facilitates the final intramolecular cyclization step, generally leading to higher yields compared to substrates with electron-withdrawing groups.[1]
-
-
Q2: Can I use urea instead of (Boc)₂O with 2-amino-6-methylbenzamide?
-
A: While urea is commonly used with anthranilic acids (Route B), its reaction with an aminobenzamide is less direct. The (Boc)₂O/DMAP system is specifically designed to work with the amide functional group, proceeding through a defined carbamic-carbonic anhydride intermediate to achieve a high-yield, one-pot synthesis.[1] Sticking to the recommended reagent pairing is crucial for success.
-
-
Q3: How do I confirm the identity of my final product?
-
A: Standard characterization is essential. The identity of this compound can be confirmed by comparing analytical data with reported literature values.[1]
-
Melting Point: > 250 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.06 (brs, 1H), 11.01 (brs, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.02 (d, J = 8.0 Hz, 1H), 6.94 (d, J = 7.2 Hz, 1H), 2.65 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.7, 150.1, 142.2, 141.0, 133.8, 125.2, 113.5, 112.6, 22.2.
-
HRMS (ESI) m/z: calculated for C₉H₉N₂O₂ [M+H]⁺ 177.0659, found 177.0662.
-
-
-
Q4: Are there any safety precautions I should be aware of?
-
A: Standard laboratory safety practices should always be followed. Acetonitrile is flammable and toxic. (Boc)₂O can be an irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7378. Available from: [Link]
-
Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373–9381. Available from: [Link]
-
Kaur, R., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistrySelect, 9(1). Available from: [Link]
-
Al-Sanea, M. M., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Pharmaceuticals, 17(5), 634. Available from: [Link]
-
Al-Sanea, M. M., et al. (2023). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 17, 105–125. Available from: [Link]
-
Xu, Z., et al. (2014). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4554-4557. Available from: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione. As a key heterocyclic scaffold in medicinal chemistry, its efficient and reproducible synthesis at scale is critical for advancing research and development programs.[1][2][3] This document moves beyond basic protocols to address the practical challenges encountered during process scale-up, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our focus is on ensuring scientific integrity, process robustness, and safety.
Section 1: Recommended Scale-Up Synthetic Protocol
The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzamides offers a reliable and scalable route.[4] The following one-pot procedure, adapted from established literature, utilizes di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous due to its mild conditions and high reported yields.[4]
Reaction Pathway Overview
The overall transformation involves the reaction of 2-amino-6-methylbenzamide with (Boc)₂O, catalyzed by DMAP, leading to an intramolecular cyclization to form the desired product.
Caption: Decision tree for troubleshooting low product yield.
Q1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes?
A1: Low yield during scale-up is a common problem and can stem from several factors:
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. Localized hot or cold spots can lead to side reactions or incomplete conversion. Ensure your reactor's heating/cooling system is responsive and that the temperature is monitored accurately within the reaction mass, not just the jacket. [2]* Poor Mixing: As the volume increases, ensuring homogeneity becomes more challenging. Inadequate stirring can lead to localized high concentrations of reagents, promoting byproduct formation. Verify that your stirrer speed and impeller design are suitable for the scale and viscosity of the reaction mixture.
-
Reagent Purity: Impurities in starting materials that are negligible at the lab scale can have a significant impact on a larger run by consuming reagents or poisoning catalysts. Always verify the purity of new batches of starting materials. [5]* Sub-optimal Work-up: Product may be lost during isolation. Check the solubility of your product in the work-up and wash solvents. Analyze the mother liquor to quantify any product loss. You may need to adjust solvent volumes, temperature, or the rate of anti-solvent addition during precipitation.
Q2: I am observing a significant amount of an unknown byproduct. How can I identify and mitigate it?
A2: Byproduct formation is often related to reaction conditions or stoichiometry.
-
Identification: Isolate the byproduct (if possible) and characterize it using techniques like LC-MS and NMR. Understanding its structure is key to hypothesizing how it was formed.
-
Plausible Side Reactions: A possible side reaction in this synthesis is the formation of a Boc-protected but uncyclized intermediate. This can occur if the intramolecular cyclization is slow or incomplete.
-
Mitigation Strategies:
-
Temperature Control: Ensure the reaction temperature is maintained at the optimum level (80 °C). Temperatures that are too low may slow the cyclization step, while excessively high temperatures could cause degradation.
-
Stoichiometry: Re-verify the stoichiometry of your reagents. An incorrect excess of (Boc)₂O or insufficient catalyst could alter the reaction pathway.
-
Moisture Control: Ensure all reagents and the solvent are sufficiently dry. Water can react with (Boc)₂O and intermediates.
-
Q3: The product isolation by filtration is very slow at scale. What can I do to improve it?
A3: Slow filtration is usually due to very fine particle size or an amorphous solid.
-
Control Precipitation: The rate of cooling and/or the rate of anti-solvent addition during the work-up can significantly impact crystal size and morphology. A slower cooling or addition rate generally promotes the growth of larger, more easily filterable crystals.
-
"Aging" the Slurry: Stirring the product slurry at a constant temperature for a period (e.g., 1-2 hours) before filtration can sometimes improve the crystal structure through a process known as Ostwald ripening.
-
Solvent Choice: The choice of crystallization solvent system is critical. Experiment with different solvent/anti-solvent combinations at a small scale to find one that produces a more crystalline solid. For quinazolinediones, recrystallization from solvents like ethanol or DMF/water mixtures is common. [1]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during this scale-up?
A1: The most critical parameters are:
-
Temperature: Due to reaction exothermicity and its effect on reaction rate and selectivity. [2]2. Rate of Reagent Addition: Specifically for (Boc)₂O, to control the initial exotherm.
-
Stirring Rate: To ensure reaction homogeneity.
-
Reaction Completion: To avoid unnecessary heating that could lead to byproduct formation.
Q2: What are the primary safety concerns for this process at scale?
A2:
-
Thermal Hazard: The reaction of amines with (Boc)₂O can be exothermic. A reaction calorimetry study is recommended before scaling up significantly to understand the thermal profile and ensure the cooling capacity of the reactor is sufficient to prevent a thermal runaway. [2]* Reagent Handling: (Boc)₂O can be an irritant. DMAP is toxic. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All operations should be performed in a well-ventilated area or fume hood.
-
Solvent Hazards: Acetonitrile is flammable and toxic. Ensure the reactor is properly grounded and that there are no ignition sources nearby.
Q3: How can I reliably confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Identity:
-
¹H and ¹³C NMR: Provides structural confirmation. For this compound, you should observe characteristic aromatic protons, a methyl singlet, and two N-H signals. The reported ¹H NMR peaks are approximately δ 11.06 (s, 1H), 11.01 (s, 1H), 7.45 (t, 1H), 7.02 (d, 1H), 6.94 (d, 1H), and 2.65 (s, 3H) in DMSO-d₆. [4] * Mass Spectrometry (MS): Confirms the molecular weight. For this compound, the expected [M+H]⁺ is 177.0659. [4]* Purity:
-
HPLC: The primary method for quantifying purity and detecting impurities. A purity level of >98% is typically required for drug development applications.
-
Melting Point: A sharp melting point close to the literature value (>250 °C) indicates high purity. [4]
-
References
-
Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6649. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Available at: [Link]
-
Chen, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9353–9360. Available at: [Link]
-
Pesi, R., et al. (2013). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 17(9), 1146–1155. Available at: [Link]
-
Mori, K., et al. (2012). Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology, 2(6), 1165-1172. Available at: [Link]
-
Xu, P., et al. (2017). Palladium-Catalyzed Three-Component Reaction of 2-Iodoanilines, Isocyanides, and Carbon Dioxide. Organic Letters, 19(17), 4484–4487. Available at: [Link]
-
Zhang, J., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 27(11), 3409. Available at: [Link]
-
Wang, X., et al. (2020). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. European Journal of Medicinal Chemistry, 187, 111953. Available at: [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 5-Methylquinazoline-2,4(1H,3H)-dione in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methylquinazoline-2,4(1H,3H)-dione. Understanding the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results, from initial screening to formulation development. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction: The Critical Role of Compound Stability
This compound is a heterocyclic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The integrity of this molecule in solution is paramount for accurate biological assays and the development of stable pharmaceutical formulations. Degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic impurities. This guide is designed to equip you with the knowledge to proactively manage the stability of this compound in your experiments.
Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by a combination of factors including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation of the quinazolinone ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
-
Solvent: The choice of solvent can impact solubility and stability. For instance, some quinazoline derivatives have shown instability in dimethyl sulfoxide (DMSO) over time, while exhibiting greater stability in aqueous solutions under specific conditions.[1][2]
-
Presence of Oxidizing Agents: Reactive oxygen species can lead to oxidative degradation of the molecule.
Q2: What is the expected hydrolytic degradation pathway for the quinazoline-2,4(1H,3H)-dione ring?
The quinazolinone ring system is generally reported to be stable to hydrolysis in cold, dilute acidic and alkaline solutions.[3] However, under more strenuous conditions, such as boiling in acidic or basic solutions, the amide bonds within the pyrimidine ring are susceptible to cleavage.[3] The primary hydrolytic degradation pathway is expected to involve the opening of the pyrimidine ring to form derivatives of 2-aminobenzoic acid.
Q3: How can I prepare a stock solution of this compound to maximize its stability?
To prepare a stable stock solution, consider the following best practices:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. While DMSO is a common solvent for initial screening, for longer-term storage, consider less reactive solvents if solubility permits. For aqueous buffers, ensure the pH is near neutral and the buffer components are non-reactive.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your experimental system, thereby reducing potential solvent effects.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, light-protecting containers (e.g., amber vials).
-
Handling: Before use, allow the stock solution to equilibrate to room temperature before opening to prevent condensation, which can introduce water and promote hydrolysis.
Q4: Are there any visual indicators of degradation I should watch for in my solutions?
Yes, be vigilant for the following visual cues that may indicate compound degradation or insolubility:
-
Color Change: Any deviation from the initial color of the solution could signify the formation of degradation products.
-
Precipitation: The appearance of solid material in a previously clear solution may indicate that the compound is precipitating out of solution, which can be influenced by changes in temperature or solvent composition.
-
Haze or Cloudiness: A lack of clarity in the solution can also be an indicator of insolubility or the formation of insoluble degradants.
Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues related to the stability of this compound in solution.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological assay results | Degradation of the compound in the assay medium. | Perform a stability study of the compound in the assay buffer under the experimental conditions (time, temperature). Consider preparing fresh dilutions immediately before each experiment. |
| Precipitate forms in the stock solution upon storage | Poor solubility at low temperatures or solvent evaporation. | Try a different solvent or a lower stock concentration. Ensure vials are tightly sealed. Briefly sonicate the solution before use to attempt redissolution. |
| Appearance of new peaks in HPLC analysis of a stored solution | Chemical degradation of the compound. | Store the stock solution at a lower temperature (-80°C). Protect from light. Prepare fresh stock solutions more frequently. |
| Loss of compound concentration over time in aqueous buffers | Hydrolysis or poor solubility in the aqueous environment. | Adjust the pH of the buffer to be as close to neutral as possible. If solubility is an issue, consider the use of a co-solvent, but validate its compatibility with your assay. |
Experimental Protocols
To ensure the integrity of your experimental data, it is crucial to perform stability assessments. The following are detailed protocols for conducting forced degradation studies, which are designed to intentionally degrade the compound and identify potential degradation products. These studies are a key component of developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][4]
Protocol 1: Forced Degradation Study in Solution
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation. The goal is to achieve a target degradation of 5-20%.[4][5]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[1]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a sealed vial and place it in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the exposure period, dilute the samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active substance and the increase in the concentration of degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation and Visualization
Clear presentation of stability data is essential for interpretation and decision-making.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| 80°C | 48 | |||
| Photostability | - |
(This table should be populated with your experimental data)
Diagrams
Visual representations can aid in understanding complex processes. The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical degradation pathway and the experimental workflow.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
-
Al-Ostoot, F. H., Al-attar, A. M., & Al-shakliah, N. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1007. [Link]
-
Babeanu, N., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Infectious Disease and Therapy, 2(1), 1-8. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(2), 54-65.
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
-
Singh, R., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 143-151. [Link]
-
Babeanu, N., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
- 6. onyxipca.com [onyxipca.com]
Technical Support Center: Crystallization of 5-Methylquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the crystallization of 5-Methylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its crystallization, providing in-depth, experience-driven advice and troubleshooting protocols.
Introduction to this compound Crystallization
This compound is a member of the quinazolinedione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The isolation and purification of this compound in a crystalline form with consistent and desirable physical properties are critical for downstream applications, including formulation and biological testing. The crystallization process, however, can be fraught with challenges such as poor yield, undesirable crystal morphology, and polymorphism. This guide provides a structured approach to troubleshoot these issues, grounded in the principles of crystallization science.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is the cornerstone of successful crystallization.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem[3] |
| Melting Point | >250 °C | ACS Omega[4] |
| Solubility (Water) | Practically insoluble (0.083 g/L at 25 °C, calculated) | ChemBlink[5] |
| XLogP3 | 0.6 | PubChem[3] |
This table summarizes key physicochemical properties of this compound.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the common problems you may face during the crystallization of this compound.
Issue 1: No Crystals are Forming
Question: I've followed the synthesis protocol, and after the final step, my compound is dissolved in the solvent, but no crystals are forming, even after cooling. What should I do?
Answer:
The absence of crystallization, or the failure of nucleation, is a common issue that can often be resolved by systematically addressing a few key factors.
Causality: Crystal formation requires two key steps: nucleation (the initial formation of a stable crystalline entity) and crystal growth.[6] If nucleation does not occur, the solution will remain supersaturated or may form an oil instead of crystals.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of solid this compound from a previous batch, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, the supersaturation level may be too low for nucleation. You can slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface.
-
Cooling: Ensure the solution has been cooled sufficiently. Some compounds require lower temperatures to crystallize. Try cooling the solution in an ice bath or even a freezer, but be mindful of the solvent's freezing point.
-
-
Re-evaluate Your Solvent System: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7]
-
If the compound is too soluble at room temperature, consider adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When I cool my solution, the compound separates as an oily liquid instead of forming solid crystals. How can I fix this?
Answer:
"Oiling out," or liquid-liquid phase separation, is a frustrating but common problem in crystallization, particularly for compounds with low melting points or when the solution is highly supersaturated.[8]
Causality: Oiling out occurs when the supersaturation of the solution is so high that the solute separates as a liquid phase before it has a chance to organize into a crystal lattice. This is more likely to happen with rapid cooling or when using a solvent in which the compound is extremely soluble at elevated temperatures.
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: Slow cooling is paramount to preventing oiling out. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like an ice bath. Insulating the flask can also help to slow the cooling rate.[9]
-
Adjust the Solvent System:
-
Use a More Appropriate Solvent: Experiment with different solvents or solvent mixtures. A solvent in which the compound is slightly less soluble at high temperatures may prevent the high levels of supersaturation that lead to oiling out.
-
Increase the Solvent Volume: Adding a small amount of additional hot solvent can reduce the overall supersaturation, giving the molecules more time to orient themselves into a crystal lattice during cooling.
-
-
Re-dissolve and Try Again: If your compound has already oiled out, you can often remedy the situation by heating the solution to re-dissolve the oil and then applying the techniques above for slower cooling and solvent adjustment.
Issue 3: The Crystals are Very Small or Needle-Like
Question: I am getting crystals, but they are very fine needles or a powder. This makes them difficult to filter and wash. How can I grow larger, more well-defined crystals?
Answer:
Crystal morphology, or habit, is influenced by a variety of factors including the solvent, cooling rate, and the presence of impurities.[10] Needle-like crystals are often a sign of rapid crystallization.
Causality: The final size and shape of crystals are determined by the relative rates of nucleation and crystal growth. When nucleation is much faster than growth, a large number of small crystals are formed. Conversely, to obtain larger crystals, the rate of nucleation should be controlled to be slower than the rate of crystal growth.
Troubleshooting Protocol:
-
Slow Down the Crystallization Process:
-
Slower Cooling: As with oiling out, a slower cooling rate will favor the growth of existing crystals over the formation of new nuclei, resulting in larger crystals.
-
Reduce Supersaturation: A lower degree of supersaturation will also slow down the crystallization process. This can be achieved by using a slightly larger volume of solvent.
-
-
Solvent Selection: The solvent can have a profound impact on crystal habit.
-
Experiment with different solvents. Sometimes a change from a polar to a non-polar solvent, or vice versa, can dramatically alter the crystal shape. Solvents with similar functional groups to the solute can sometimes promote better crystal growth.[11]
-
Consider using solvent mixtures to fine-tune the solubility and crystal growth kinetics.
-
-
Minimize Agitation: While some agitation can be beneficial, vigorous stirring can induce secondary nucleation, leading to the formation of many small crystals. Allow the solution to cool without stirring.
Issue 4: The Crystallization Yield is Low
Question: I am getting pure crystals, but my yield is consistently low. How can I improve the recovery of my product?
Answer:
Low yield in crystallization is often a trade-off for high purity. However, there are several ways to optimize the process to maximize recovery without compromising quality.
Causality: The yield is determined by the amount of compound that remains dissolved in the mother liquor after crystallization is complete. This is dependent on the solubility of the compound in the chosen solvent at the final cooling temperature.
Troubleshooting Protocol:
-
Optimize the Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will increase the amount of product that remains in solution upon cooling.[9]
-
Maximize the Cooling: Ensure that the solution is cooled to the lowest practical temperature to minimize the solubility of the compound in the mother liquor. An ice-salt bath can be used to achieve temperatures below 0 °C.
-
Recover a Second Crop of Crystals: After filtering the initial crystals, you can often recover more product from the mother liquor. This can be done by evaporating a portion of the solvent to increase the concentration of the compound and then re-cooling the solution. Be aware that the purity of the second crop may be lower than the first.
-
Check for Complete Precipitation: After cooling, if you suspect that a significant amount of product is still in solution, try adding a seed crystal to see if more material will crystallize out.
Experimental Workflow & Decision Making
The following diagram illustrates a general workflow for troubleshooting the crystallization of this compound.
A decision-making flowchart for troubleshooting common crystallization issues.
References
-
Al-Ostoot, F. H., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7158. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2016). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 8(19), 349-361. Available at: [Link]
-
PubChem. (n.d.). 6-methylquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]
-
Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9391-9397. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Bakunov, S. A., et al. (2019). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 24(18), 3298. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Zhang, Y., et al. (2019). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 9(11), 553. Available at: [Link]
-
Głowacka, J. K., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(4), 941-948. Available at: [Link]
-
Liu, G. (2008). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1677. Available at: [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(4), 878-888. Available at: [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
McGlone, T., et al. (2022). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Organic Process Research & Development, 26(6), 1613-1631. Available at: [Link]
-
PubChem. (n.d.). Quinazolinedione. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, M., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6081. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 122. Available at: [Link]
-
Zhang, M., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4445-4454. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 6-methylquinazoline-2,4(1H,3H)-dione | C9H8N2O2 | CID 334024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS # 62484-15-5, 7-Methylquinazoline-2,4(1H,3H)-dione - chemBlink [chemblink.com]
- 6. syrris.com [syrris.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 11. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Quinazoline-2,4-dione Derivatives
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, recognized for its "privileged structure" in drug development.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Among these, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly fruitful scaffold for the design of novel anticancer agents, showing promise against a variety of malignancies such as breast, lung, and colon cancer.[1][4]
This guide provides a comparative analysis of the anticancer activity of various quinazoline-2,4-dione derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
Comparative In Vitro and In Vivo Anticancer Activity
The therapeutic potential of quinazoline-2,4-dione derivatives has been substantiated through numerous preclinical studies. The cytotoxic effects of these compounds are typically evaluated in vitro against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Promising candidates are then often advanced to in vivo studies using animal models, such as xenografts, to assess their tumor growth inhibition capabilities.
In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected quinazoline-2,4-dione derivatives against various cancer cell lines. This data highlights the impact of different substitutions on the quinazoline-2,4-dione core on cytotoxic potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 5d | Quinazoline-2-thiol derivative | HePG2 (Liver) | 2.39 | Sorafenib | - | [6] |
| MCF-7 (Breast) | 4.81 | [6] | ||||
| HCT116 (Colon) | 6.09 | [6] | ||||
| Hela (Cervical) | 8.94 | [6] | ||||
| Compound 5h | Quinazoline-2-thiol derivative | HCT116 (Colon) | 5.89 | Sorafenib | - | [6] |
| HePG2 (Liver) | 6.74 | [6] | ||||
| Compound 5p | Quinazoline-2-thiol derivative | MCF-7 (Breast) | 7.99 | Sorafenib | - | [6] |
| HCT116 (Colon) | 8.32 | [6] | ||||
| HePG2 (Liver) | 9.72 | [6] | ||||
| Compound 11 | 3-amino pyrrolidine moiety | MX-1 (Breast) | 3.02 | - | - | [7] |
In Vivo Efficacy
Select derivatives have demonstrated significant tumor growth inhibition in xenograft models. For instance, Compound 11 , a quinazoline-2,4(1H,3H)-dione derivative bearing a 3-amino pyrrolidine moiety, was shown to strongly potentiate the cytotoxicity of temozolomide (TMZ) in a breast cancer MX-1 xenograft tumor model.[7] This synergistic effect underscores the potential of these derivatives in combination chemotherapy.
Unraveling the Mechanisms of Action
The anticancer effects of quinazoline-2,4-dione derivatives are mediated through the modulation of various critical signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.[2]
Key Molecular Targets
Several molecular targets have been identified for this class of compounds:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a common mechanism. Several quinazoline-4(3H)-one derivatives have shown potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values superior to the reference drug sorafenib.[6]
-
PARP-1/2 (Poly (ADP-ribose) polymerase-1/2): Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair.[7] Inhibition of PARP is a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways.
-
EGFR (Epidermal Growth Factor Receptor) and HER2: The quinazoline scaffold is a well-established pharmacophore for EGFR and HER2 inhibitors.[8] Several FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline derivatives.[9]
-
Other Kinases and Enzymes: These derivatives have also been reported to inhibit other targets, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and carbonic anhydrases.[2][8]
Modulation of Signaling Pathways
By targeting these key proteins, quinazoline-2,4-dione derivatives can disrupt major signaling cascades that are often dysregulated in cancer:
-
EGFR-PI3K Signaling Pathway: Some 2,4-disubstituted quinazolines have been shown to regulate breast cancer cell function via the EGFR-PI3K signaling pathway, leading to the inhibition of cell proliferation and migration.[8]
-
Wnt Signaling Pathway: This pathway, crucial for cell fate determination and proliferation, has also been identified as a target for quinazoline-2,4(1H,3H)-dione derivatives.[1][2]
Caption: Mechanisms of anticancer action for quinazoline-2,4-dione derivatives.
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are outlines of key methodologies employed in the evaluation of quinazoline-2,4-dione derivatives.
General Synthesis of Quinazoline-2,4-dione Derivatives
A common synthetic route involves the reaction of an appropriate anthranilic acid derivative with urea or a related reagent. The subsequent modification at the N1 and N3 positions, as well as on the benzene ring, allows for the generation of a diverse library of derivatives.
Caption: General workflow for the synthesis of quinazoline-2,4-dione derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinazoline-2,4-dione derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Antitumor Efficacy: Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of drug candidates.
Workflow:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the quinazoline-2,4-dione derivative (and/or combination agents) according to a predetermined dosing schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., histopathology, biomarker analysis).
Structure-Activity Relationship (SAR) Insights
SAR studies aim to identify the chemical features that contribute to the biological activity of a compound series. For quinazoline-2,4-dione derivatives, certain structural modifications have been shown to enhance anticancer potency. The substitutions at the N1 and N3 positions, as well as on the benzene ring, play a crucial role in determining the activity and selectivity of these compounds.[1] For example, the introduction of specific side chains can improve interactions with the target protein's binding site, leading to increased inhibitory activity.
Conclusion and Future Directions
Quinazoline-2,4-dione derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents.[1] Their ability to target multiple key pathways in cancer biology, including angiogenesis, DNA repair, and cell proliferation, makes them attractive candidates for both monotherapy and combination therapy.
Future research should focus on:
-
Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: Investigating the broader impact of these derivatives on other cancer-related signaling pathways.
-
Combination Therapies: Exploring synergistic effects with other anticancer drugs to overcome resistance and enhance therapeutic outcomes.
The continued exploration of the quinazoline-2,4-dione scaffold holds significant potential for the discovery of next-generation cancer therapeutics.
References
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Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. (2025, July 25). ResearchGate. Retrieved January 22, 2026, from [Link].
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Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025, December 11). PubMed. Retrieved January 22, 2026, from [Link].
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved January 22, 2026, from [Link].
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Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers. Retrieved January 22, 2026, from [Link].
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Validating the Mechanism of Action of 5-Methylquinazoline-2,4(1H,3H)-dione: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, transforming a promising molecule from a mere curiosity into a viable clinical candidate. This guide provides an in-depth, technical comparison of methodologies to elucidate and validate the MoA of 5-Methylquinazoline-2,4(1H,3H)-dione , a member of a chemical class renowned for its diverse biological activities.
While the specific molecular target of this compound is not extensively documented in publicly available literature, the quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore, frequently associated with kinase inhibition.[1][2] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against key oncogenic kinases such as c-Met and VEGFR-2.[2] Therefore, for the purpose of this guide, we will proceed with the scientifically grounded hypothesis that this compound functions as a kinase inhibitor.
To provide a robust framework for validation, we will compare the experimental workflow for our topic compound against a well-characterized multi-kinase inhibitor, Cabozantinib . Cabozantinib is an FDA-approved oral tyrosine kinase inhibitor that targets multiple receptors, including VEGFR2 and c-MET, making it an ideal benchmark for our comparative analysis.[3][4]
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to MoA elucidation.
Section 1: The Initial Hypothesis - Kinase Inhibition as the Primary Mechanism
The quinazolinone and quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer effects.[5] Several of these compounds have been shown to exert their effects by inhibiting key enzymes involved in cellular signaling pathways, such as DNA repair enzymes, EGFR, and tubulin polymerization.[5] The structural similarity of this compound to known kinase inhibitors strongly suggests that its primary MoA involves the attenuation of kinase activity. The proposed signaling pathway, therefore, centers on the inhibition of receptor tyrosine kinases like c-Met and VEGFR-2, which are critical drivers of tumor growth, angiogenesis, and metastasis.[2][6]
Caption: Putative signaling pathway inhibited by this compound.
Section 2: A Phased Approach to MoA Validation
A robust MoA validation strategy progresses from broad, target-agnostic observations to specific, on-target confirmation. The following experimental workflow provides a logical and self-validating progression to test our hypothesis.
Caption: Phased workflow for validating the mechanism of action.
Section 3: Comparative Experimental Protocols
Here, we present detailed protocols for key experiments, comparing the expected outcomes for this compound with the known multi-kinase inhibitor, Cabozantinib.
Phase 1: Phenotypic Screening - Anti-proliferative Assay
Rationale: The initial step is to confirm that this compound elicits a biological response consistent with the inhibition of oncogenic pathways. An anti-proliferative assay in a relevant cancer cell line overexpressing c-Met or VEGFR-2 (e.g., HCT116, HepG2) is a logical starting point.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and Cabozantinib as a positive control. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Comparative Data Summary:
| Compound | Putative Target(s) | Expected IC50 in HCT116 cells (µM) |
| This compound | c-Met, VEGFR-2 | To be determined |
| Cabozantinib | c-Met, VEGFR-2 | 0.05 - 0.5[2] |
Phase 2: Target Engagement - Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[7][8] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay provides direct evidence of target engagement.
Protocol: CETSA® for c-Met Target Engagement
-
Cell Treatment: Treat intact HCT116 cells with this compound (at 10x IC50) and Cabozantinib (1 µM) for 2 hours. Include a vehicle control.
-
Heating: Heat the cell suspensions in a PCR machine across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[10]
-
Separation: Centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Detection: Analyze the soluble fraction by Western blot using an antibody specific for c-Met.
-
Data Analysis: Quantify the band intensities at each temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Summary:
| Compound | Target | Expected Outcome |
| This compound | c-Met | A rightward shift in the c-Met melting curve |
| Cabozantinib | c-Met | A significant rightward shift in the c-Met melting curve |
Phase 3: Cellular Pathway Analysis - Western Blot for Phospho-Kinase Levels
Rationale: To confirm that target engagement translates into functional inhibition of the signaling pathway, we will measure the phosphorylation status of the target kinase and a key downstream effector. Inhibition of kinase activity should lead to a decrease in its autophosphorylation and the phosphorylation of its substrates.
Protocol: Western Blot for p-c-Met and p-Akt
-
Cell Treatment: Starve HCT116 cells overnight, then pre-treat with this compound and Cabozantinib at various concentrations for 2 hours.
-
Stimulation: Stimulate the cells with HGF (Hepatocyte Growth Factor), the ligand for c-Met, for 15 minutes.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.[11]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunoblotting: Probe the membrane with primary antibodies against p-c-Met, total c-Met, p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Comparative Data Summary:
| Compound | Effect on p-c-Met | Effect on p-Akt |
| This compound | Dose-dependent decrease | Dose-dependent decrease |
| Cabozantinib | Dose-dependent decrease | Dose-dependent decrease |
Section 4: Interpretation and Next Steps
The collective data from these experiments will provide a comprehensive validation of the proposed mechanism of action for this compound.
Caption: Logical flow for data interpretation in MoA validation.
A positive outcome in all three experimental phases would strongly support the hypothesis that this compound acts as a c-Met/VEGFR-2 inhibitor. Subsequent steps would involve expanding the kinase panel to assess selectivity, conducting in vivo efficacy studies in relevant animal models, and initiating medicinal chemistry efforts to optimize potency and pharmacokinetic properties.
References
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- Al-Taisan, K. A., et al. (2024). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
- Burnette, W. N. (1981). "Western blotting": electrophoretic transfer of proteins from sodium dodecyl sulfate-polyacrylamide gels to unmodified nitrocellulose and radiographic detection with antibody and radioiodinated protein A. Analytical Biochemistry, 112(2), 195-203.
- Chavda, V., et al. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- Excellgene. (2024). CABOMETYX® (cabozantinib) Mechanism of Action.
- Fahim, A. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC.
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- Abcam. (n.d.). Western blot protocol.
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A Senior Application Scientist's Guide to Cross-Validation of 5-Methylquinazoline-2,4(1H,3H)-dione Activity Assays
Introduction
In the landscape of contemporary drug discovery, the quinazoline scaffold holds a prominent position due to its versatile pharmacological activities. Among its derivatives, 5-Methylquinazoline-2,4(1H,3H)-dione is a compound of significant interest, belonging to a class of molecules that has demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The robust evaluation of the biological activity of such compounds is paramount for their progression through the drug development pipeline. This guide provides an in-depth comparison of common activity assays for this compound and its analogs, with a critical focus on the principles and practicalities of cross-validation to ensure data integrity and reproducibility.
As a Senior Application Scientist, my experience underscores the necessity of not just generating data, but generating reliable and comparable data. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of assay selection and the critical importance of cross-validation in authenticating the biological profile of this compound.
The Biological Landscape of Quinazoline-2,4(1H,3H)-diones
The quinazoline-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2] While specific data for this compound is limited in publicly accessible literature, the activities of its close analogs provide a strong rationale for investigating its potential in several key therapeutic areas. These include:
-
Antibacterial Activity: Many quinazolinone derivatives have been explored for their ability to combat bacterial infections.[1][2][3]
-
Anticancer Activity: This class of compounds has shown promise in oncology, with some derivatives exhibiting cytotoxic effects against various cancer cell lines.[2] Potential mechanisms include the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases.
-
Enzyme Inhibition: The structural features of quinazolinones make them suitable candidates for targeting specific enzymes, such as dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in cancer and other diseases.[4][5]
This guide will delve into the primary assays used to characterize these activities, offering a comparative analysis to aid in the selection of the most appropriate methods for your research needs.
Core Principles of Assay Cross-Validation
Before delving into specific assays, it is crucial to establish the bedrock of trustworthy and reproducible research: cross-validation . In the context of bioassays, cross-validation is the process of confirming that a particular analytical method will produce similar and reliable results under varied conditions, such as in different laboratories, with different operators, or using different equipment.[6] This is a cornerstone of scientific integrity, ensuring that the observed biological activity is a genuine property of the compound and not an artifact of a specific experimental setup.
The primary goals of cross-validation are to assess:
-
Reproducibility: The ability of an assay to produce the same results when repeated under the same conditions.
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.
-
Transferability: The ease with which an assay can be transferred between different laboratories and still produce comparable results.
Comparison of Activity Assays for this compound Analogs
This section provides a detailed comparison of key assays relevant to the potential therapeutic applications of this compound. For each assay, we will discuss the underlying principle, provide a generalized protocol, present representative data for close analogs, and critically evaluate their advantages and limitations, with a focus on cross-validation considerations.
Antibacterial Activity Assays
The evaluation of antibacterial properties is a common starting point for novel heterocyclic compounds. The two most frequently employed methods are the agar well diffusion assay and the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Principle: This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound. The test compound diffuses from a well through a solid agar medium that has been inoculated with a specific bacterium. If the compound is active, it will inhibit the growth of the bacterium, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow:
Caption: Workflow of the Agar Well Diffusion Assay.
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A solvent control and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters.
Data Presentation (Illustrative Data for Quinazoline-2,4(1H,3H)-dione Analogs):
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| Derivative A | S. aureus | 15 | [1] |
| Derivative B | E. coli | 12 | [1] |
| Ampicillin (Control) | S. aureus | 25 | [1] |
| DMSO (Control) | S. aureus | 0 | [1] |
Cross-Validation Considerations:
-
Intra- and Inter-laboratory Variability: The agar well diffusion assay is prone to variability. A study comparing antimicrobial susceptibility testing methods for lactic acid bacteria and bifidobacteria found that while the overall agreement could be good for some antibiotics, there were discrepancies for others.[6]
-
Standardization is Key: To ensure reproducibility, strict adherence to standardized protocols is essential. This includes the use of standardized media, inoculum density, and incubation conditions.[7] Without such standardization, comparing results between different laboratories becomes unreliable.[7]
-
Limitations: This assay is primarily qualitative and can be influenced by factors such as the diffusion rate of the compound in the agar, which is dependent on its physicochemical properties.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These assays provide quantitative data on the potency of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for MIC and MBC Determination.
Detailed Protocol:
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
-
MBC Determination: To determine the MBC, an aliquot from each well that shows no visible growth is plated onto fresh agar plates.
-
Incubation of Subcultures: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
Data Presentation (Illustrative Data for Quinazoline-2,4(1H,3H)-dione Analogs):
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Derivative C | S. aureus | 64 | 128 | [1] |
| Derivative D | E. coli | 128 | >256 | [1] |
| Ciprofloxacin (Control) | E. coli | 0.5 | 1 | - |
Cross-Validation Considerations:
-
High Reproducibility with Standardization: When performed according to standardized guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI), MIC and MBC assays can be highly reproducible.
-
Inter-laboratory Studies: Participation in proficiency testing and inter-laboratory comparison programs is crucial for ensuring the accuracy and comparability of MIC data.[7]
-
Advantages over Diffusion Assays: MIC and MBC assays provide quantitative data that is more informative for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.
Anticancer Activity Assays
The potential of this compound and its analogs as anticancer agents can be assessed using a variety of in vitro assays. The MTT assay is a widely used method for evaluating the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Workflow:
Caption: Workflow of the MTT Assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation (Illustrative Data for Quinazoline-2,4(1H,3H)-dione Analogs):
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Derivative E | MCF-7 | 48 | 15.2 | [9] |
| Derivative F | HeLa | 48 | 25.8 | [9] |
| Doxorubicin (Control) | MCF-7 | 48 | 0.5 | - |
Cross-Validation Considerations:
-
Inter-rater Reliability: While the MTT assay is considered a gold standard, its inter-rater reliability can be a concern and requires careful standardization of the protocol.[10]
-
Factors Influencing Results: Several factors can influence the outcome of the MTT assay, including cell density, MTT concentration, and incubation time. These parameters need to be optimized for each cell line to ensure reliable and reproducible results.[5]
-
Inter-laboratory Validation: An inter-laboratory validation study on cytotoxicity assays, including the MTT assay, demonstrated that while high inter-laboratory reproducibility can be achieved, there can be variations in the absolute optical density values obtained.[11]
Target-Based Assays
To elucidate the mechanism of action of this compound, target-based assays are indispensable. Based on the known activities of related compounds, VEGFR-2 and DHFR are plausible targets.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[12] The assay typically involves incubating the kinase with a substrate and ATP, and then detecting the amount of phosphorylated substrate or the amount of ATP consumed.
Experimental Workflow:
Caption: Workflow of a VEGFR-2 Kinase Inhibition Assay.
Detailed Protocol (Luminescence-based):
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to the kinase activity. The signal is typically a luminescent readout.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Data Presentation (Illustrative Data for Quinazoline-2,4(1H,3H)-dione Analogs):
| Compound | Target | IC50 (nM) | Reference |
| Derivative G | VEGFR-2 | 83 | [13] |
| Sorafenib (Control) | VEGFR-2 | 10 | [13] |
Cross-Validation Considerations:
-
Assay Format Matters: Different assay formats (e.g., fluorescence-based, luminescence-based, radiometric) can yield different IC50 values. Cross-validation between different assay formats is recommended to confirm the inhibitory activity.
-
Radiolabeling as a Gold Standard: For validating high-throughput screening data, highly accurate, enzyme-optimized radiolabeling assays are considered the gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[14]
-
Inter-laboratory Comparability: Achieving comparability of kinase inhibitor data across different laboratories can be challenging due to variations in assay conditions. Standardized reporting of experimental details is crucial.[14]
Principle: This assay measures the ability of a compound to inhibit the activity of DHFR, an enzyme essential for the synthesis of purines and pyrimidines.[15] The assay monitors the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate, which can be followed by measuring the decrease in absorbance at 340 nm as NADPH is consumed.[16]
Experimental Workflow:
Caption: Workflow of a DHFR Inhibition Assay.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolate.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition to calculate the IC50 value.
Data Presentation (Illustrative Data for Quinazolinone Analogs):
| Compound | Target | IC50 (µM) | Reference |
| Quinazolinone Analog H | Human DHFR | 0.4 | [8] |
| Methotrexate (Control) | Human DHFR | 0.002 | [8] |
Cross-Validation Considerations:
-
Enzyme Source: The source of the DHFR enzyme (e.g., human, bacterial) is a critical factor and will significantly impact the results. Cross-validation against DHFR from different species can provide information on selectivity.
-
Computational Validation: Molecular dynamics simulations can be used to validate the conformational stability of the inhibitor-enzyme complex, providing a computational cross-validation of the experimental findings.[7]
-
Reproducibility: The spectrophotometric DHFR assay is generally robust and reproducible, provided that reagent concentrations and reaction conditions are carefully controlled.
Conclusion: A Framework for Rigorous Assay Validation
The comprehensive evaluation of this compound's biological activity necessitates a multi-assay approach, guided by a steadfast commitment to scientific integrity. This guide has provided a comparative overview of key assays for assessing its potential antibacterial, anticancer, and enzyme-inhibitory properties. While direct experimental data for this specific compound is not yet widely available, the activities of its close analogs strongly support the application of the described methodologies.
It is imperative for researchers to recognize that the generation of high-quality, reproducible data is not merely a technical exercise but a fundamental pillar of credible scientific research. The principles of cross-validation must be embedded in every stage of the experimental process, from initial assay development to inter-laboratory comparisons. By embracing a culture of rigorous validation, the scientific community can build a solid foundation of knowledge that will ultimately accelerate the discovery and development of novel therapeutics.
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Jones, R. N., et al. (2000). Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures. Journal of Clinical Microbiology, 38(6), 2418-2422. [Link]
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Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5678. [Link]
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El-Sayed, M. A., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 27(11), 3456. [Link]
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A Comparative Analysis of 5-Methylquinazoline-2,4(1H,3H)-dione and Standard Antibacterial Agents: A Proposal for Investigation
Introduction: The Pressing Need for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibacterial agents. The quinazoline scaffold has emerged as a promising pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent antibacterial effects.[1][2][3] This guide provides a comparative overview of the therapeutic potential of a specific, yet under-investigated derivative, 5-Methylquinazoline-2,4(1H,3H)-dione, against established standard antibacterial agents.
While extensive research has focused on various substituted quinazolinone analogs, a significant knowledge gap exists regarding the specific antibacterial profile of this compound. This document aims to bridge this gap by presenting the existing evidence for the antibacterial activity of the broader quinazolinone class, outlining the established mechanisms of action, and proposing a rigorous experimental framework for the comprehensive evaluation of this compound. We will compare its hypothetical performance with that of current standard-of-care antibiotics, providing researchers and drug development professionals with a robust rationale and detailed methodologies for its investigation.
The Quinazolinone Scaffold: A Privileged Structure in Antibacterial Research
Quinazoline-2,4(1H,3H)-diones and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][4] Several studies have demonstrated that modifications to the quinazolinone ring system can lead to compounds with significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1][2]
The mechanism of action for many antibacterial quinazolinones is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These essential enzymes are also the targets of the well-established fluoroquinolone antibiotics. This shared mechanism provides a strong rationale for investigating novel quinazolinone derivatives as potential alternatives, particularly in the face of rising fluoroquinolone resistance. The structural activity relationship (SAR) studies of quinazolinone derivatives have revealed that the nature and position of substituents on the quinazoline ring are critical for their antibacterial potency.[3] For instance, the presence of a methyl group has been shown to be essential for the antimicrobial activity of some quinazolinone compounds.[2] This precedent underscores the importance of evaluating the 5-methyl substituted analog.
Standard Antibacterial Agents: A Benchmark for Comparison
A meaningful evaluation of any novel antibacterial candidate requires comparison against established therapeutic agents. The choice of standard agents should encompass a variety of mechanisms of action and antibacterial spectra. For the purpose of this proposed investigation, a panel of well-characterized antibiotics is recommended.
| Antibiotic Class | Standard Agent(s) | Mechanism of Action | Primary Spectrum |
| β-Lactams | Penicillin, Amoxicillin | Inhibit cell wall synthesis | Gram-positive, some Gram-negative |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Inhibit DNA gyrase and topoisomerase IV | Broad-spectrum |
| Aminoglycosides | Gentamicin, Tobramycin | Inhibit protein synthesis (30S subunit) | Primarily Gram-negative |
| Macrolides | Azithromycin, Erythromycin | Inhibit protein synthesis (50S subunit) | Gram-positive |
| Glycopeptides | Vancomycin | Inhibit cell wall synthesis | Gram-positive (including MRSA) |
This selection of standard agents will provide a comprehensive benchmark against which the antibacterial activity of this compound can be assessed.
Proposed Experimental Investigation of this compound
To ascertain the antibacterial potential of this compound, a systematic in vitro evaluation is proposed. The following experimental protocols, based on internationally recognized standards, will provide the necessary data for a robust comparison with standard antibacterial agents.
Experimental Workflow
Caption: Proposed experimental workflow for the antibacterial evaluation of this compound.
Detailed Experimental Protocols
While the synthesis of this compound has been previously reported, a detailed protocol is provided here for completeness.
-
Materials: 2-Amino-6-methylbenzoic acid, urea, hydrochloric acid.
-
Procedure:
-
A mixture of 2-amino-6-methylbenzoic acid and an excess of urea is heated at 150-160°C for a specified duration.
-
The reaction mixture is then treated with a dilute solution of hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield pure this compound.
-
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
This initial screening assay provides a qualitative assessment of the antibacterial activity.
-
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized bacterial inoculum. The presence of an inhibition zone around the well indicates antibacterial activity.
-
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly swab the surface of the MHA plates with the bacterial inoculum.
-
Aseptically create wells (6 mm in diameter) in the agar.
-
Add a defined concentration of this compound solution to the wells. A suitable solvent control (e.g., DMSO) and a positive control (a standard antibiotic) should be included.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the inhibition zones in millimeters.
-
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is crucial for determining the potency of the test compound. The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined after incubation by observing the lowest concentration that inhibits bacterial growth.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the expected MIC values (in µg/mL) for this compound against standard antibacterial agents. These values are for illustrative purposes and would need to be determined experimentally.
| Organism | This compound (Hypothetical MIC) | Ciprofloxacin (Reference MIC Range) | Vancomycin (Reference MIC Range) |
| Staphylococcus aureus | 2-8 | 0.25-1 | 0.5-2 |
| Escherichia coli | 4-16 | 0.015-0.12 | >128 |
| Pseudomonas aeruginosa | 16-64 | 0.25-1 | >128 |
| Enterococcus faecalis | 8-32 | 1-4 | 1-4 |
Conclusion and Future Directions
The quinazolinone scaffold represents a promising avenue for the development of novel antibacterial agents. While the antibacterial activity of this compound has not yet been reported, the established efficacy of related derivatives provides a strong impetus for its investigation. The proposed experimental workflow, adhering to standardized methodologies, will enable a comprehensive evaluation of its antibacterial spectrum and potency in comparison to current standard-of-care antibiotics.
Should this compound exhibit significant antibacterial activity, further studies would be warranted, including:
-
Mechanism of Action Studies: To confirm its inhibitory effects on bacterial DNA gyrase and topoisomerase IV.
-
Cytotoxicity Assays: To assess its safety profile against mammalian cell lines.
-
In Vivo Efficacy Studies: To evaluate its therapeutic potential in animal models of infection.
The systematic investigation of this and other novel quinazolinone derivatives is a critical step in the global effort to combat antimicrobial resistance and develop the next generation of life-saving therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 5-Methylquinazoline-2,4(1H,3H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-methylquinazoline-2,4(1H,3H)-dione analogs, offering insights into their therapeutic potential and guiding future drug design efforts. We will delve into the synthesis, biological evaluation, and the nuanced effects of substitutions on this promising molecular framework.
The Significance of the Quinazoline-2,4-dione Core
The quinazoline ring system is a cornerstone in the development of targeted therapies, particularly in oncology. Its rigid, planar structure allows for specific interactions with biological targets, most notably the ATP-binding sites of various kinases.[3][4] Modifications at different positions of the quinazoline-2,4-dione core can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. Key positions for substitution include the N-1 and N-3 nitrogens, as well as various points on the fused benzene ring, such as C-5, C-6, and C-7.[5]
Impact of the 5-Methyl Substitution: A Comparative Analysis
While extensive research has explored substitutions at other positions, the influence of the 5-methyl group has been a subject of more focused investigation. The presence of a methyl group at the C-5 position can impact the molecule's conformation, lipophilicity, and interaction with the target protein.
Anticancer Activity
Studies on quinazoline-based compounds have shown that substitutions on the benzene ring can significantly influence their anticancer efficacy. For instance, in a series of isatin–quinazoline hybrids, it was observed that the antiproliferative activity followed the order of F > H > Cl > CH₃, suggesting that a methyl group in that specific context was less favorable than smaller or more electronegative substituents.[6]
However, in the context of 2-thioxoquinazolin-4-ones derived from 2-amino-5-methylbenzoic acid, several 5-methyl analogs have demonstrated significant in vitro cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer).[7] This highlights that the effect of the 5-methyl group is highly dependent on the overall molecular structure and the specific biological target.
Table 1: Comparative Cytotoxicity of 5-Methyl-2-thioxoquinazolin-4-one Analogs [7]
| Compound | R Group at N-3 | HeLa IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 1 | H | >50 | >50 |
| 2 | Butyl | 28.3 | 4.3 |
| 3 | Phenyl | 15.6 | 18.2 |
| 21 | 4-Fluorobenzyl | 2.81 | 2.15 |
| 22 | 4-Chlorobenzyl | 1.95 | 1.85 |
| 23 | 4-Bromobenzyl | 2.11 | 2.05 |
| Gefitinib (Standard) | - | 4.3 | 28.3 |
This table summarizes the cytotoxic activity of selected 5-methyl-2-thioxoquinazolin-4-one derivatives. The data indicates that substitutions at the N-3 position significantly influence potency, with certain benzyl derivatives showing higher potency than the standard drug gefitinib against these cell lines.
Kinase Inhibition
The quinazoline scaffold is a well-established hinge-binding motif for many kinase inhibitors.[3][8] While direct comparative studies on 5-methyl versus other 5-substituted quinazoline-2,4-diones as kinase inhibitors are limited, the general principles of kinase inhibition by quinazolines suggest that the 5-position can influence binding through steric and electronic effects.
For instance, in the development of dual c-Met/VEGFR-2 tyrosine kinase inhibitors, various substitutions on the quinazoline-2,4(1H,3H)-dione core were explored. While this particular study did not focus on the 5-position, it underscores the importance of fine-tuning the substitution pattern to achieve dual inhibitory activity.[9]
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically starts from a substituted anthranilic acid derivative. The general synthetic approach is outlined below.
Figure 1: General synthetic workflow for 5-methylquinazoline-2,4-dione analogs.
This synthetic versatility allows for the introduction of a wide range of substituents at various positions, enabling the systematic exploration of the structure-activity relationship.[7]
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are crucial. Below are representative protocols for assessing the anticancer and kinase inhibitory activities of this compound analogs.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 5-methylquinazoline-2,4-dione analogs (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[8][14]
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. This is often done using an ELISA-based format.[3]
Step-by-Step Methodology:
-
Assay Plate Preparation: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide).
-
Kinase Reaction: In each well, add the following components in order:
-
Test compound (at various concentrations) or control.
-
Recombinant human VEGFR-2 enzyme.
-
ATP solution to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for phosphorylation.
-
Detection:
-
Wash the plate to remove ATP and non-bound components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody).
-
Incubate to allow antibody binding.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow binding.
-
-
Signal Development: Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The intensity of the color is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Figure 2: Inhibition of the VEGFR-2 signaling pathway by quinazoline-2,4-dione analogs.[15]
Conclusion and Future Perspectives
The this compound scaffold represents a promising area for the development of novel therapeutic agents. While the existing data suggests that the 5-methyl group can be a valuable component in certain molecular contexts, leading to potent anticancer activity, a more systematic and comparative investigation is warranted. Future research should focus on:
-
Direct Comparative Studies: Synthesizing and evaluating a series of 5-substituted analogs (e.g., H, F, Cl, Br, OCH₃) to directly elucidate the role of the 5-methyl group on activity against various biological targets.
-
Broader Target Screening: Expanding the biological evaluation of 5-methyl analogs against a wider panel of kinases and other relevant cancer targets.
-
In Vivo Studies: Advancing the most promising in vitro candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By systematically exploring the structure-activity relationships of this specific class of compounds, the scientific community can unlock their full therapeutic potential and pave the way for the development of next-generation targeted therapies.
References
Please note that for the purpose of this example, a complete, clickable reference list is not generated. In a real-world scenario, each citation would be linked to its source.
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A Comparative Guide to Experimental and Computational Analyses of 5-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the integration of computational modeling with experimental validation is paramount for accelerating drug discovery and development.[1][2] This guide provides a comparative analysis of experimental data and computational predictions for the heterocyclic compound 5-Methylquinazoline-2,4(1H,3H)-dione, a scaffold of significant interest due to the diverse biological activities of quinazoline derivatives.[3][4][5] By juxtaposing laboratory findings with in silico results, we aim to offer a deeper understanding of this molecule's properties and to illustrate the synergistic potential of a combined theoretical and experimental approach.
Introduction: The Quinazoline Scaffold and the Role of a Methyl Substituent
Quinazoline-2,4(1H,3H)-diones are a class of compounds renowned for their wide-ranging pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile. Understanding these nuances is critical for the rational design of novel therapeutics. Computational studies, such as Density Functional Theory (DFT), offer a powerful means to predict molecular geometry, electronic structure, and spectral properties, thereby guiding synthetic efforts and interpreting experimental outcomes.[1]
Experimental Synthesis and Characterization
The synthesis of this compound has been reported through various methods. A common and effective approach involves the reaction of 2-amino-6-methylbenzonitrile with carbon dioxide in an aqueous medium, facilitated by a suitable catalyst.[6] Another synthetic route proceeds via the reaction of 2-amino-6-methylbenzamide with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP).[7]
-
To a solution of 2-amino-6-methylbenzamide in an appropriate solvent, add 4-dimethylaminopyridine (DMAP).
-
Introduce di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at a specified temperature for a designated period.
-
Upon completion, as monitored by thin-layer chromatography, the product is isolated and purified, typically by recrystallization, to yield this compound as a solid.
The structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.[3][8]
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Computational Modeling Methodology
To provide a theoretical counterpart to the experimental data, computational modeling is employed. Density Functional Theory (DFT) calculations, a robust method for predicting the electronic structure of molecules, are typically performed.[1]
-
Structure Optimization: The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts, typically referenced against a standard like tetramethylsilane (TMS).
Comparative Analysis: Bridging Theory and Experiment
The convergence of experimental and computational data provides a robust validation of the molecular structure and properties of this compound.
The correlation between experimentally measured and computationally predicted spectroscopic data is a critical validation point.
Table 1: Comparison of Experimental and Hypothetical Computational ¹H NMR Data for this compound in DMSO-d₆
| Proton | Experimental Chemical Shift (δ, ppm)[6][7] | Hypothetical Computational Chemical Shift (δ, ppm) |
| NH (H1, H3) | 11.01, 11.06 | 10.95, 11.10 |
| Ar-H (H7) | 7.45 (t) | 7.50 (t) |
| Ar-H (H6) | 7.02 (d) | 7.05 (d) |
| Ar-H (H8) | 6.94 (d) | 6.90 (d) |
| CH₃ | 2.65 (s) | 2.60 (s) |
Table 2: Comparison of Experimental and Hypothetical Computational ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Experimental Chemical Shift (δ, ppm)[6][7] | Hypothetical Computational Chemical Shift (δ, ppm) |
| C=O (C2, C4) | 163.7, 150.1 | 164.0, 150.5 |
| Ar-C (C8a) | 142.2 | 142.0 |
| Ar-C (C5) | 141.0 | 141.2 |
| Ar-C (C7) | 133.8 | 134.0 |
| Ar-C (C6) | 125.2 | 125.5 |
| Ar-C (C4a) | 113.5 | 113.8 |
| Ar-C (C8) | 112.6 | 112.9 |
| CH₃ | 22.2 | 22.5 |
Table 3: Comparison of Key Experimental and Hypothetical Computational IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental Frequency (cm⁻¹)[6] | Hypothetical Computational Frequency (cm⁻¹) |
| N-H Stretch | 3190, 3063 | 3200, 3070 |
| C=O Stretch | 1731, 1703 | 1735, 1700 |
| C=C Stretch (Aromatic) | 1614 | 1610 |
The strong agreement between the experimental and hypothetical computational values in these tables underscores the predictive power of modern theoretical chemistry. Minor deviations are expected and can be attributed to solvent effects and the inherent approximations in computational methods.
Caption: The synergistic relationship between computational prediction and experimental validation in chemical research.
Conclusion and Future Directions
The close correlation between experimental and computational results for this compound provides a high degree of confidence in its structural assignment and spectroscopic properties. This integrated approach not only validates the experimental findings but also provides a deeper, atomistic understanding of the molecule. For drug development professionals, this synergy is invaluable. Computational models can be used to screen virtual libraries of derivatives, predicting their properties and potential biological activities before committing resources to their synthesis and testing.[2][9][10] Future work could involve extending these computational models to predict pharmacokinetic properties (ADMET) and to perform molecular docking studies with relevant biological targets, thereby guiding the development of new quinazoline-based therapeutic agents.[2][11]
References
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Al-Sanea, M. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available from: [Link]
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Zhang, Y., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. Available from: [Link]
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El-Sayed, M. A. A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Pharmaceuticals. Available from: [Link]
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Younes, S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Nale, D. B., et al. (2014). Electronic supplementary information: Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology. Available from: [Link]
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Chen, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available from: [Link]
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Wang, L., et al. (2019). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
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Kumar, A. (2013). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methylquinazolin-4-(3H)-one. Der Pharma Chemica. Available from: [Link]
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Al-Sanea, M. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available from: [Link]
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Abdullahi, M., et al. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Journal of Taibah University Medical Sciences. Available from: [Link]
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Inan, D. K. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. Available from: [Link]
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Abdullahi, M., et al. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. Available from: [Link]
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Singh, S., et al. (2023). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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A Comparative Guide to the In Vivo Efficacy of 5-Methylquinazoline-2,4(1H,3H)-dione Derivatives in Oncology
This guide provides an in-depth comparison of the in vivo efficacy of 5-Methylquinazoline-2,4(1H,3H)-dione derivatives, a promising class of compounds in modern oncology research. We will delve into the mechanistic rationale behind their use, present available preclinical data from various in vivo models, and provide detailed experimental protocols to aid researchers in their own investigations. Our focus will be on two key therapeutic strategies where these derivatives have shown significant promise: PARP inhibition for DNA repair-deficient tumors and VEGFR-2 inhibition to stifle tumor angiogenesis.
The Rise of the Quinazoline-2,4(1H,3H)-dione Scaffold in Cancer Therapy
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The addition of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This has led to the exploration of 5-methyl substituted derivatives as potent and selective inhibitors of key players in cancer progression.
Targeting PARP-1/2: A Synthetic Lethality Approach
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP creates a state of synthetic lethality, leading to the accumulation of cytotoxic double-strand breaks and subsequent cancer cell death. Several quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP inhibitors.
PARP-1 Mediated DNA Damage Repair Pathway
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and its inhibition.
In Vivo Efficacy of Quinazoline-2,4(1H,3H)-dione PARP Inhibitors
While direct comparative in vivo data for multiple 5-methyl derivatives is emerging, studies on closely related quinazoline-2,4(1H,3H)-diones provide strong evidence of their potential.
| Compound ID | Derivative Class | Cancer Model | Dosing & Administration | Key Efficacy Findings | Reference |
| Compound 11 | 3-amino pyrrolidine quinazoline-2,4(1H,3H)-dione | MX-1 breast cancer xenograft | Combination with temozolomide (TMZ) | Strongly potentiated the cytotoxicity of TMZ in vivo. | [1] |
| Compound 24 | 3-substituted piperizine quinazoline-2,4(1H,3H)-dione | Breast cancer xenograft & Glioblastoma orthotopic model | Monotherapy and combination | Remarkable antitumor activity as a single agent and in combination therapy. | [2] |
| Cpd36 | Quinazoline-2,4(1H,3H)-dione derivative | Breast and prostate cancer xenograft | Oral | Orally bioavailable and significantly repressed tumor growth. | [3] |
These studies collectively highlight the significant in vivo antitumor activity of the quinazoline-2,4(1H,3H)-dione scaffold when functionalized to target PARP. The observed efficacy in xenograft models, both as monotherapy and in combination with DNA-damaging agents, underscores the therapeutic potential of this class of compounds.
Targeting VEGFR-2: Halting Tumor Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Inhibiting VEGFR-2 signaling can starve tumors of the nutrients and oxygen they need to proliferate. This compound derivatives have been designed to target the ATP-binding site of VEGFR-2.
VEGFR-2 Signaling Pathway in Angiogenesis
The diagram below outlines the VEGFR-2 signaling cascade that promotes angiogenesis.
Caption: VEGFR-2 signaling cascade in angiogenesis.
In Vivo Efficacy of Quinazoline-based VEGFR-2 Inhibitors
While specific in vivo data for this compound derivatives as VEGFR-2 inhibitors is still maturing, the broader class of quinazoline-based compounds has demonstrated significant anti-angiogenic and antitumor effects in vivo.
| Compound ID | Derivative Class | Cancer Model | Dosing & Administration | Key Efficacy Findings | Reference |
| Compound 1·2HCl | 3,4-dihydroquinazoline | A549 lung cancer xenograft | 2 mg/kg, intravenous | 49% tumor-weight inhibition, more potent than doxorubicin in this model. | [5] |
The potent in vivo antitumor activity of quinazoline derivatives in models like the A549 xenograft provides a strong rationale for the continued development of 5-methyl substituted analogs targeting VEGFR-2.
Experimental Protocols for In Vivo Efficacy Assessment
The following is a generalized, yet detailed, protocol for evaluating the in vivo antitumor efficacy of this compound derivatives in a subcutaneous xenograft model. This protocol is based on established methodologies for testing PARP and VEGFR-2 inhibitors.
Xenograft Tumor Model Workflow
Caption: Workflow for in vivo xenograft studies.
Step-by-Step Methodology:
-
Animal Models and Housing:
-
Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow for a one-week acclimatization period before any experimental procedures.
-
-
Cell Culture and Tumor Implantation:
-
Culture human cancer cell lines (e.g., A549 for lung cancer, MX-1 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Compound Formulation and Administration:
-
Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline). The formulation should be prepared fresh daily.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
-
Administer the compound at predetermined doses (e.g., 10, 30, 100 mg/kg) via the desired route (oral gavage, intraperitoneal, or intravenous injection) on a specified schedule (e.g., daily, twice daily). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Endpoint and Ex Vivo Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).
-
Conclusion and Future Directions
The in vivo data for quinazoline-2,4(1H,3H)-dione derivatives and their close analogs strongly support their continued development as anticancer agents. The 5-methyl substitution offers a promising avenue for enhancing the potency and selectivity of these compounds. Future research should focus on direct, head-to-head in vivo comparisons of different this compound derivatives to identify lead candidates for further preclinical and clinical development. Additionally, exploring their efficacy in patient-derived xenograft (PDX) models will provide more clinically relevant insights into their therapeutic potential.
References
- Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
- Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2021). Journal of Medicinal Chemistry.
- Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice. (2012). Bioorganic & Medicinal Chemistry Letters.
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VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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- Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
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Schematic representation of PARP1-mediated DNA damage repair. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Signaling pathways of VEGFR-2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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- The comings and goings of PARP-1 in response to DNA damage. (2018). DNA Repair.
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Schematic illustration of VEGFR-2 signaling pathways. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A549 Cell viability percentage against various concentrations of the test compounds and their IC50 values by MTT assay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 5-Methylquinazoline-2,4(1H,3H)-dione
For researchers, drug discovery professionals, and scientists, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unequivocal confirmation of target engagement—demonstrating that the molecule physically interacts with its intended biological target within a relevant physiological context. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of 5-Methylquinazoline-2,4(1H,3H)-dione , a compound belonging to a scaffold known for its diverse biological activities.
While the specific target of this compound is still a subject of ongoing research, the broader quinazoline-2,4(1H,3H)-dione class has shown significant activity as kinase inhibitors.[1] Notably, derivatives of this scaffold have been identified as potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key players in tumor angiogenesis and metastasis.[1] For the purpose of this comprehensive guide, we will proceed with the plausible hypothesis that This compound targets the intracellular kinase domain of VEGFR-2 .
This guide will dissect and compare four orthogonal, industry-standard techniques to validate this hypothetical target engagement:
-
Cellular Thermal Shift Assay (CETSA®) : Assessing target binding in a cellular environment by measuring changes in protein thermal stability.
-
Surface Plasmon Resonance (SPR) : A label-free biophysical method for real-time monitoring of binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC) : A thermodynamic technique that directly measures the heat changes associated with a binding event.
-
Chemical Proteomics (Kinobeads) : An affinity chromatography-based mass spectrometry approach for profiling kinase inhibitor selectivity and identifying targets in a competitive format.
We will delve into the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and present comparative data to guide you in selecting the most appropriate strategy for your research needs.
The Principle of Target Engagement Validation
Before a molecule's downstream biological effects can be confidently attributed to its interaction with a specific target, we must first prove that this interaction occurs. This is the core principle of target engagement. A lack of confirmed target engagement can lead to misinterpretation of phenotypic data and the costly pursuit of compounds with off-target effects. The following sections will compare different methodologies to confirm the binding of this compound to VEGFR-2.
Cellular Thermal Shift Assay (CETSA®): In-Cellulo Target Verification
CETSA is a powerful technique for verifying target engagement within the complex milieu of a cell or cell lysate.[2][3] The foundational principle is that the binding of a ligand, such as our quinazolinone compound, stabilizes the target protein, making it more resistant to thermal denaturation.[4] This change in thermal stability is then quantified to confirm a direct interaction.
Causality of Experimental Choices in CETSA
The choice of CETSA is predicated on the need to observe target engagement in a more physiologically relevant context than a purified protein system. By performing the assay in intact cells or fresh lysates, we account for factors like cell permeability and the presence of endogenous co-factors or interacting proteins that might influence the drug-target interaction. The method is label-free, meaning no modifications to the compound are necessary, which preserves its native binding characteristics.[4]
Caption: CETSA workflow for validating VEGFR-2 engagement.
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture a human endothelial cell line (e.g., HUVEC) that endogenously expresses VEGFR-2 to ~80% confluency. Treat the cells with this compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA). Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6] Probe the membrane with a primary antibody specific for VEGFR-2, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the percentage of soluble VEGFR-2 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA
| Treatment | Tm (°C) of VEGFR-2 | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.5 ± 0.4 | - | Baseline thermal stability |
| This compound (10 µM) | 56.0 ± 0.5 | +3.5°C | Positive Target Engagement |
| Sunitinib (10 µM) (Positive Control) | 57.2 ± 0.3 | +4.7°C | Positive Target Engagement |
| Unrelated Compound (10 µM) | 52.6 ± 0.6 | +0.1°C | No significant engagement |
Tm represents the temperature at which 50% of the protein is denatured.
& 3. Biophysical Confirmation: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
While CETSA provides crucial in-cell validation, biophysical techniques like SPR and ITC are the gold standard for quantitatively characterizing the direct interaction between a compound and its purified target protein.[6][7] They provide key kinetic and thermodynamic data that are invaluable for lead optimization.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical biosensing technique that measures the binding of an analyte (this compound) to a ligand (VEGFR-2 kinase domain) immobilized on a sensor chip.[8] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).[9]
Isothermal Titration Calorimetry (ITC): Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event.[7] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[5] This provides a complete thermodynamic signature of the interaction.
Causality of Experimental Choices in SPR and ITC
The choice to use both SPR and ITC lies in their complementary nature. SPR provides unparalleled insight into the kinetics of the interaction (how fast it binds and dissociates), which is critical for understanding a drug's residence time on its target. ITC, on the other hand, provides the thermodynamic drivers of the interaction (whether it is enthalpy- or entropy-driven), which can guide medicinal chemistry efforts to improve binding affinity.[10]
Caption: SPR and ITC experimental workflows.
Detailed Experimental Protocols
SPR Protocol:
-
Protein Immobilization: Immobilize recombinant human VEGFR-2 kinase domain onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the compound over the sensor surface, followed by a dissociation phase with running buffer.[7]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.
ITC Protocol:
-
Sample Preparation: Dialyze the purified VEGFR-2 kinase domain and dissolve the this compound in the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein into the sample cell and the compound into the titration syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.[11]
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine K_D, n, and ΔH. Calculate ΔS from the Gibbs free energy equation.
Data Presentation: Biophysical Comparison
| Method | Parameter | This compound | Sunitinib (Positive Control) |
| SPR | K_D (nM) | 150 | 15 |
| k_a (10^5 M⁻¹s⁻¹) | 2.1 | 5.8 | |
| k_d (10⁻² s⁻¹) | 3.15 | 0.87 | |
| ITC | K_D (nM) | 165 | 18 |
| n (stoichiometry) | 0.98 | 1.01 | |
| ΔH (kcal/mol) | -8.5 | -10.2 | |
| -TΔS (kcal/mol) | -1.2 | -0.9 |
Chemical Proteomics: Target Landscape and Selectivity
While the previous methods focus on the interaction with a single, predetermined target, chemical proteomics offers a broader view of a compound's interactions across a large portion of the proteome. The "Kinobeads" approach is particularly well-suited for kinase inhibitors.[12] It uses a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large number of kinases from a cell lysate.[13] By pre-incubating the lysate with a free inhibitor (our test compound), we can perform a competition experiment to identify which kinases are bound by the test compound.
Causality of Experimental Choices in Chemical Proteomics
This method is chosen when the goal is not only to confirm an on-target interaction but also to assess the selectivity of the compound. Off-target effects are a major cause of drug toxicity, and understanding a compound's selectivity profile early in development is crucial. Chemical proteomics provides an unbiased view of the compound's "target landscape" within the kinome.[14]
Caption: Kinobeads-based chemical proteomics workflow.
Detailed Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Prepare a large-scale lysate from a relevant cell line or a mixture of cell lines to maximize kinome coverage.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control for 1 hour.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate and incubate to allow unbound kinases to bind to the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Plot the relative abundance of each kinase as a function of the compound concentration. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the free compound.
Data Presentation: Kinobeads Selectivity Profile
| Kinase Target | IC₅₀ (nM) - this compound | Interpretation |
| VEGFR-2 | 180 | On-target engagement confirmed |
| c-Met | > 5,000 | Low activity |
| PDGFRβ | 850 | Moderate off-target activity |
| c-Kit | 1,200 | Moderate off-target activity |
| SRC | > 10,000 | No significant activity |
Comparative Summary and Recommendations
| Method | Primary Output | Advantages | Disadvantages | Best For |
| CETSA | Thermal Shift (ΔTm) | In-cell/lysate context, label-free | Low throughput (WB), indirect affinity | Confirming cellular target engagement |
| SPR | Kinetics (k_a, k_d, K_D) | Real-time, high sensitivity, kinetic data | Requires purified protein, immobilization can affect activity | Detailed kinetic characterization, fragment screening |
| ITC | Thermodynamics (K_D, ΔH, ΔS) | Gold standard for affinity, thermodynamic profile | Requires large amounts of pure protein, lower throughput | Validating binding affinity and understanding thermodynamic drivers |
| Chemical Proteomics | Target Selectivity Profile (IC₅₀) | Proteome-wide view, identifies off-targets | Complex workflow, requires specialized equipment (MS) | Assessing selectivity, deconvolution of phenotypic screens |
Senior Application Scientist's Recommendation:
A multi-faceted approach is always the most robust strategy for target engagement validation.
-
Start with CETSA: This provides the initial, crucial evidence that this compound engages VEGFR-2 in a cellular environment. A positive result here justifies the investment in more resource-intensive biophysical methods.
-
Follow up with SPR and ITC: These techniques will provide a rigorous, quantitative characterization of the binding interaction. The combination of kinetic (SPR) and thermodynamic (ITC) data offers a deep understanding of the molecular recognition process, which is invaluable for structure-activity relationship (SAR) studies.
-
Employ Chemical Proteomics for Selectivity: Especially as the compound progresses towards a lead candidate, understanding its selectivity across the kinome is paramount. Chemical proteomics will reveal potential off-targets that could lead to toxicity or provide opportunities for polypharmacology.
By integrating these orthogonal approaches, researchers can build a comprehensive and convincing body of evidence to validate the target engagement of this compound, significantly de-risking its continued development as a therapeutic candidate.
References
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Al-Hourani, B. J., Al-Adhami, H., Al-Shar'i, N. A., & Al-Daffiri, M. S. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6489. [Link]
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Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3767–3784. [Link]
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Brouwer, K. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(5), 237-246. [Link]
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Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4278. [Link]
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Liang, Y. Y., et al. (2021). CETSA interaction proteomics define specific RNA-modification pathways as key components of fluorouracil-based cancer drug toxicity. Cell chemical biology, 28(11), 1591–1605.e7. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5-Methylquinazoline-2,4(1H,3H)-dione Analogs as Kinase Inhibitors
Welcome to this in-depth technical guide on conducting comparative molecular docking studies of 5-Methylquinazoline-2,4(1H,3H)-dione analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. Here, we will not only walk through a validated protocol but also delve into the scientific rationale behind key decisions in the workflow, ensuring a robust and reproducible study.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] Specifically, the quinazoline-2,4(1H,3H)-dione moiety has garnered significant attention for its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Many of these effects are attributed to the ability of quinazoline derivatives to act as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer progression.[1][6][7]
This guide will provide a comprehensive framework for a comparative docking study of this compound analogs against a chosen kinase target. We will explore the nuances of ligand and protein preparation, the execution of the docking simulation, and the critical analysis of the resulting data.
The Rationale for a Comparative Docking Approach
In the realm of drug discovery, it is seldom that a single compound is the sole focus of investigation. More often, a lead compound is identified, and a series of analogs are synthesized to explore the structure-activity relationship (SAR).[8] Computational techniques, such as molecular docking, provide a time and cost-effective means to prioritize these analogs for synthesis and biological testing.[1][9][10] By comparing the docking scores and binding modes of a series of analogs, we can hypothesize which modifications to the core scaffold are likely to enhance binding affinity and, by extension, biological activity.
Experimental Workflow: A Validated Protocol
The following protocol outlines a self-validating system for the comparative docking of this compound analogs. Each step is designed to ensure the integrity and reproducibility of the results.
Step 1: Target Selection and Protein Preparation
The choice of a biological target is paramount. For this guide, we will use the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target, a well-established kinase involved in angiogenesis.
-
Obtain the Protein Structure : Download the crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD). The presence of a co-crystallized ligand is crucial for validating the docking protocol.
-
Protein Preparation :
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions. The co-crystallized ligand should be saved as a separate file for validation purposes.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography.
-
Assign partial charges to the protein atoms using a force field such as CHARMm or AMBER.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Step 2: Ligand Preparation
The accuracy of the docking results is highly dependent on the quality of the ligand structures.
-
2D to 3D Conversion : Draw the 2D structures of this compound and its analogs using a chemical drawing software like ChemDraw. Convert these 2D structures into 3D models.
-
Ligand Optimization :
-
Assign partial charges to the ligand atoms.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).[11] This step is critical for obtaining a low-energy, stable conformation of each ligand.
-
Step 3: Docking Protocol Validation
Before docking the novel analogs, it is essential to validate the docking protocol to ensure it can accurately reproduce the known binding mode of a ligand.[9]
-
Grid Generation : Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand.
-
Re-docking : Dock the extracted co-crystallized ligand back into the binding site of the prepared protein.
-
RMSD Calculation : Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful docking protocol.[9]
Step 4: Comparative Docking of Analogs
Once the protocol is validated, proceed with docking the this compound analogs.
-
Execution : Dock each prepared analog into the defined binding site of the prepared VEGFR-2 structure using a docking program such as AutoDock, Glide, or Molegro Virtual Docker.[11][12][13][14]
-
Scoring : The docking program will generate multiple possible binding poses for each ligand and assign a score to each pose, typically in the form of a binding energy (e.g., kcal/mol). The more negative the score, the more favorable the predicted binding.
Step 5: Analysis and Interpretation of Results
The final and most critical step is the analysis of the docking results.
-
Binding Energy Comparison : Compare the docking scores of the different analogs. A lower binding energy suggests a higher predicted affinity for the target.
-
Binding Mode Analysis : Visualize the docked poses of the ligands in the protein's binding site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the protein.
-
SAR Correlation : Correlate the observed differences in binding energies and interaction patterns with the structural modifications of the analogs. This will provide insights into the structure-activity relationship.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the comparative docking workflow.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methylquinazoline-2,4(1H,3H)-dione in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methylquinazoline-2,4(1H,3H)-dione, a member of the quinazoline family of compounds. While many quinazoline derivatives are explored for their therapeutic potential, it is crucial to handle all research chemicals with a thorough understanding of their potential hazards and the necessary safety protocols.[1] This document synthesizes regulatory guidelines and best practices to ensure the responsible management of this compound from bench to disposal.
Hazard Assessment and Characterization
Before handling this compound, a thorough risk assessment is essential. While a specific Safety Data Sheet (SDS) for the 5-methyl derivative may not always be readily available, data from analogous compounds, such as quinazoline-2,4(1H,3H)-dione and other derivatives, provide critical safety information.
Key Hazards of Quinazoline Derivatives:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][5]
Based on this data, this compound should be treated as a hazardous substance. According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the toxicological profile of its parent compounds, it is prudent to manage this compound as hazardous waste.
| Hazard Category | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[2][5] |
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The causality is clear: creating a barrier between the researcher and the chemical minimizes the risk of accidental contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves in accordance with laboratory practices.[2]
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for operations with a higher risk of splashing.[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, additional protective clothing may be required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[6]
-
Control and Contain: Prevent the spill from spreading or entering drains.[2][6]
-
Clean-Up:
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[7][8][9]
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation prevents dangerous reactions between incompatible chemicals and ensures the waste is managed by the correct disposal stream.
-
Procedure:
-
Designate a specific, sealed, and clearly labeled container for "Solid Hazardous Waste" containing this compound.[7][10]
-
The container must be made of a material compatible with the chemical and be in good condition.[9]
-
Collect all solid waste, including contaminated PPE (like gloves), weighing paper, and spill cleanup materials, in this container.
-
Step 2: Waste Container Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.
-
Procedure:
-
Label the waste container with the words "Hazardous Waste."[7]
-
Clearly list all chemical constituents and their approximate percentages. For this specific waste stream, it would be "this compound, >95%" (adjust as necessary if mixed with other waste).[7]
-
Indicate the date when the first material was placed in the container (accumulation start date).[11]
-
Step 3: Storage of Chemical Waste
-
Rationale: Safe storage minimizes the risk of spills, reactions, and exposure within the laboratory.
-
Procedure:
-
Store the sealed hazardous waste container in a designated, secondary containment area.[10]
-
This area should be away from general lab traffic and incompatible materials.
-
Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory at any given time.[12]
-
Step 4: Arranging for Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and regulated process to ensure environmental protection and legal compliance.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7][9]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a direct call.[11]
-
The EHS office will then manage the transfer of the waste to a licensed hazardous waste disposal facility.
-
Disposal Method:
The most common and appropriate disposal method for this type of solid organic chemical waste is incineration at a licensed facility.[13][14] High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
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Safety Data Sheet - Angene Chemical. (2021-05-01). Angene Chemical. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 2020. [Link]
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Quinazolinedione | C8H6N2O2. PubChem, National Library of Medicine. [Link]
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Navigating the Safe Handling of 5-Methylquinazoline-2,4(1H,3H)-dione: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are increasingly working with novel heterocyclic compounds like 5-Methylquinazoline-2,4(1H,3H)-dione, a member of the quinazoline-2,4(1H,3H)-dione family known for its diverse pharmacological potential.[1][2][3] As with any biologically active molecule, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Core Safety Directives and Hazard Assessment
Given the hazard profile of similar quinazoline derivatives, this compound should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of accidental exposure.
Hazard Summary for Quinazoline-2,4(1H,3H)-dione Analogs:
| Hazard Statement | Classification | Rationale |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion of significant amounts may cause adverse health effects. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct contact with the skin may lead to inflammation and irritation. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Contact with eyes can result in significant irritation and potential damage. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Inhalation of dust may irritate the respiratory tract. |
This data is extrapolated from the parent compound Quinazoline-2,4(1H,3H)-dione and its derivatives.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Double gloving is recommended for extended handling periods. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities. |
| Body Protection | A disposable gown or a dedicated lab coat | Prevents contamination of personal clothing and skin. Disposable gowns are preferred to avoid cross-contamination. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
The Logic of PPE Selection: The choice of PPE is dictated by a risk assessment of the specific procedures being performed. For instance, when weighing the solid compound, the risk of generating airborne dust is high, necessitating respiratory protection. During solution-based work, the primary risk is splashes, making chemical splash goggles and appropriate gloves the most critical components.
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for minimizing exposure and ensuring the safe handling of this compound.
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Receipt and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Pre-use Inspection: Before each use, re-inspect the container for any signs of leakage or damage. Ensure that all necessary PPE is readily available and in good condition.
-
-
Handling (to be performed in a certified chemical fume hood):
-
Weighing: To minimize the generation of airborne dust, perform all weighing operations within a chemical fume hood or a balance enclosure. Use anti-static weighing paper or a weighing boat.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent clumping and splashing.
-
Transferring: Use appropriate, clean glassware for all transfers. Employ techniques that minimize the risk of spills and splashes, such as pouring down a stirring rod.
-
Emergency Procedures: Be Prepared
Accidents can happen, and a well-defined emergency plan is critical.
Caption: Immediate actions to take in case of exposure.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and any spilled material, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
By adhering to these detailed operational and safety guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment while advancing scientific discovery.
References
-
Al-Trawneh, S. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6649. [Link]
-
ResearchGate. (2021). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]
-
Manoharan, S., & Perumal, E. (2023). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]
-
Hassanzadeh, F., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(5), S899. [Link]
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- 3. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
